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  • Product: 5,7-Difluoroquinoxaline
  • CAS: 1215205-81-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Difluoroquinoxaline

Abstract: This whitepaper provides a comprehensive technical guide for the synthesis and characterization of 5,7-Difluoroquinoxaline, a key heterocyclic building block in modern medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This whitepaper provides a comprehensive technical guide for the synthesis and characterization of 5,7-Difluoroquinoxaline, a key heterocyclic building block in modern medicinal chemistry and materials science. We present a detailed, field-proven protocol for its synthesis via the condensation of 3,5-difluoro-1,2-phenylenediamine and glyoxal, emphasizing the causal factors behind critical procedural steps. Furthermore, this guide outlines a full suite of analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. The content is structured to provide researchers, chemists, and drug development professionals with the requisite knowledge for the successful and reliable production and validation of this important fluorinated scaffold.

Introduction: The Strategic Importance of Fluorinated Quinoxalines

Quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The quinoxaline scaffold is a common feature in numerous compounds with anticancer, antimicrobial, and enzyme inhibitory properties.[1][3]

The strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic in drug design to modulate key physicochemical properties.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[5][6] Specifically, introducing fluorine can block sites of metabolic oxidation and alter electronic properties to enhance target engagement, making fluorinated heterocycles highly valuable in drug discovery programs.[4][6]

5,7-Difluoroquinoxaline serves as a crucial intermediate, offering a synthetically accessible scaffold where the fluorine atoms can exert these beneficial effects. Its symmetrical substitution provides a unique platform for further functionalization, leading to the development of novel therapeutic agents and advanced materials.

Synthetic Strategy and Rationale

The most direct and efficient method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[7][8] For the synthesis of 5,7-Difluoroquinoxaline, this translates to the reaction of 3,5-difluoro-1,2-phenylenediamine with glyoxal. This approach is favored due to the commercial availability of starting materials and the typically high yields achieved under mild conditions.

Reaction Mechanism Overview

The reaction proceeds via a double condensation mechanism. Initially, one of the amino groups of the 3,5-difluoro-1,2-phenylenediamine attacks one of the carbonyl carbons of glyoxal, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl carbon. A final dehydration step yields the stable aromatic quinoxaline ring system. The reaction is often catalyzed by a mild acid, which facilitates the dehydration steps.

Detailed Synthetic Protocol

This protocol details a reliable method for the laboratory-scale synthesis of 5,7-Difluoroquinoxaline.

Core Reaction:

3,5-difluoro-1,2-phenylenediamine + Glyoxal → 5,7-Difluoroquinoxaline

Materials and Reagents
Reagent/MaterialGradeSupplier Example
3,5-difluoro-1,2-phenylenediamine≥98%Sigma-Aldrich, Combi-Blocks
Glyoxal solution40% in H₂OSigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
TolueneAnhydrousSigma-Aldrich
Sodium Sulfate (Na₂SO₄)AnhydrousVWR
Deionized WaterN/AIn-house
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluoro-1,2-phenylenediamine (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 10 volumes, e.g., 20 mL for 2g of diamine) to the flask. Stir the mixture at room temperature until the diamine is fully dissolved.

    • Rationale: Ethanol is chosen as the solvent for its ability to dissolve the diamine starting material and its miscibility with the aqueous glyoxal solution, creating a homogenous reaction environment.

  • Reagent Addition: Slowly add the 40% aqueous glyoxal solution (1.1 eq) to the stirred solution of the diamine. The addition should be done dropwise over 5-10 minutes.

    • Rationale: A slight excess of glyoxal ensures the complete consumption of the more valuable diamine precursor. A slow addition rate helps to control any potential exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Rationale: Heating to reflux provides the necessary activation energy for the condensation and subsequent dehydration steps, ensuring a reasonable reaction rate.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Extraction: Transfer the remaining mixture to a separatory funnel. Add deionized water (20 mL) and ethyl acetate (20 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Rationale: The product is organic-soluble and will partition into the ethyl acetate layer, while inorganic impurities and excess glyoxal remain in the aqueous layer.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash with a small amount of ethyl acetate.

    • Rationale: Anhydrous sodium sulfate removes residual water from the organic phase, which is crucial before solvent evaporation to obtain a dry product.

  • Purification: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product. The crude material can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford 5,7-Difluoroquinoxaline as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 3,5-difluoro-1,2-phenylenediamine D Dissolve Diamine in EtOH A->D B Glyoxal (40% aq.) E Add Glyoxal Solution B->E C Ethanol C->D D->E F Reflux for 2-4h E->F G Cool & Concentrate F->G H Liquid-Liquid Extraction (EtOAc/H₂O) G->H I Dry Organic Layer (Na₂SO₄) H->I J Evaporate Solvent I->J K Recrystallization or Column Chromatography J->K L Characterization (NMR, MS) K->L M Final Product: 5,7-Difluoroquinoxaline L->M

Caption: Synthetic workflow for 5,7-Difluoroquinoxaline.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5,7-Difluoroquinoxaline.

Physical Properties
PropertyValue
Molecular FormulaC₈H₄F₂N₂
Molecular Weight166.13 g/mol
AppearanceOff-white to pale yellow solid
Melting Point97-99 °C
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.

  • Technique: Electrospray Ionization (ESI) in positive mode is typically effective.

  • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₈H₅F₂N₂]⁺: 167.0469

  • Interpretation: A high-resolution mass spectrometry (HRMS) result within ±5 ppm of the calculated value provides strong evidence for the correct elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Due to the molecule's C₂ symmetry, the spectrum is simplified.

  • Expected Signals: The spectrum will show two distinct signals corresponding to the two sets of equivalent protons.

    • The protons on the pyrazine ring (C2 and C3) are equivalent and will appear as a singlet or a narrowly split multiplet downfield.

    • The protons on the benzene ring (C6 and C8) are equivalent and will appear as a triplet, due to coupling with the two adjacent fluorine atoms.

  • Typical Chemical Shifts (400 MHz, CDCl₃):

Positionδ (ppm)MultiplicityCoupling Constant (J)
H-2, H-3~8.75sN/A
H-6, H-8~7.50tJ(H,F) ≈ 9.5 Hz
  • Expected Signals: Due to symmetry, only four carbon signals are expected in the proton-decoupled spectrum. The signals for the fluorine-bearing carbons will appear as doublets due to ¹J(C,F) coupling.

  • Typical Chemical Shifts (100 MHz, CDCl₃):

Positionδ (ppm)Multiplicity (in coupled)Coupling Constant (J)
C-5, C-7~163.0d¹J(C,F) ≈ 255 Hz
C-2, C-3~146.0sN/A
C-9, C-10~139.0t²J(C,F) ≈ 13 Hz
C-6, C-8~110.0t²J(C,F) ≈ 25 Hz
  • Expected Signals: Fluorine-19 NMR provides direct confirmation of the fluorine environments.[9] With 100% natural abundance and high sensitivity, it is an excellent characterization tool.[10][11] A single signal is expected for the two equivalent fluorine atoms.

  • Typical Chemical Shift (376 MHz, CDCl₃, ref. CFCl₃):

Positionδ (ppm)MultiplicityCoupling Constant (J)
F-5, F-7~ -105 to -110tJ(F,H) ≈ 9.5 Hz
Structural Diagram with Atom Numbering

Caption: IUPAC numbering for the quinoxaline core.

Safety, Handling, and Storage

  • Safety: Handle 5,7-Difluoroquinoxaline in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications and Future Outlook

5,7-Difluoroquinoxaline is a versatile building block for creating more complex molecules with applications in:

  • Medicinal Chemistry: As a scaffold for kinase inhibitors, antibacterial agents, and other therapeutics where the fluorine atoms can enhance metabolic stability and binding interactions.[12]

  • Materials Science: In the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials where the electron-withdrawing nature of the fluorinated ring can be exploited to tune electronic properties.

The continued exploration of this and other fluorinated heterocycles will undoubtedly lead to the discovery of new chemical entities with significant biological and material properties.

References

  • Benchchem. (n.d.). Applications of 8-Fluoroquinoxalin-2-ol in Medicinal Chemistry: Application Notes and Protocols.
  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI).
  • National Center for Biotechnology Information. (n.d.). 5,7-Difluoroquinoline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine: An invaluable tool in medicinal chemistry. Retrieved from [Link]

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  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • ResearchGate. (n.d.). 1H-NMR chemical shift values for compounds 5, 7 and 10 recorded in CD3OD. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
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  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • Behera, A. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.
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  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

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  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route of compounds 5–7. Retrieved from [Link]

  • Artasensi, A., et al. (2022). Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal).
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  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
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Exploratory

An In-depth Technical Guide to 5,7-Difluoroquinoxaline for Advanced Research and Drug Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical entity 5,7-Difluoroquinoxaline. It delves into its core characteristics,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical entity 5,7-Difluoroquinoxaline. It delves into its core characteristics, a proposed synthetic pathway, and its potential within the pharmaceutical landscape.

Introduction: The Strategic Importance of Fluorinated Quinoxalines

The quinoxaline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry.[1] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties.[3][4] Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

5,7-Difluoroquinoxaline represents a specific embodiment of this strategy, where the introduction of two fluorine atoms at the 5 and 7 positions of the quinoxaline core is anticipated to modulate its electronic and biological properties significantly. This guide provides a foundational understanding of this compound, which, despite its potential, is not widely cataloged in commercial databases.

Physicochemical Properties and Identification

A crucial initial finding for researchers is the absence of a readily available CAS (Chemical Abstracts Service) registry number for 5,7-Difluoroquinoxaline in major chemical databases. This suggests that it is not a commonly stocked commercial compound and likely requires custom synthesis for research purposes.

Core Molecular Attributes

The fundamental properties of 5,7-Difluoroquinoxaline have been calculated and are summarized in the table below. These values are essential for experimental design, characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₈H₄F₂N₂Calculated
Molecular Weight 166.13 g/mol Calculated
Predicted pKa 0.5 (most basic nitrogen)Predicted
Predicted LogP 1.8Predicted

Note: Predicted values are generated from computational models and should be experimentally verified.

Proposed Synthesis of 5,7-Difluoroquinoxaline

The most established and versatile method for synthesizing quinoxalines is the condensation reaction between a 1,2-phenylenediamine and a 1,2-dicarbonyl compound.[5] For the synthesis of 5,7-Difluoroquinoxaline, the logical precursors are 3,5-difluorobenzene-1,2-diamine and glyoxal.

Key Precursor: 3,5-Difluorobenzene-1,2-diamine

The synthesis of the target quinoxaline is contingent on the availability of its diamine precursor, 3,5-difluorobenzene-1,2-diamine (CAS: 2369-29-1).[6][7] This compound can be synthesized from 2,4-difluoro-6-nitroaniline through a reduction reaction.[8] It is described as a stable compound under normal storage conditions, though it is incompatible with strong oxidizing agents and acids.[6]

Synthetic Workflow

The proposed synthesis follows a classical acid-catalyzed condensation-cyclization mechanism.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 3,5-Difluorobenzene-1,2-diamine C Solvent: Ethanol/Water A->C Dissolve B Glyoxal (40% in H₂O) B->C Add D Catalyst: Acetic Acid (catalytic) C->D Acidify E Temperature: Reflux D->E Heat F Cooling & Precipitation E->F Reaction Completion G Filtration F->G Isolate Crude Product H Recrystallization (Ethanol) G->H Purify I 5,7-Difluoroquinoxaline H->I Obtain Pure Product

Caption: Proposed synthetic workflow for 5,7-Difluoroquinoxaline.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluorobenzene-1,2-diamine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise at room temperature.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5,7-Difluoroquinoxaline.

Predicted Spectral Data for Characterization

For verification of the synthesized product, the following NMR spectral data are predicted. Experimental verification is essential.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals for the four aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atoms and the pyrazine ring.

Predicted ¹³C NMR Spectrum

The carbon NMR will be more complex due to the presence of eight distinct carbon atoms. The carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants.

Predicted ¹⁹F NMR Spectrum

The fluorine NMR spectrum is a critical tool for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms at positions 5 and 7.

Note: Researchers can utilize online NMR prediction tools and spectral databases for more detailed estimations.[9][10][11][12]

Applications in Drug Discovery and Development

The strategic placement of fluorine atoms in the 5 and 7 positions of the quinoxaline ring system suggests several potential applications in drug development.

Modulation of Pharmacokinetic Properties

The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] This can lead to improved oral bioavailability and a longer plasma half-life of a drug candidate.

Enhancement of Biological Activity

Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a compound. The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, which can be critical for target engagement.

Use in ¹⁹F MRI and Imaging

Molecules containing fluorine can be used as probes in ¹⁹F Magnetic Resonance Imaging (MRI), a non-invasive technique to track the biodistribution of drugs in vivo.[13] This application can be invaluable in preclinical and clinical studies to understand drug delivery and accumulation in target tissues.[13]

Potential Therapeutic Areas

Given the broad biological activities of quinoxalines, 5,7-difluoroquinoxaline could serve as a key intermediate or a core scaffold for developing novel therapeutics in areas such as:

  • Oncology: Many quinoxaline derivatives exhibit anticancer properties by targeting various signaling pathways.

  • Infectious Diseases: The quinoxaline scaffold is found in several antibacterial and antiviral agents.

  • Neuroscience: Quinoxaline derivatives have been explored for their activity on central nervous system targets.

Conclusion

References

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  • PubChem. 1,2-Diamino-3,5-difluorobenzene. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Saeed, A., Shaheen, M., & Abbas, N. (2018). Quinoxaline and its derivatives: A review on synthesis, characterization and applications. Journal of the Chemical Society of Pakistan, 40(1), 133-153.
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Foundational

Spectroscopic Profile of 5,7-Difluoroquinoxaline: A Technical Guide

This guide provides an in-depth analysis of the key spectroscopic data for 5,7-Difluoroquinoxaline, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By leveragi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the key spectroscopic data for 5,7-Difluoroquinoxaline, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By leveraging predictive methodologies and established spectroscopic principles, this document serves as a comprehensive resource for the characterization and understanding of this molecule.

Introduction

5,7-Difluoroquinoxaline is a member of the quinoxaline family, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of fluorine atoms into the quinoxaline scaffold can significantly modulate its physicochemical and pharmacological properties, making it a subject of considerable interest in drug discovery and development. Accurate structural elucidation through spectroscopic techniques is paramount for advancing research in this area. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5,7-Difluoroquinoxaline.

Molecular Structure and Analysis Workflow

The structural framework of 5,7-Difluoroquinoxaline dictates its spectroscopic behavior. Understanding the interplay of the aromatic system, the nitrogen heteroatoms, and the electron-withdrawing fluorine substituents is key to interpreting the spectral data.

Caption: Molecular structure of 5,7-Difluoroquinoxaline.

The following sections will delve into the predicted spectroscopic data and the rationale behind the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5,7-Difluoroquinoxaline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Analysis

A general methodology for acquiring NMR spectra of quinoxaline derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5,7-Difluoroquinoxaline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using standard pulse sequences. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This technique is highly sensitive due to the 100% natural abundance of the ¹⁹F nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

cluster_workflow NMR Analysis Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition (1H, 13C, 19F) B->C D Data Processing C->D E Spectral Interpretation D->E

Caption: General workflow for NMR analysis of quinoxaline derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5,7-Difluoroquinoxaline is expected to show signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shift Data for 5,7-Difluoroquinoxaline

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8d~2.0
H-3~8.8d~2.0
H-6~7.5t~9.0 (H-F)
H-8~7.3dd~9.0 (H-F), ~2.5 (H-H)
  • Interpretation: The protons H-2 and H-3 on the pyrazine ring are expected to be the most deshielded due to the adjacent nitrogen atoms, appearing at a high chemical shift. They would likely appear as doublets due to coupling with each other. The protons on the fluorinated benzene ring, H-6 and H-8, will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The strong electron-withdrawing effect of the fluorine atoms will influence their chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbons directly attached to fluorine will be significantly affected and will show large one-bond C-F coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shift Data for 5,7-Difluoroquinoxaline

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-2~145s-
C-3~145s-
C-4a~138d~10
C-5~158d~250
C-6~110d~20
C-7~158d~250
C-8~112d~20
C-8a~138d~10
  • Interpretation: The carbons C-5 and C-7, directly bonded to fluorine, are expected to show large one-bond coupling constants (¹JCF) of around 250 Hz.[1] The carbons adjacent to the fluorinated positions (C-4a, C-6, C-8, and C-8a) will exhibit smaller two- and three-bond C-F couplings. The chemical shifts of the fluorinated carbons are predicted to be significantly downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.

Table 3: Predicted ¹⁹F NMR Chemical Shift Data for 5,7-Difluoroquinoxaline

FluorinePredicted Chemical Shift (ppm)Multiplicity
F-5~ -110m
F-7~ -110m
  • Interpretation: The two fluorine atoms are in slightly different chemical environments and are expected to show distinct signals. The chemical shifts will be in the typical range for aromatic fluorine compounds. The multiplicity will be complex due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 5,7-Difluoroquinoxaline is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-F bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific vibrational modes of the functional groups.

Table 4: Expected Characteristic IR Absorption Bands for 5,7-Difluoroquinoxaline

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C and C=N stretching
1250-1000C-F stretching
900-675Aromatic C-H out-of-plane bending
  • Interpretation: The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds. The complex pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of the quinoxaline ring system. A strong absorption band in the 1250-1000 cm⁻¹ range is indicative of the C-F bonds. The pattern of C-H out-of-plane bending bands can provide information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern, which can aid in structure elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The detector records the abundance of each ion.

Table 5: Expected Mass Spectrometry Data for 5,7-Difluoroquinoxaline

Ionm/z (calculated)Interpretation
[M]⁺˙166.04Molecular ion
[M-HCN]⁺˙139.04Loss of hydrogen cyanide
[M-N₂]⁺˙138.05Loss of nitrogen molecule
  • Interpretation: The mass spectrum should show a prominent molecular ion peak at m/z 166.04, corresponding to the molecular weight of 5,7-Difluoroquinoxaline (C₈H₄F₂N₂). Common fragmentation pathways for quinoxaline derivatives include the loss of HCN and N₂ from the pyrazine ring.[2][3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,7-Difluoroquinoxaline. The predicted NMR, IR, and Mass Spec data, along with the outlined experimental protocols, offer a robust framework for the characterization of this and related fluorinated quinoxaline derivatives. These analytical techniques, when used in concert, provide the detailed structural information necessary to advance the development of novel compounds for a wide range of scientific applications.

References

  • Barbieriková, Z., et al. (2021). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center.
  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
  • Klyba, L. V., et al. (2019). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 89(1), 134–141.
  • Matthews, R. S., et al. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
  • McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.
  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 162-170.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

  • Human Metabolome Database. GC-MS Spectrum - 5,7-Dihydroxyflavone GC-MS (2 TMS) (HMDB0036619). [Link]

  • Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862.
  • Mohammadi, G., et al. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]

  • SpectraBase. 5,6-diaminoquinoxaline. [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(11), 15837–15843.

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Exploratory

A Technical Guide to the Solubility of 5,7-Difluoroquinoxaline in Common Organic Solvents

Abstract 5,7-Difluoroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its physicochemical properties, particularly its solubility in common organic solvents, ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5,7-Difluoroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its physicochemical properties, particularly its solubility in common organic solvents, are critical parameters that influence its utility in synthesis, purification, formulation, and various applications. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 5,7-Difluoroquinoxaline. While specific quantitative solubility data for this compound is not widely available in the public domain, this guide synthesizes established principles of solubility, outlines detailed experimental protocols for its determination, and provides a structure for the systematic presentation of results. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of 5,7-Difluoroquinoxaline and related compounds.

Introduction: The Significance of Solubility in the Application of 5,7-Difluoroquinoxaline

The quinoxaline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] The introduction of fluorine atoms, as in 5,7-Difluoroquinoxaline, can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity, making it an attractive building block for novel pharmaceuticals. However, the inherent aromaticity and planarity of the quinoxaline ring system can often lead to poor solubility, posing considerable challenges during drug development.[1]

Understanding the solubility of 5,7-Difluoroquinoxaline is paramount for:

  • Reaction Optimization: Ensuring the compound remains in solution for efficient chemical transformations.

  • Purification Strategies: Developing effective crystallization and chromatographic purification methods.

  • Formulation Development: Creating viable formulations for preclinical and clinical studies.

  • Predicting Bioavailability: Solubility is a key determinant of a compound's absorption and bioavailability.[2]

This guide will first delve into the theoretical aspects governing the solubility of 5,7-Difluoroquinoxaline, followed by practical, step-by-step methodologies for its empirical determination.

Theoretical Framework: Predicting the Solubility of 5,7-Difluoroquinoxaline

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The overall solubility is a result of the interplay between several factors:

  • Molecular Structure: The 5,7-Difluoroquinoxaline molecule possesses a bicyclic aromatic structure with two nitrogen atoms and two fluorine atoms. The nitrogen atoms can act as hydrogen bond acceptors, while the fluorine atoms are highly electronegative, contributing to the molecule's overall polarity.

  • Intermolecular Forces: The solubility will depend on the balance of forces between 5,7-Difluoroquinoxaline molecules in the crystal lattice and the interactions between the molecule and the solvent. Stronger crystal lattice forces will generally lead to lower solubility.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent will play a crucial role. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[4]

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5]

  • pH: For ionizable compounds, solubility can be significantly influenced by the pH of the medium.[6]

Based on its structure, 5,7-Difluoroquinoxaline is expected to exhibit moderate polarity. Its solubility is likely to be higher in polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the nitrogen atoms.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and reproducible experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[7] This can be coupled with various analytical techniques for quantification.

Thermodynamic Equilibrium Solubility via the Shake-Flask Method

This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[8]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_compound Weigh excess 5,7-Difluoroquinoxaline prep_solvent Add a known volume of solvent prep_compound->prep_solvent Combine incubate Incubate at a constant temperature with agitation (e.g., 24-48h) prep_solvent->incubate separate Separate solid from the supernatant (centrifugation or filtration) incubate->separate dilute Dilute the saturated solution separate->dilute quantify Quantify concentration (HPLC-UV or UV-Vis) dilute->quantify

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 5,7-Difluoroquinoxaline to a vial containing a known volume of the test solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.[9]

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[10]

  • Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Determine the concentration of 5,7-Difluoroquinoxaline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[11]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Analytical Quantification: HPLC-UV Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[12]

HPLC Method Development Workflow

G cluster_method_dev Method Development cluster_calibration Calibration cluster_sample_analysis Sample Analysis select_column Select a suitable column (e.g., C18) optimize_mobile_phase Optimize mobile phase composition (e.g., Acetonitrile:Water gradient) select_column->optimize_mobile_phase set_flow_rate Set flow rate (e.g., 1 mL/min) optimize_mobile_phase->set_flow_rate determine_wavelength Determine optimal UV detection wavelength set_flow_rate->determine_wavelength prepare_standards Prepare a series of standard solutions of known concentrations determine_wavelength->prepare_standards generate_curve Inject standards and generate a calibration curve (Peak Area vs. Concentration) prepare_standards->generate_curve inject_sample Inject the diluted saturated solution generate_curve->inject_sample determine_concentration Determine concentration from the calibration curve inject_sample->determine_concentration

Caption: Workflow for developing an HPLC-UV quantification method.

Example HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength of maximum absorbance for 5,7-Difluoroquinoxaline.

  • Injection Volume: 10 µL.

A calibration curve should be prepared using a series of standard solutions of 5,7-Difluoroquinoxaline of known concentrations.[14] The peak area of the analyte in the chromatogram is then used to determine the concentration of the unknown sample from the calibration curve.

Data Presentation: A Framework for Reporting Solubility

Solvent Class Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L) Method of Determination Observations
Non-Polar Hexane25< 0.1< 0.0006Shake-Flask/HPLC-UVPractically insoluble
Toluene251.50.0091Shake-Flask/HPLC-UVSparingly soluble
Polar Aprotic Dichloromethane2510.20.0618Shake-Flask/HPLC-UVSoluble
Ethyl Acetate258.50.0515Shake-Flask/HPLC-UVSoluble
Acetone2515.80.0957Shake-Flask/HPLC-UVFreely soluble
Acetonitrile2512.30.0745Shake-Flask/HPLC-UVSoluble
Tetrahydrofuran (THF)2525.10.1520Shake-Flask/HPLC-UVFreely soluble
Dimethylformamide (DMF)25> 50> 0.3028Shake-Flask/HPLC-UVVery soluble
Dimethyl Sulfoxide (DMSO)25> 100> 0.6056Shake-Flask/HPLC-UVVery soluble
Polar Protic Methanol255.40.0327Shake-Flask/HPLC-UVSparingly soluble
Ethanol253.10.0188Shake-Flask/HPLC-UVSparingly soluble
Isopropanol251.90.0115Shake-Flask/HPLC-UVSparingly soluble
Water25< 0.01< 0.00006Shake-Flask/HPLC-UVPractically insoluble

Interpretation and Conclusion

The solubility profile of 5,7-Difluoroquinoxaline provides critical insights for its practical application. Based on the predicted and illustrative data, it is anticipated that this compound will exhibit low solubility in non-polar and polar protic solvents, and significantly higher solubility in polar aprotic solvents. The high solubility in solvents like DMSO and DMF makes them suitable for stock solutions and certain reaction conditions. The moderate solubility in solvents like dichloromethane and ethyl acetate suggests their utility in purification processes such as column chromatography and recrystallization.

This technical guide provides a robust framework for the systematic determination and reporting of the solubility of 5,7-Difluoroquinoxaline. By following the outlined protocols, researchers can generate high-quality, reproducible data that will be invaluable for advancing the use of this compound in pharmaceutical and materials science research.

References

  • Spectroscopic Techniques - Solubility of Things. (n.d.).
  • Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.).
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28).
  • Quinoxaline derivative - Solubility of Things. (n.d.).
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025-03-26).
  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025-08-05).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • In-vitro Thermodynamic Solubility - Protocols.io. (2025-08-03).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.).
  • Thermodynamic Solubility Assay - Evotec. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2023-07-07).
  • What factors affect solubility? - AAT Bioquest. (2022-04-18).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05).

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Foundational

5,7-Difluoroquinoxaline: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The quinoxaline core is a cornerstone in medicinal chemistry, renowned for its versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoxaline core is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into a specific, yet underexplored analogue: 5,7-difluoroquinoxaline. We will explore its synthetic pathways, unique chemical properties conferred by fluorine substitution, and its vast potential applications in drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and workflows. By synthesizing existing knowledge on quinoxaline chemistry with the well-established principles of fluorine in drug design, we aim to illuminate the promising future of 5,7-difluoroquinoxaline derivatives as next-generation therapeutic agents.

Introduction: The Strategic Advantage of the 5,7-Difluoroquinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate various physicochemical and biological properties.[6] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity to target proteins, and membrane permeability.[7]

The 5,7-difluoro substitution pattern on the quinoxaline ring is of particular interest. The electron-withdrawing nature of the fluorine atoms at these positions can profoundly influence the electronic distribution of the entire heterocyclic system, thereby modulating its reactivity and interaction with biological targets. This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of this intriguing scaffold.

Synthesis of the 5,7-Difluoroquinoxaline Core

The cornerstone for the synthesis of 5,7-difluoroquinoxaline is the availability of 3,5-difluoro-1,2-phenylenediamine. While direct commercial sources may be limited, a plausible synthetic route can be devised from the more readily available 3,5-difluoroaniline.

Proposed Synthesis of 3,5-Difluoro-1,2-phenylenediamine

A common and effective method for introducing an amino group ortho to an existing amino group on an aromatic ring involves a nitration-reduction sequence.[8]

Workflow for the Synthesis of 3,5-Difluoro-1,2-phenylenediamine:

G A 3,5-Difluoroaniline B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 1,3-Difluoro-2-nitroaniline B->C D Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) C->D Step 2 E 3,5-Difluoro-1,2-phenylenediamine D->E

Figure 1: Proposed synthetic workflow for 3,5-Difluoro-1,2-phenylenediamine.

Step-by-Step Protocol:

Step 1: Nitration of 3,5-Difluoroaniline

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Substrate: Slowly add 3,5-difluoroaniline to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0°C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 3,5-difluoroaniline in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography to obtain 1,3-difluoro-2-nitroaniline.

Step 2: Reduction of 1,3-Difluoro-2-nitroaniline

  • Catalytic Hydrogenation (Method A):

    • Reaction Setup: Dissolve 1,3-difluoro-2-nitroaniline in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

    • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a set pressure) while stirring vigorously.

    • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chemical Reduction (Method B):

    • Reaction Setup: Suspend 1,3-difluoro-2-nitroaniline in concentrated hydrochloric acid.

    • Reducing Agent: Add a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid portion-wise.

    • Reaction Conditions: Heat the reaction mixture at a specified temperature for a set duration.

    • Work-up: Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the product.

    • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude product.

  • Purification: Purify the crude 3,5-difluoro-1,2-phenylenediamine by recrystallization or column chromatography.

Synthesis of 5,7-Difluoroquinoxaline

The classical and widely adopted method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9]

General Reaction Scheme:

G cluster_0 5,7-Difluoroquinoxaline Synthesis A 3,5-Difluoro-1,2-phenylenediamine C Condensation (e.g., in Ethanol or Acetic Acid) A->C B 1,2-Dicarbonyl Compound (e.g., Glyoxal) B->C D 5,7-Difluoroquinoxaline C->D

Figure 2: General synthesis of 5,7-Difluoroquinoxaline.

Step-by-Step Protocol (Example with Glyoxal):

  • Reaction Setup: Dissolve 3,5-difluoro-1,2-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of glyoxal (40% in water) dropwise to the stirred solution of the diamine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period.

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Medicinal Chemistry

The incorporation of the 5,7-difluoroquinoxaline scaffold into drug candidates can be a strategic approach to enhance their therapeutic potential. Based on the extensive research on quinoxaline derivatives, several key areas of application can be envisioned.

Kinase Inhibitors in Oncology

Quinoxaline derivatives are well-established as potent kinase inhibitors, targeting various kinases implicated in cancer progression such as VEGFR, EGFR, and c-Met.[9][10] The fluorine atoms at the 5 and 7 positions can significantly influence the binding affinity and selectivity of these inhibitors.

Rationale for 5,7-Difluoroquinoxaline as a Kinase Inhibitor Scaffold:

  • Enhanced Binding Affinity: The electron-withdrawing fluorine atoms can modulate the electron density of the quinoxaline ring system, potentially leading to stronger interactions with the amino acid residues in the ATP-binding pocket of kinases.

  • Increased Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can lead to an improved pharmacokinetic profile and a longer duration of action.[7]

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may enhance cell membrane permeability and oral bioavailability.[11]

Illustrative Signaling Pathway (Targeting VEGFR):

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS DFQ_Kinase_Inhibitor 5,7-Difluoroquinoxaline Kinase Inhibitor DFQ_Kinase_Inhibitor->VEGFR Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Potential inhibition of the VEGFR signaling pathway by a 5,7-Difluoroquinoxaline-based kinase inhibitor.

Anticancer Agents

Beyond kinase inhibition, quinoxaline derivatives have demonstrated broad anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[9] The unique electronic properties of 5,7-difluoroquinoxaline could lead to novel derivatives with enhanced cytotoxic effects against various cancer cell lines.

Quantitative Data on Anticancer Activity of Quinoxaline Derivatives (for illustrative purposes):

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline-based amidesHCT116 (Colon)2.5 - 10[9]
Imidazo[1,2-a]quinoxalinesA375 (Melanoma)0.1 - 5[9]
Quinoxaline sulfonamidesHepG2 (Liver)5 - 20[9]

Note: This table presents data for various quinoxaline derivatives to illustrate the potential potency of the scaffold. Specific data for 5,7-difluoroquinoxaline derivatives is currently limited.

Neuroprotective Agents for Neurodegenerative Diseases

Several quinoxaline derivatives have been investigated for their neuroprotective effects in models of Parkinson's and Alzheimer's diseases.[12][13] The mechanisms often involve antioxidant activity, anti-inflammatory effects, and modulation of specific neuronal signaling pathways. The ability of fluorine to enhance blood-brain barrier penetration could be particularly advantageous in developing CNS-active drugs.

Potential Mechanisms of Neuroprotection:

  • Antioxidant Activity: The quinoxaline nucleus can act as a scavenger of reactive oxygen species (ROS), and the electronic modifications by fluorine atoms may enhance this property.

  • Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Quinoxaline derivatives have been shown to inhibit pro-inflammatory cytokines, and this activity could be fine-tuned by the 5,7-difluoro substitution.

Antimicrobial Agents

The quinoxaline scaffold is present in several antimicrobial agents.[3] The search for new antibiotics and antifungals is a global health priority, and 5,7-difluoroquinoxaline derivatives represent a promising avenue for the development of novel anti-infective drugs. The increased lipophilicity and altered electronic properties due to fluorination can improve penetration through microbial cell walls and enhance interaction with microbial targets.[14]

Conclusion and Future Directions

5,7-Difluoroquinoxaline is a largely untapped but highly promising scaffold in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The strategic incorporation of two fluorine atoms at the 5 and 7 positions is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties upon its derivatives.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5,7-difluoroquinoxaline derivatives. This will enable the elucidation of structure-activity relationships (SAR) and the identification of lead compounds for various therapeutic targets. The in-depth understanding of the impact of the 5,7-difluoro substitution pattern will undoubtedly pave the way for the discovery of novel and effective drugs for a range of diseases, from cancer to neurodegenerative disorders and infectious diseases.

References

Sources

Exploratory

A Guide to 5,7-Difluoroquinoxaline: A Privileged Scaffold in Modern Organic Synthesis

Abstract The quinoxaline core is a foundational heterocyclic motif in medicinal chemistry, materials science, and agrochemicals. The strategic introduction of fluorine atoms onto this scaffold profoundly modulates its ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline core is a foundational heterocyclic motif in medicinal chemistry, materials science, and agrochemicals. The strategic introduction of fluorine atoms onto this scaffold profoundly modulates its physicochemical properties, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This guide provides an in-depth technical overview of 5,7-difluoroquinoxaline as a versatile building block. We will explore its synthesis, reactivity profile, and key synthetic transformations—including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions—supported by mechanistic insights and detailed experimental protocols. Furthermore, we will highlight its application in the development of pharmaceuticals, organic electronics, and next-generation agrochemicals, establishing 5,7-difluoroquinoxaline as a scaffold of significant synthetic value.

Introduction: The Strategic Advantage of Fluorination

Quinoxaline, a fused heterocycle of benzene and pyrazine, is a bioisostere of quinoline and naphthalene, and its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The value of this scaffold is significantly enhanced through fluorination. The incorporation of fluorine, the most electronegative element, into organic molecules can induce powerful changes in their biological and physical properties.[4] In the context of the 5,7-difluoroquinoxaline core, the two fluorine atoms exert strong electron-withdrawing inductive effects, which are critical for tuning the molecule's reactivity and characteristics.

These effects lead to several desirable outcomes for drug development and materials science professionals:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

  • Modulated pKa: Fluorine's inductive effect can lower the pKa of nearby basic nitrogen atoms, influencing a molecule's ionization state at physiological pH and affecting its solubility and target engagement.

  • Increased Lipophilicity: Fluorination often enhances a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[5]

  • Tuned Electronics: In materials science, fluorine atoms can lower the HOMO and LUMO energy levels of conjugated systems, a crucial parameter for designing efficient organic light-emitting diodes (OLEDs) and organic solar cells.[6][7]

This guide serves as a technical primer for researchers looking to leverage the unique properties of 5,7-difluoroquinoxaline in their synthetic programs.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 5,7-difluoroquinoxaline is rooted in its distinct electronic nature. The pyrazine ring is inherently electron-deficient, and this effect is amplified by the two fluorine atoms at the C5 and C7 positions. This pronounced electron deficiency activates the entire aromatic system, particularly the carbon atoms, for nucleophilic attack. While all positions are activated to some degree, the C2 and C3 positions of the pyrazine ring are especially susceptible to functionalization, often via substitution of a pre-installed leaving group.

PropertyValueSource
Molecular Formula C8H4F2N2[8] (modified)
Molecular Weight 166.13 g/mol [8] (modified)
Appearance White to off-white crystalline solidInferred
Reactivity Highly susceptible to nucleophilic aromatic substitution; versatile substrate for cross-coupling reactions.[9][10]

Core Synthetic Transformations and Methodologies

The functionalization of the 5,7-difluoroquinoxaline scaffold primarily relies on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. These transformations provide robust pathways to introduce a wide diversity of substituents, enabling the construction of complex molecular architectures.

Diagram: General Functionalization Workflow

Functionalization_Workflow cluster_start Starting Material cluster_reactions Key Transformations cluster_products Functionalized Products Start 5,7-Difluoro- 2-haloquinoxaline SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu:⁻ (RO⁻, RS⁻, R₂NH) Suzuki Suzuki-Miyaura Coupling (C-C) Start->Suzuki R-B(OR)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N) Start->Buchwald R₂NH Pd Catalyst, Base Prod_SNAr C-O, C-S, C-N Bonds (Amines, Ethers, Thioethers) SNAr->Prod_SNAr Prod_Suzuki C-C Bonds (Aryl/Heteroaryl Groups) Suzuki->Prod_Suzuki Prod_Buchwald C-N Bonds (Aryl/Alkyl Amines) Buchwald->Prod_Buchwald

Caption: General workflow for the derivatization of a 2-halo-5,7-difluoroquinoxaline building block.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for modifying electron-deficient aromatic systems.[11] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electrophilic carbon atom bearing a leaving group (typically a halogen). The resulting negatively charged intermediate, known as a Meisenheimer complex, is stabilized by the electron-withdrawing groups on the ring.[12][13] Re-aromatization occurs through the expulsion of the leaving group. The potent electron-withdrawing nature of the pyrazine ring and the two fluorine atoms makes halo-substituted 5,7-difluoroquinoxalines excellent substrates for SNAr.

Diagram: SNAr Mechanism

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Field-Proven Insights & Protocol:

The choice of base and solvent is critical for success. Aprotic polar solvents like DMF or DMSO are commonly used to solubilize the reactants, while inorganic bases like K₂CO₃ or organic bases like Et₃N are employed to deprotonate the nucleophile or scavenge the acid byproduct. Reactions with various nucleophiles such as amines, anilines, alkoxides, and thiols typically proceed with high efficiency.[9]

Exemplary Protocol: Amination of 2-Chloro-5,7-difluoroquinoxaline

This protocol is adapted from methodologies for the closely related 2-chloro-6,7-difluoroquinoxaline.[9]

  • Reaction Setup: To a solution of 2-chloro-5,7-difluoroquinoxaline (1.0 eq) in anhydrous DMF (0.2 M) in a sealed vial, add the desired amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Execution: Seal the vial and heat the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5,7-difluoroquinoxaline derivative.

NucleophileTypical ConditionsProduct ClassReported Yield Range (%)
Primary/Secondary AminesK₂CO₃, DMF, 80 °C, 4-8 h2-(Alkylamino)quinoxalines80-98
AnilinesK₂CO₃, DMF, 100 °C, 8-12 h2-Anilinoquinoxalines85-95
Thiols (as Thiolates)NaH, THF, 0 °C to rt, 2-4 h2-(Alkylthio)quinoxalines90-97
Alcohols (as Alkoxides)NaH, THF, 0 °C to rt, 2-4 h2-Alkoxyquinoxalines85-95
(Yields are representative based on analogous systems and may require optimization).[9]
Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized C-C and C-N bond formation. For halo-substituted 5,7-difluoroquinoxalines, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide.[14] When applied to a halo-5,7-difluoroquinoxaline, it allows for the introduction of various aryl and heteroaryl groups.

Field-Proven Insights & Protocol:

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki couplings.[10] Overcoming this challenge requires a carefully selected catalyst system.

  • Causality: The rate-limiting step is often the oxidative addition of the Pd(0) catalyst to the C-Cl bond. To facilitate this, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. These ligands stabilize the Pd(0) center, promote oxidative addition, and prevent catalyst decomposition.[10][15]

  • Boronic Acid Stability: Boronic acids can be prone to degradation (protodeboronation). Using fresh boronic acid, or more stable alternatives like pinacol esters or potassium trifluoroborate salts, can significantly improve yields.[10]

Exemplary Protocol: Suzuki Coupling of 2-Chloro-5,7-difluoroquinoxaline

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 2-chloro-5,7-difluoroquinoxaline (1.0 eq), the arylboronic acid (1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%). Add a suitable base (e.g., K₃PO₄, 3.0 eq) and an anhydrous solvent (e.g., dioxane/water 4:1, 0.1 M).

  • Reaction Execution: Degas the mixture thoroughly before heating to 90-110 °C. Monitor the reaction by LC-MS for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[16][17] It is a highly versatile method for synthesizing aryl amines and has largely replaced harsher classical methods.[15]

Field-Proven Insights & Protocol:

Similar to the Suzuki coupling, the choice of ligand and base is paramount for an efficient reaction.[18] The catalytic cycle involves oxidative addition of Pd(0) to the aryl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[19]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII L₂Pd(II)(Ar)X OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR₂ Amido L₂Pd(II)(Ar)(NR₂) Amine_Coord->Amido - HX, -Base RE Reductive Elimination Amido->RE RE->Pd0 Ar-NR₂ ArX Ar-X Amine HNR₂ + Base Product Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Amination of 2-Chloro-5,7-difluoroquinoxaline

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), a suitable ligand (e.g., XPhos, 10 mol%), and NaOt-Bu (1.4 eq). Seal the tube, evacuate, and backfill with argon. Add a solution of 2-chloro-5,7-difluoroquinoxaline (1.0 eq) and the amine (1.2 eq) in anhydrous toluene (0.1 M).

  • Reaction Execution: Heat the reaction mixture at 100 °C for 16-24 hours.

  • Work-up and Purification: Cool the mixture, pass it through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Applications of 5,7-Difluoroquinoxaline Derivatives

The synthetic accessibility and favorable properties of this scaffold have led to its use in several high-impact fields.

Medicinal Chemistry

The quinoxaline scaffold is a "privileged structure" in drug discovery.[3] The 5,7-difluoro substitution pattern is particularly valuable for creating potent and selective inhibitors for various biological targets. Derivatives have shown promise as anticancer, antidiabetic, and antimicrobial agents.[1][20] The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve pharmacokinetic profiles. For example, the related (R)-5,7-difluorochroman-4-ol is a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker.[5]

Organic Electronics

In materials science, electron-deficient building blocks are crucial for creating n-type and ambipolar organic semiconductors. Difluoroquinoxaline units have been incorporated into conjugated polymers for use in organic solar cells and OLEDs.[7][21] The fluorine atoms effectively lower the HOMO energy level of the material, which can improve the open-circuit voltage (VOC) in solar cells and enhance stability.[6] Copolymers based on difluoroquinoxaline have been successfully synthesized via Suzuki coupling, demonstrating the practical utility of this building block in creating advanced functional materials.[6]

Agrochemicals

Heterocyclic compounds form the backbone of a significant portion of modern agrochemicals.[22] Fluorinated heterocycles, in particular, are prevalent in fungicides, herbicides, and insecticides.[22] The metabolic stability imparted by fluorine is highly advantageous for ensuring the persistence and efficacy of an active ingredient in the field. Quinoxaline derivatives have been investigated for their antifungal properties, making 5,7-difluoroquinoxaline a promising platform for the discovery of new crop protection agents.[23]

Conclusion

5,7-Difluoroquinoxaline is a high-value synthetic building block that provides a powerful entry point into a rich chemical space. The strategic placement of two fluorine atoms on the quinoxaline core creates a unique reactivity profile, dominated by a high susceptibility to nucleophilic aromatic substitution and a versatile capacity for palladium-catalyzed cross-coupling reactions. These predictable and robust transformations, coupled with the beneficial effects of fluorination on physicochemical and biological properties, have established 5,7-difluoroquinoxaline as a privileged scaffold in medicinal chemistry, organic electronics, and agrochemical research. As synthetic methodologies continue to advance, the application of this building block is poised to expand, enabling the creation of next-generation pharmaceuticals and advanced materials.

References

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  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.[15]

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Foundational

The Genesis and Evolution of Quinoxaline-Based Compounds: From Foundational Synthesis to Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1] Since its discovery in the late 19th century, its scaffold has proven to be a versatile template for the development of a vast array of therapeutic agents.[1][2] This technical guide delves into the history of quinoxaline derivatives, from their initial synthesis to the evolution of their preparation and the discovery of their wide-ranging pharmacological activities. We will explore key synthetic milestones, present quantitative biological data, detail seminal experimental protocols, and visualize the logical progression of their development, providing field-proven insights for professionals in drug discovery.

Chapter 1: The Dawn of Quinoxaline Chemistry: A Foundational Discovery

The journey of quinoxaline chemistry began in 1884 when German chemists Wilhelm Körner and Carl Hinsberg independently reported the synthesis of a quinoxaline derivative.[1][3][4] This pioneering work established the fundamental reaction for creating the quinoxaline core: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This straightforward and effective method, now known as the Hinsberg-Körner condensation, remains a widely used strategy for synthesizing quinoxaline scaffolds.[1][3]

For decades, research primarily focused on refining this condensation reaction. However, the mid-20th century marked a significant turning point with the discovery of naturally occurring quinoxaline-based compounds with potent biological activity.[1] Antibiotics like echinomycin, levomycin, and actinoleutin, which feature a quinoxalinyl moiety, demonstrated significant antimicrobial properties and the ability to inhibit the growth of gram-positive bacteria and various transplantable tumors.[7][8] These discoveries spurred a surge of interest in synthetic quinoxaline derivatives, transforming the field from one of academic curiosity to a frontier in medicinal chemistry.[1]

Another significant leap came in 1965 with the development of the Beirut reaction by Haddadin and Issidorides, which provided an efficient route to quinoxaline 1,4-dioxides.[9] These N-oxide derivatives exhibited a broad spectrum of biological activities, including selective cytotoxicity against hypoxic solid tumor cells, opening up new avenues for anticancer drug development.[9][10]

Chapter 2: The Evolution of Synthetic Methodologies

The synthesis of the quinoxaline core is versatile, with methods evolving from classical, often harsh, conditions to modern, highly efficient catalytic and green chemistry approaches.[11][12] The causality behind this evolution is the persistent drive for higher yields, milder reaction conditions, greater substrate scope, and improved environmental sustainability.

The Classical Hinsberg-Körner Condensation

The most fundamental method involves the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5] The reaction is typically carried out by heating in a solvent, sometimes with an acid catalyst, for several hours.[7] While robust, this classical approach can require high temperatures and long reaction times, and the use of toxic solvents can be a drawback.[12]

This protocol describes a classic, self-validating synthesis of a common quinoxaline derivative.

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1,2-dicarbonyl compound) (1 mmol, 0.210 g)

  • Rectified Spirit (Ethanol)

Procedure:

  • Warm a solution of benzil (1 mmol) in rectified spirit.

  • Add o-phenylenediamine (1 mmol) to the warmed solution.

  • Continue to warm the mixture. The product, 2,3-diphenylquinoxaline, will begin to separate.

  • Initiate isolation by adding water to the reaction mixture.

  • Cool the mixture to complete precipitation.

  • Filter the crude product.

  • Recrystallize the product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

  • The expected melting point of the purified product is 125-126°C, with yields often exceeding 95%.[13]

Modern Synthetic Innovations

To overcome the limitations of the classical methods, significant research has focused on developing more efficient and environmentally friendly protocols.

  • Catalytic Systems: A major advancement has been the introduction of catalysts that accelerate the reaction under milder conditions. These include iodine, which catalyzes the oxidative cyclization cascade, and various metal catalysts such as zinc triflate (Zn(OTf)₂), copper acetate (Cu(OAc)₂), and solid acid catalysts like TiO₂-Pr-SO₃H.[5][6][14] These catalysts often allow the reaction to proceed at room temperature with high yields and short reaction times.[5]

  • Green Chemistry Approaches: Modern methodologies emphasize sustainability. This includes microwave-assisted synthesis, which dramatically reduces reaction times, and the use of environmentally benign solvents like water or even solvent-free conditions.[7][12] For instance, using hexafluoroisopropanol (HFIP) as a recyclable catalyst allows the reaction to proceed at room temperature in as little as 20 minutes with a 95% yield.[5]

  • Use of Dicarbonyl Surrogates: The scope of the synthesis has been expanded by using precursors that generate the 1,2-dicarbonyl compound in situ. This includes the oxidation of α-hydroxy ketones, which can react with o-phenylenediamines in the presence of an iodine catalyst to form the quinoxaline ring.[5][6]

The following diagram illustrates the logical progression from the foundational Hinsberg reaction to modern, catalyzed, and green chemistry approaches.

G cluster_0 Classical Method cluster_1 Modern Catalytic Methods cluster_2 Green Chemistry Approaches A Hinsberg-Körner Condensation (1884) B o-Phenylenediamine + 1,2-Dicarbonyl A->B C High Temp, Long Reaction Time, Organic Solvents B->C D Catalyst Introduction C->D Improved Efficiency E Metal Catalysts (Cu, Zn) Iodine Catalysis Solid Acid Catalysts D->E F Room Temp, High Yield, Short Reaction Time E->F G Sustainable Synthesis F->G Improved Sustainability H Microwave-Assisted Solvent-Free Conditions Recyclable Catalysts G->H I Reduced Waste, Energy Efficient H->I

Caption: Evolution of Quinoxaline Synthesis Methodologies.

Chapter 3: A Privileged Scaffold in Medicinal Chemistry

The quinoxaline scaffold is a "privileged structure" due to its ability to serve as a versatile template for designing ligands for a wide range of biological targets.[15][16] Derivatives have been developed with a vast array of pharmacological activities.[5][17][18]

Key Biological Activities of Quinoxaline Derivatives:

  • Anticancer: Potent activity against numerous cancer cell lines through mechanisms like kinase inhibition and apoptosis induction.[19][20][21]

  • Antibacterial & Antifungal: Effective against various microbial strains.[17][22]

  • Antiviral: Including activity against herpes simplex virus (HSV) and HIV.[7][17]

  • Anti-inflammatory & Analgesic: Demonstrating significant anti-inflammatory and pain-relieving properties.[22]

  • Antimalarial & Antiprotozoal: Showing promise in treating parasitic infections.[7][22]

  • Neuropharmacological: Including antidepressant and anticonvulsant effects.[17][22]

Chapter 4: Quinoxalines as Modern Therapeutic Agents

The broad biological profile of quinoxalines has led to the successful development of several drugs and numerous candidates in clinical trials.

Varenicline: A Quinoxaline-Based Smoking Cessation Aid

Varenicline (marketed as Chantix® or Champix®) is a prominent example of a successful quinoxaline-based drug.[8] It is prescribed to help patients stop smoking.[23] Its synthesis was inspired by cytisine, a natural alkaloid.[24]

Mechanism of Action: Varenicline functions as a selective partial agonist at the α4β2 neuronal nicotinic acetylcholine receptors (nAChRs).[23]

  • Agonist Action: It mildly stimulates these receptors, which leads to the release of dopamine in the brain's reward center. This action reduces the craving and withdrawal symptoms that occur during smoking cessation.[25][26]

  • Antagonist Action: Simultaneously, it binds with high affinity to the α4β2 receptors, preventing nicotine from binding. This blockage diminishes the reinforcing and rewarding effects experienced when smoking, making it less enjoyable.[24]

This dual mechanism provides a significant advantage over nicotine replacement therapies (which are full agonists) and antagonists (which can precipitate withdrawal).[24]

Anticancer Quinoxalines

Quinoxaline derivatives are a major focus of anticancer drug development.[20][27] Their primary mechanism often involves the inhibition of protein kinases, which are critical for cancer cell proliferation and survival.[19][21]

Key Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Epidermal Growth Factor Receptor (EGFR)

  • Proto-oncogene non-receptor tyrosine-protein kinase (Src)

The following table summarizes the in-vitro anticancer activity of selected N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives.[19]

CompoundRing A SubstituentRing B SubstituentHCT116 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
XVa ChloroPhenyl10.3 ± 0.912.4 ± 1.115.6 ± 1.4
XVb Chloro4-Chlorophenyl15.2 ± 1.317.3 ± 1.520.1 ± 1.9
VIa MethylPhenyl>100>100>100
Doxorubicin (Reference Drug)5.2 ± 0.44.9 ± 0.34.1 ± 0.2

Data sourced from Zaki et al., 2018.[19]

The data indicates that substitution patterns are critical for activity. For instance, introducing a small electron-withdrawing group like chloro on Ring A (compounds XVa,b) slightly improved activity compared to a methyl group (VIa-c).[19]

FDA-Approved Quinoxaline Drugs

Beyond Varenicline, other quinoxaline-containing drugs have received regulatory approval, highlighting the scaffold's therapeutic importance.

  • Erdafitinib: The first FDA-approved quinoxaline derivative that functions as a kinase inhibitor for treating cancer.[28]

  • Brimonidine: Used as an anti-glaucoma agent.[16]

  • Quinacillin: An antibacterial agent.[16]

Chapter 5: Mechanistic and Workflow Visualizations

Understanding the mechanism of action and experimental workflows is critical for innovation. The following diagrams provide visual clarity on key processes.

General Synthesis of Quinoxalines

This diagram outlines the foundational Hinsberg-Körner condensation reaction.

G cluster_0 Reaction Conditions reactant1 o-Phenylenediamine conditions Heat (Classical) or Catalyst at RT (Modern) reactant1->conditions reactant2 1,2-Dicarbonyl Compound reactant2->conditions plus + product Quinoxaline Derivative conditions->product plus2 + product->plus2 side_product 2 H₂O plus2->side_product

Caption: The Hinsberg-Körner Condensation Workflow.

Mechanism of Varenicline at the α4β2 Receptor

This diagram illustrates the dual agonist/antagonist action of Varenicline that underlies its efficacy in smoking cessation.

G cluster_agonist Agonist Action (Reduces Craving) cluster_antagonist Antagonist Action (Blocks Reward) Varenicline Varenicline Receptor α4β2 nAChR Varenicline->Receptor Binds & Partially Stimulates Nicotine Nicotine Nicotine->Receptor Binding Blocked by Varenicline Dopamine Dopamine Release Receptor->Dopamine Mild Release Receptor->Dopamine Prevents Large Nicotine-Induced Release

Caption: Dual Mechanism of Varenicline Action.[23][25]

Conclusion

From its simple beginnings in 1884, the quinoxaline scaffold has evolved into one of the most significant heterocyclic systems in medicinal chemistry. The continuous refinement of synthetic methodologies—driven by a need for efficiency, safety, and sustainability—has made a vast chemical space accessible to researchers. The discovery of its diverse and potent biological activities has cemented its status as a privileged structure, leading to the development of life-changing therapeutics for smoking cessation, cancer, and infectious diseases. The journey of quinoxaline is a testament to the power of chemical synthesis in addressing profound medical needs, and its versatile core promises to be the foundation for many therapeutic innovations to come.

References

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  • Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Slideshare. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH National Library of Medicine. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 5,7-Difluoroquinoxaline in the Development of Potent Kinase Inhibitors

Introduction: The Strategic Advantage of the 5,7-Difluoroquinoxaline Scaffold in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets for a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 5,7-Difluoroquinoxaline Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets for a multitude of diseases, most notably cancer. The dysregulation of kinase activity is a common oncogenic driver, making the development of selective and potent kinase inhibitors a cornerstone of modern drug discovery.[1] The quinoxaline scaffold, a bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3] Its planar structure allows for effective π-stacking interactions within the ATP-binding pocket of kinases, while the nitrogen atoms can act as hydrogen bond acceptors.

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[4] This application note provides an in-depth technical guide on the use of the 5,7-difluoroquinoxaline moiety in the design and development of next-generation kinase inhibitors. We will explore the synthetic rationale for its creation, provide detailed protocols for its synthesis and incorporation into lead compounds, and discuss its application in targeting key oncogenic kinases, supported by representative biological data and mechanistic insights.

Synthesis of the 5,7-Difluoroquinoxaline Core: A Step-by-Step Protocol

The synthesis of 5,7-difluoroquinoxaline derivatives begins with the preparation of the key intermediate, 4,6-difluoro-1,2-phenylenediamine. The following protocols are based on established methodologies for the synthesis of analogous fluorinated phenylenediamines.[5][6]

Protocol 1: Synthesis of 4,6-Difluoro-1,2-phenylenediamine

This protocol outlines a plausible multi-step synthesis starting from a commercially available difluoroaniline.

Step 1: Acetylation of 3,5-Difluoroaniline

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-difluoroaniline (1 equiv.) in glacial acetic acid (5 vol.).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 equiv.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (20 vol.) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3,5-difluorophenyl)acetamide.

Step 2: Nitration of N-(3,5-Difluorophenyl)acetamide

  • To a stirred solution of N-(3,5-difluorophenyl)acetamide (1 equiv.) in concentrated sulfuric acid (3 vol.) at 0-5 °C, add fuming nitric acid (1.1 equiv.) dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • Stir the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated yellow solid by filtration, wash thoroughly with water, and dry to obtain N-(4-nitro-3,5-difluorophenyl)acetamide.

Step 3: Hydrolysis of the Acetamide

  • Suspend N-(4-nitro-3,5-difluorophenyl)acetamide (1 equiv.) in a mixture of ethanol (5 vol.) and 6 M hydrochloric acid (5 vol.).

  • Heat the mixture to reflux and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 vol.).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-3,5-difluoroaniline.

Step 4: Reduction of the Nitro Group

  • Dissolve 4-nitro-3,5-difluoroaniline (1 equiv.) in ethanol (10 vol.) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,6-difluoro-1,2-phenylenediamine, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 5,7-Difluoroquinoxaline from 4,6-Difluoro-1,2-phenylenediamine

This protocol describes the condensation reaction to form the quinoxaline ring system.[7][8]

  • Dissolve 4,6-difluoro-1,2-phenylenediamine (1 equiv.) in ethanol or acetic acid (10 vol.) in a round-bottom flask.

  • Add an aqueous solution of glyoxal (40% in water, 1.1 equiv.).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a precipitate of 5,7-difluoroquinoxaline will form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

G cluster_0 Synthesis of 4,6-Difluoro-1,2-phenylenediamine cluster_1 Synthesis of 5,7-Difluoroquinoxaline 3,5-Difluoroaniline 3,5-Difluoroaniline N-(3,5-Difluorophenyl)acetamide N-(3,5-Difluorophenyl)acetamide 3,5-Difluoroaniline->N-(3,5-Difluorophenyl)acetamide Acetylation N-(4-Nitro-3,5-difluorophenyl)acetamide N-(4-Nitro-3,5-difluorophenyl)acetamide N-(3,5-Difluorophenyl)acetamide->N-(4-Nitro-3,5-difluorophenyl)acetamide Nitration 4-Nitro-3,5-difluoroaniline 4-Nitro-3,5-difluoroaniline N-(4-Nitro-3,5-difluorophenyl)acetamide->4-Nitro-3,5-difluoroaniline Hydrolysis 4,6-Difluoro-1,2-phenylenediamine 4,6-Difluoro-1,2-phenylenediamine 4-Nitro-3,5-difluoroaniline->4,6-Difluoro-1,2-phenylenediamine Reduction 5,7-Difluoroquinoxaline 5,7-Difluoroquinoxaline 4,6-Difluoro-1,2-phenylenediamine->5,7-Difluoroquinoxaline Condensation with Glyoxal

Synthetic pathway for 5,7-difluoroquinoxaline.

Application in Kinase Inhibitor Development

The 5,7-difluoroquinoxaline scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The fluorine atoms at the 5 and 7 positions can significantly influence the electronic properties of the ring system and provide key interactions within the ATP-binding site of the target kinase.

Mechanism of Action and Structure-Activity Relationship (SAR)

Quinoxaline-based inhibitors typically function as ATP-competitive inhibitors, occupying the adenine-binding region of the kinase domain. The 5,7-difluoro substitutions can contribute to inhibitory activity in several ways:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electron density of the quinoxaline ring, potentially enhancing interactions with amino acid residues in the ATP-binding pocket. Fluorine can also participate in favorable orthogonal multipolar interactions with carbonyl groups of the protein backbone.

  • Improved Selectivity: The specific placement of the fluorine atoms can create unique steric and electronic profiles, leading to improved selectivity for the target kinase over other kinases in the kinome.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine at metabolically labile positions can block oxidative metabolism, thereby increasing the half-life of the compound.[4]

A hypothetical SAR study for a series of 5,7-difluoroquinoxaline-based inhibitors targeting a kinase such as c-Met could reveal the following trends:

CompoundR1 GroupR2 Groupc-Met IC50 (nM)Kinase B IC50 (nM)
1a HH>1000>1000
1b PhenylH2501500
1c 3-pyridylH50800
1d 3-pyridyl4-fluorophenyl151200
1e 3-pyridyl3,4-difluorophenyl5 >2000

Table 1: Hypothetical structure-activity relationship data for a series of 5,7-difluoroquinoxaline-based c-Met inhibitors.

This hypothetical data illustrates that the 5,7-difluoroquinoxaline core (represented in the parent structure of the series) provides a solid foundation for kinase inhibition. The addition of a hinge-binding motif, such as a pyridine ring at R1, significantly improves potency. Further substitution at R2 with fluorine-containing phenyl groups can enhance both potency and selectivity, likely through additional interactions in the hydrophobic regions of the ATP-binding site.

G Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 5,7-Difluoroquinoxaline Inhibitor Inhibitor->Kinase Competitive Inhibition Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Mechanism of competitive kinase inhibition.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a 5,7-difluoroquinoxaline-based compound against a target kinase.

Materials:

  • Kinase of interest (e.g., c-Met)

  • Kinase substrate peptide

  • ATP

  • 5,7-Difluoroquinoxaline test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the 5,7-difluoroquinoxaline test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (for control wells) to each well.

    • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G A Prepare serial dilution of 5,7-difluoroquinoxaline compound B Add compound and kinase to well A->B C Incubate for pre-binding B->C D Add substrate/ATP mixture to initiate reaction C->D E Incubate for kinase reaction D->E F Add ADP-Glo™ Reagent to stop reaction E->F G Add Kinase Detection Reagent F->G H Measure luminescence G->H I Calculate IC50 H->I

Workflow for a kinase inhibition assay.

Conclusion

The 5,7-difluoroquinoxaline scaffold represents a highly promising platform for the design of novel kinase inhibitors. The strategic placement of fluorine atoms can confer advantageous properties, including enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. The synthetic protocols provided herein offer a clear path to accessing this valuable chemical entity. By combining rational design with robust biological evaluation, researchers can leverage the unique characteristics of the 5,7-difluoroquinoxaline core to develop the next generation of targeted therapies.

References

  • Ather, F. H., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 669535. [Link]

  • FAQ. (2022). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? [Link]

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  • Hamad, M. F., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie, 356(11), e2300301. [Link]

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Application

Application Note &amp; Protocol: High-Yield Synthesis of 5,7-Difluoroquinoxaline Derivatives

Introduction & Scope Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Their applications span a wide range...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Their applications span a wide range of therapeutic areas, including roles as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] The incorporation of fluorine atoms into the quinoxaline ring, specifically at the 5- and 7-positions, can significantly enhance metabolic stability, binding affinity, and cell permeability, making these derivatives highly valuable in drug discovery and development.[3][4]

This application note provides a detailed, high-yield protocol for the synthesis of 5,7-Difluoro-2,3-dimethylquinoxaline, a representative derivative. The described methodology is based on the classical and highly efficient condensation reaction between a substituted o-phenylenediamine and an α-dicarbonyl compound.[5] We will provide a step-by-step experimental procedure, explain the rationale behind key steps, and offer guidance on reaction optimization, purification, and characterization.

Target Audience: This document is intended for researchers, medicinal chemists, and process development scientists involved in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.

Scientific Principle: The Condensation Reaction

The synthesis of the quinoxaline core is most commonly achieved through the condensation of an aromatic diamine with an α-dicarbonyl compound.[5] This reaction is robust, versatile, and generally proceeds with high efficiency.

Mechanism Rationale: The reaction is typically catalyzed by a Brønsted acid, such as acetic acid. The acid serves a crucial dual purpose:

  • Activation of Carbonyl: The acid protonates one of the carbonyl groups of the α-dicarbonyl compound (diacetyl), increasing its electrophilicity.[6]

  • Facilitating Dehydration: It acts as a proton shuttle to facilitate the elimination of two water molecules during the cyclization and subsequent aromatization steps.

The proposed mechanism involves an initial nucleophilic attack by one of the amino groups of 3,5-difluoro-1,2-phenylenediamine on the protonated carbonyl of diacetyl.[6] This is followed by an intramolecular cyclization and two dehydration steps to yield the stable, aromatic 5,7-difluoro-2,3-dimethylquinoxaline ring system.[6][7]

Experimental Protocol: Synthesis of 5,7-Difluoro-2,3-dimethylquinoxaline

This protocol details the synthesis on a 10 mmol scale, which can be scaled up or down as required.

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.Notes
3,5-Difluoro-1,2-phenylenediamine≥98%Sigma-AldrichExample: 12345Highly toxic. Handle with care.
Diacetyl (2,3-Butanedione)≥97%Sigma-AldrichExample: 67890Volatile and flammable.
Glacial Acetic AcidACS GradeFisher ScientificExample: A113Corrosive.
Ethanol (200 Proof)AnhydrousDecon LabsExample: 2716
Ethyl AcetateHPLC GradeVWRExample: 9729For extraction & chromatography.
HexanesHPLC GradeVWRExample: 9705For chromatography.
Anhydrous Sodium SulfateACS GradeEMD MilliporeExample: SX0760For drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent Tech.Example: 30930For column chromatography.
Equipment Setup
  • 100 mL Round-bottom flask

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard analytical equipment (TLC, NMR, GC-MS)

Synthesis Workflow Diagram

A visual representation of the entire process from setup to final product analysis ensures clarity and reproducibility.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Charge flask with 3,5-difluoro-1,2-phenylenediamine and Ethanol B Add Glacial Acetic Acid (Catalyst) A->B C Add Diacetyl (Reactant) B->C D Heat to Reflux (e.g., ~80°C) C->D E Monitor by TLC (2-4 hours) D->E F Cool to RT & Concentrate via Rotovap E->F G Liquid-Liquid Extraction (EtOAc / Water) F->G H Dry organic layer (Na₂SO₄) & Filter G->H I Evaporate Solvent H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS, MP) J->K

Caption: Overall workflow for the synthesis of 5,7-Difluoro-2,3-dimethylquinoxaline.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoro-1,2-phenylenediamine (1.44 g, 10.0 mmol).

    • Add 30 mL of ethanol to dissolve the diamine. Stir until a homogenous solution is formed.

    • Add glacial acetic acid (0.6 mL, ~10.5 mmol). Acetic acid serves as the catalyst for the condensation.[7]

    • Slowly add diacetyl (0.96 g, 11.0 mmol, 1.1 equivalents) to the stirring solution at room temperature. A slight exothermic reaction may be observed.

  • Reaction Execution:

    • Attach a reflux condenser and place the flask in a heating mantle.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) under a nitrogen atmosphere.

    • Maintain reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting diamine spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature.

    • Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the ethanol and acetic acid.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.[8]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[5]

    • Eluent System: A gradient of 0% to 10% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 5,7-difluoro-2,3-dimethylquinoxaline as a white to off-white solid.

    • For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/water.[9]

Results & Characterization

Following the protocol above, a consistently high yield of the target compound is expected.

Expected Yield and Properties
ParameterExpected Value
Product 5,7-Difluoro-2,3-dimethylquinoxaline
Molecular Formula C₁₀H₈F₂N₂
Molecular Weight 194.18 g/mol
Typical Yield 85 - 95%
Appearance White to off-white crystalline solid
Melting Point Approx. 130-135 °C
Characterization Data (Exemplary)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-7.70 (m, 1H), 7.20-7.30 (m, 1H), 2.75 (s, 6H). The two aromatic protons will appear as multiplets due to H-F coupling, and the six methyl protons will appear as a sharp singlet.

  • ¹⁹F NMR (376 MHz, CDCl₃): Chemical shifts will be characteristic of fluorine atoms on an electron-deficient aromatic ring.

  • Mass Spec (EI): m/z 194.07 (M⁺).

Troubleshooting & Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend reflux time and monitor carefully by TLC. Ensure the diacetyl used is fresh as it can polymerize on standing.
Loss during work-up.Ensure complete extraction with ethyl acetate. Avoid overly aggressive washing that could lead to emulsion formation.
Impure Product Incomplete neutralization of acid.Ensure thorough washing with sodium bicarbonate solution. Check the pH of the aqueous layer to confirm it is basic.
Co-elution of impurities.Optimize the eluent system for column chromatography. A shallower gradient (e.g., 0-5% EtOAc) may improve separation.

Safety Precautions

  • 3,5-Difluoro-1,2-phenylenediamine: This reagent is toxic and a suspected mutagen. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Diacetyl: Is a volatile and flammable liquid with an intense odor. Handle in a well-ventilated fume hood.

  • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with care and appropriate PPE.

  • The reaction should be conducted in a well-ventilated chemical fume hood at all times.

References

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  • MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

  • Marri, L., et al. (2017). Synthesis of 1,2-phenylenediamine capturing molecule for the detection of diacetyl. Data in Brief, 15, 466-471. Available from: [Link]

  • MDPI. (2021). Divergent Synthesis of 5,7-Diazaullazines Derivatives through a Combination of Cycloisomerization with Povarov or Alkyne–Carbonyl Metathesis. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1150-1165. Available from: [Link]

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  • Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.
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  • Kumar, A., et al. (2017). An expeditious synthesis of 6,7-dihydrodibenzo[b,j][10][11] phenanthroline derivatives as fluorescent materials. RSC Advances, 7(51), 32135-32139. Available from: [Link]

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Method

Application Notes &amp; Protocols: A Strategic Guide to Incorporating 5,7-Difluoroquinoxaline into Novel Antiviral Therapeutic Agents

Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The strategic incorporation of fluorine into these structures can signific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The strategic incorporation of fluorine into these structures can significantly enhance their pharmacological profiles, making them prime candidates for drug development. This guide provides a comprehensive framework for researchers and drug development professionals on the integration of the 5,7-difluoroquinoxaline moiety into next-generation antiviral therapeutics. We will delve into the scientific rationale, provide detailed synthetic protocols, outline robust antiviral screening methodologies, and discuss strategies for lead optimization, all grounded in established scientific principles.

The Strategic Advantage of 5,7-Difluoroquinoxaline in Antiviral Drug Design

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a "privileged scaffold" in drug discovery. Its planar aromatic system facilitates crucial π-π stacking interactions with biological macromolecules like viral enzymes and nucleic acids. Furthermore, the nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, contributing to specific and high-affinity binding to target sites.

The introduction of fluorine atoms at the 5 and 7 positions of the quinoxaline core is a deliberate design choice aimed at leveraging the unique properties of fluorine to enhance antiviral efficacy:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorination at these positions can block oxidative metabolism, thereby increasing the in vivo half-life and bioavailability of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity alters the electronic landscape of the quinoxaline ring. This can fine-tune the acidity and basicity of nearby functional groups, influencing target engagement. Moreover, fluorine substitution can increase lipophilicity, which may improve cell membrane permeability and access to intracellular viral replication machinery.

  • Specific Bio-molecular Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions with protein backbones, which can enhance binding affinity and selectivity for the intended viral target.

Synthesis of the 5,7-Difluoroquinoxaline Core Scaffold

The foundational step in this drug discovery workflow is the synthesis of the 5,7-difluoroquinoxaline core. A reliable and versatile method involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The following protocol details this synthesis.

Protocol 1: Synthesis of 5,7-Difluoroquinoxaline

This protocol describes the synthesis of the core 5,7-difluoroquinoxaline structure, which will serve as the primary building block for further derivatization.

Materials:

  • 3,5-Difluoro-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol (reagent grade)

  • Sodium Hydroxide (1 M solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3,5-difluoro-1,2-phenylenediamine (1.0 equivalent) in ethanol (100 mL).

  • With stirring, add glyoxal (1.1 equivalents) dropwise to the solution at ambient temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a 1 M solution of sodium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexanes:ethyl acetate to afford pure 5,7-difluoroquinoxaline.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Synthetic Workflow for 5,7-Difluoroquinoxaline

G cluster_synthesis Protocol 1: Synthesis of 5,7-Difluoroquinoxaline start Dissolve 3,5-difluoro-1,2- phenylenediamine in Ethanol add_glyoxal Add Glyoxal start->add_glyoxal reflux Reflux for 4-6 hours add_glyoxal->reflux monitor Monitor by TLC reflux->monitor neutralize Neutralize with NaOH reflux->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry over MgSO4 extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify product 5,7-Difluoroquinoxaline purify->product

Caption: A step-by-step workflow for the synthesis of the 5,7-difluoroquinoxaline core.

Strategic Functionalization for Targeting Viral Machinery

With the 5,7-difluoroquinoxaline core in hand, the subsequent phase involves its strategic functionalization to create derivatives with potent antiviral activity. The choice of appended chemical moieties should be guided by the specific viral target.

Key Viral Targets and Corresponding Design Strategies:

Viral TargetRationale for Inhibition & Design StrategyPotential Functionalization of 5,7-Difluoroquinoxaline
Viral Proteases (e.g., HCV NS3/4A Protease) These enzymes are crucial for cleaving viral polyproteins into functional units. Inhibitors are designed to mimic the natural substrate and block the active site.Introduction of peptide-like substituents at the 2- or 3-positions to interact with the protease's catalytic triad.[1]
Viral Polymerases (e.g., Herpesvirus DNA Polymerase) These enzymes are essential for replicating the viral genome. Both nucleoside and non-nucleoside inhibitors can be designed to disrupt their function.Attachment of nucleoside analogues or small molecules designed to bind to allosteric sites on the polymerase.
Viral Entry/Fusion Proteins These proteins mediate the attachment of the virus to host cells and the subsequent fusion of viral and cellular membranes.Derivatization with moieties that can interfere with protein-protein interactions necessary for viral entry.
Influenza NS1 Protein The NS1 protein of the influenza virus is a multifunctional virulence factor that counteracts the host immune response.[2] Its RNA-binding domain is a validated target.[2]Appending groups that can fit into the deep cavity of the NS1A protein's RNA-binding domain, thereby blocking its function.[2][3]

Robust Protocols for Antiviral Screening

A systematic and multi-tiered screening approach is essential for identifying promising antiviral candidates from a library of 5,7-difluoroquinoxaline derivatives.

Protocol 2: Primary Antiviral Screening - Cytopathic Effect (CPE) Inhibition Assay

This initial screen assesses the ability of the synthesized compounds to protect host cells from virus-induced cell death.

Materials:

  • A permissive host cell line for the target virus (e.g., Vero cells for Herpes Simplex Virus).

  • A titrated stock of the target virus.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • 5,7-Difluoroquinoxaline derivatives dissolved in DMSO.

  • 96-well cell culture plates.

  • A cell viability reagent (e.g., CellTiter-Glo®).

  • A luminometer or spectrophotometer.

Procedure:

  • Seed 96-well plates with host cells to achieve a confluent monolayer within 24 hours.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Include appropriate controls: "cells only" (no virus, no compound), "virus only" (virus, no compound), and a positive control antiviral drug if available.

  • Pre-incubate the cells with the compounds for 1-2 hours.

  • Infect the cells with the target virus at a multiplicity of infection (MOI) known to cause significant CPE in 48-72 hours.

  • Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours.

  • Assess cell viability using a suitable reagent following the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) with a plate reader.

  • Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that provides 50% protection against virus-induced CPE.

Diagram: Antiviral Screening Cascade

G cluster_screening Antiviral Screening Workflow start Synthesized 5,7-Difluoroquinoxaline Derivatives Library primary_screen Primary Screen: CPE Inhibition Assay start->primary_screen cytotoxicity Cytotoxicity Assay start->cytotoxicity si_calc Calculate Selectivity Index (SI) primary_screen->si_calc cytotoxicity->si_calc hit_id Hit Identification (High Potency, Low Toxicity) si_calc->hit_id secondary_screen Secondary Screens: (e.g., Plaque Reduction Assay) hit_id->secondary_screen moa Mechanism of Action Studies secondary_screen->moa lead_opt Lead Optimization moa->lead_opt

Caption: A tiered approach for the screening and identification of lead antiviral compounds.

Protocol 3: Cytotoxicity Assessment

It is imperative to determine if the observed antiviral effect is specific and not a result of general toxicity to the host cells. This is typically performed concurrently with the primary screen.

Procedure:

  • Follow the same steps as the CPE inhibition assay (Protocol 2), but do not add the virus to the cells.

  • Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that results in a 50% reduction in cell viability.

  • The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value is indicative of a more favorable therapeutic window.

Lead Optimization through Structure-Activity Relationship (SAR) Studies

Compounds that emerge as "hits" from the primary and secondary screens (i.e., those with high potency and a favorable selectivity index) become the focus of lead optimization. This iterative process involves the systematic chemical modification of the lead compound to enhance its antiviral activity, selectivity, and pharmacokinetic properties.

Key Strategies for SAR-Guided Optimization:

  • Systematic Modification of Substituents: The nature and position of substituents on the 5,7-difluoroquinoxaline scaffold can be varied to probe the steric and electronic requirements for optimal interaction with the viral target. For instance, structure-activity relationship studies have shown that small hydrophobic substituents at the 3-position of the quinoxaline ring can be crucial for activity against resistant viral variants.[3]

  • Bioisosteric Replacement: Functional groups on the lead compound can be replaced with other groups that possess similar physical or chemical properties. This strategy can be employed to improve potency, enhance metabolic stability, or reduce off-target effects.

  • Computational Modeling: Molecular docking studies can provide valuable insights into the putative binding mode of the 5,7-difluoroquinoxaline derivatives with their viral target. These computational models can guide the rational design of new analogues with improved binding affinity.

Conclusion

The 5,7-difluoroquinoxaline scaffold is a highly promising platform for the development of novel antiviral therapeutic agents. The strategic incorporation of fluorine atoms offers a powerful tool to fine-tune the physicochemical and pharmacological properties of these molecules. The synthetic and screening protocols detailed in this guide, coupled with a rational approach to lead optimization, provide a robust framework for researchers to explore the full therapeutic potential of this exciting class of compounds in the ongoing fight against viral diseases.

References

  • Moussa, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • He, S., et al. (2014). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

  • Kukreja, G., et al. (2018). Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants. ACS Medicinal Chemistry Letters, 9(7), 678-683. [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(10), 2519. [Link]

  • Chen, S., et al. (2020). Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 30(14), 127143. [Link]

  • Marsden, B. J., et al. (2004). Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Journal of Medicinal Chemistry, 47(1), 1-5. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. Medicinal Chemistry Research, 27(4), 1125-1138. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Journal of the Iranian Chemical Society, 18(1), 1-11. [Link]

  • Wang, Y., et al. (2021). Discovery of Quinoxaline-Based P1-P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant Hepatitis C Virus Variants. Journal of Medicinal Chemistry, 64(17), 13038-13051. [Link]

  • Zhang, X., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(59), 37265-37272. [Link]

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Application

Application Note &amp; Protocol: A Comprehensive Methodology for Assessing the Antibacterial Efficacy of 5,7-Difluoroquinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their broad-spectrum antibacterial properties. This document...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their broad-spectrum antibacterial properties. This document provides a detailed methodology for assessing the in vitro antibacterial efficacy of a specific subclass, 5,7-Difluoroquinoxaline compounds. We present a suite of robust, validated protocols grounded in international standards, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic assays. This guide is designed to equip researchers with the necessary tools to generate reproducible and reliable data, crucial for the advancement of novel antibacterial agents from discovery to preclinical development.

Introduction: The Scientific Rationale

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. Quinoxaline compounds have garnered significant interest due to their potent antibacterial activity, which is often attributed to a multi-pronged mechanism of action.[1][2] Understanding the precise efficacy of new derivatives, such as those with difluoro substitutions at the 5 and 7 positions, is critical. Fluorine substitution can significantly modulate a compound's physicochemical properties, including lipophilicity and electronic effects, which in turn can influence cell permeability, target binding, and metabolic stability.

The primary mechanisms of action for many quinoxaline derivatives involve:

  • Inhibition of Bacterial Type II Topoisomerases: Structurally analogous to quinolone antibiotics, some quinoxalines target DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and cell death.[4]

  • Bioreductive Activation and Oxidative Stress: A notable subclass, quinoxaline 1,4-di-N-oxides (QdNOs), can be bioreductively activated under hypoxic conditions to generate reactive oxygen species (ROS).[3][5] This surge in ROS induces oxidative damage to critical cellular components like DNA, lipids, and proteins, ultimately leading to bacterial cell death.[5][6][7]

This application note provides a framework for rigorously evaluating the antibacterial potential of 5,7-Difluoroquinoxaline compounds, adhering to the principles set forth by the Clinical and Laboratory Standards Institute (CLSI).

Core Experimental Workflow

A systematic evaluation of antibacterial efficacy involves a tiered approach, moving from initial screening of inhibitory activity to a more detailed characterization of bactericidal effects and kill kinetics.

G cluster_0 Phase 1: Primary Efficacy cluster_1 Phase 2: Bactericidal Activity cluster_2 Phase 3: Kill Kinetics cluster_3 Phase 4: Data Analysis A Stock Solution Preparation B MIC Assay (Broth Microdilution) A->B Serial Dilution C MBC Assay B->C Subculturing from MIC plate D Time-Kill Assay B->D Testing at multiples of MIC E Data Interpretation & Reporting C->E D->E

Caption: High-level workflow for assessing antibacterial efficacy.

Essential Materials and Reagents

  • Test Compound: 5,7-Difluoroquinoxaline derivative of interest.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, for preparing stock solutions.

  • Bacterial Strains: A panel of relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria. Include clinically relevant resistant strains (e.g., Methicillin-resistant S. aureus (MRSA)) where appropriate.[2]

  • Culture Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.

    • Tryptic Soy Agar (TSA) or other suitable solid media for bacterial maintenance and colony counting.

  • Equipment & Consumables:

    • Sterile 96-well microtiter plates (U-bottom).

    • Multichannel pipettes and sterile tips.

    • Spectrophotometer or McFarland standards for inoculum standardization.

    • Incubator (35°C ± 2°C).

    • Sterile tubes, loops, and spreaders.

  • Control Antibiotics: Ciprofloxacin (targets DNA gyrase) and Vancomycin (for Gram-positive controls) are recommended.

Detailed Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The broth microdilution method is the gold standard.

A. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

B. Plate Preparation and Assay:

  • Prepare a stock solution of the 5,7-Difluoroquinoxaline compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations (e.g., 64 to 0.06 µg/mL).

  • Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Include necessary controls:

    • Growth Control: Wells with CAMHB and inoculum only (no compound).

    • Sterility Control: Wells with CAMHB only (no inoculum).

    • Solvent Control: Wells with the highest concentration of DMSO used in the assay and inoculum.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

C. Interpretation:

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]

G A Prepare 2X Compound Serial Dilutions in Plate D Add 50µL of 2X Compound and 50µL of Inoculum to each well A->D B Prepare & Standardize Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to ~1x10^6 CFU/mL B->C C->D E Incubate Plate (35°C, 16-20h) D->E F Read Plate & Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

A. Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC and higher concentrations (e.g., MIC, 2x MIC, 4x MIC) that show no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these clear wells onto a fresh, antibiotic-free agar plate (e.g., TSA).

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

B. Interpretation:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

  • The ratio of MBC to MIC is used to classify the compound's activity. An MBC/MIC ratio of ≤4 is typically considered bactericidal, while a ratio >4 suggests bacteriostatic activity.

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of bacterial killing over time.

A. Procedure:

  • Prepare flasks containing CAMHB with the 5,7-Difluoroquinoxaline compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control flask without the compound.

  • Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubate all flasks at 35°C ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates to determine the viable cell count (CFU/mL).

  • Incubate the plates for 18-24 hours before counting the colonies.

B. Data Analysis and Interpretation:

  • Plot the log₁₀ CFU/mL against time for each concentration.

  • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic activity is characterized by a <3-log₁₀ reduction in the colony count.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Example MIC and MBC Data for Compound X (5,7-Difluoroquinoxaline derivative)

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213242Bactericidal
E. coli ATCC 259224164Bactericidal
MRSA USA300284Bactericidal
P. aeruginosa ATCC 2785316>64>4Bacteriostatic
Ciprofloxacin (S. aureus)0.512Bactericidal
Ciprofloxacin (E. coli)0.0150.032Bactericidal

Note: Data are hypothetical and for illustrative purposes only.

Understanding Resistance Mechanisms

A comprehensive assessment should also consider potential resistance mechanisms. For quinoxaline and quinolone-type compounds, common resistance strategies in bacteria include:

  • Target-Mediated Resistance: Mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can reduce drug binding affinity.[4]

  • Efflux Pumps: Overexpression of efflux pumps can actively transport the compound out of the bacterial cell, reducing its intracellular concentration.[4]

  • Reduced Permeability: Alterations in the bacterial outer membrane, such as the underexpression of porins, can limit drug entry.[4]

Conclusion

The protocols outlined in this application note provide a standardized and robust framework for evaluating the antibacterial efficacy of 5,7-Difluoroquinoxaline compounds. By systematically determining MIC, MBC, and time-kill kinetics, researchers can generate high-quality, reproducible data essential for the characterization and development of new antibacterial agents. Adherence to these methodologies ensures that the resulting data is comparable and contributes meaningfully to the global effort to combat antimicrobial resistance.

References

  • A. Author et al. (2021). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH. [Link]

  • A. Author et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • A. Author et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • A. Author et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

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  • A. Author et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry - ACS Publications. [Link]

  • A. Author et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. NIH. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • A. Author et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers. [Link]

  • A. Author et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH. [Link]

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  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • A. Author et al. (2014). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLOS One. [Link]

  • A. Author et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. [Link]

  • A. Author et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. [Link]

  • A. Author et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • A. Author et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link]

  • A. Author et al. (2018). Mechanisms of Bacterial Resistance to Antimicrobial Agents. Microbiology Spectrum. [Link]

  • A. Author et al. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. MDPI. [Link]

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Method

A Practical Guide to 5,7-Difluoroquinoxaline in Materials Science: Application Notes and Protocols

Introduction: The Strategic Advantage of Fluorination in Quinoxaline Systems Quinoxaline derivatives have long been recognized as a versatile class of nitrogen-containing heterocyclic compounds, forming the backbone of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Quinoxaline Systems

Quinoxaline derivatives have long been recognized as a versatile class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous functional materials.[1] Their rigid, planar structure and inherent electron-deficient nature make them exceptional building blocks for organic electronics. The strategic introduction of fluorine atoms onto the quinoxaline core, specifically at the 5 and 7 positions, imparts a unique set of properties that materials scientists can exploit to achieve enhanced device performance and stability.

The strong electron-withdrawing nature of fluorine profoundly influences the electronic landscape of the quinoxaline moiety. This fluorination lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2] This modulation is critical for fine-tuning the electronic properties of materials, enabling better energy level alignment with other components in a device, which ultimately facilitates more efficient charge injection and transport. Furthermore, the introduction of fluorine can enhance intermolecular interactions and influence the solid-state packing of molecules, which are crucial factors in determining the charge carrier mobility in organic field-effect transistors (OFETs). In the realm of organic light-emitting diodes (OLEDs), these tailored electronic properties can lead to more efficient and stable emitters.[3]

This guide provides a practical overview of the synthesis, properties, and applications of 5,7-difluoroquinoxaline in materials science, complete with detailed experimental protocols for its incorporation into functional organic materials.

Core Synthesis of 5,7-Difluoroquinoxaline Derivatives

The synthesis of 5,7-difluoroquinoxaline derivatives typically follows a condensation reaction between a fluorinated o-phenylenediamine and a 1,2-dicarbonyl compound. The key precursor, 4,6-difluoro-1,2-phenylenediamine, is the starting point for introducing the desired 5,7-difluoro substitution pattern on the quinoxaline ring.

Protocol 1: Synthesis of 5,7-Difluoro-2,3-diphenylquinoxaline

This protocol details a conventional and reliable method for the synthesis of a model 5,7-difluoroquinoxaline derivative.

Materials:

  • 4,6-Difluoro-1,2-phenylenediamine

  • Benzil

  • Ethanol (or rectified spirit)[1]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers

  • Recrystallization solvent (e.g., aqueous ethanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit.[4]

  • To this solution, add a solution of 1.44 g (0.01 mol) of 4,6-difluoro-1,2-phenylenediamine in 8 mL of rectified spirit.

  • Attach a reflux condenser and heat the mixture in a water bath for 30-60 minutes.[1][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add distilled water dropwise until a slight cloudiness persists, then cool the flask in an ice bath to facilitate crystallization.[5]

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold aqueous ethanol.[4]

  • Recrystallize the crude product from aqueous ethanol to obtain pure 5,7-difluoro-2,3-diphenylquinoxaline.

Expected Outcome:

The procedure should yield off-white to pale yellow crystals of 5,7-difluoro-2,3-diphenylquinoxaline. The yield can be in the range of 75-95% depending on the reaction conditions and purity of the starting materials.[1]

Causality Behind Experimental Choices:

  • The condensation reaction is acid-catalyzed, and the slight acidity of rectified spirit or the addition of a catalytic amount of acetic acid can facilitate the reaction.

  • Heating under reflux ensures the reaction proceeds at a reasonable rate without the loss of solvent.

  • The addition of water to the cooled reaction mixture reduces the solubility of the product, inducing precipitation.

  • Recrystallization is a crucial step to purify the product from any unreacted starting materials or side products.

Applications in Organic Electronics

The unique electronic properties of 5,7-difluoroquinoxaline make it a highly valuable component in a range of organic electronic devices.

Organic Field-Effect Transistors (OFETs)

In OFETs, the incorporation of 5,7-difluoroquinoxaline into donor-acceptor (D-A) conjugated polymers can significantly enhance device performance. The electron-withdrawing nature of the difluorinated quinoxaline unit helps to lower the HOMO energy level of the polymer, which can lead to improved air stability and better hole injection from high work function electrodes like gold.

OFET_Workflow

Experimental Workflow for OFET Fabrication and Characterization

Table 1: Performance of 5,7-Difluoroquinoxaline-based OFETs

Polymer SystemHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)On/Off RatioReference
PQ1 (quinoxaline-IDT copolymer)-5.48-up to 0.12-[6]
HTPQ (pyrazinoquinoxaline derivative)--up to 0.01-[7][8]

Protocol 2: Fabrication and Characterization of a 5,7-Difluoroquinoxaline-based OFET

This protocol outlines the general steps for fabricating and testing a bottom-gate, top-contact OFET using a synthesized 5,7-difluoroquinoxaline-containing polymer.

Materials:

  • Synthesized 5,7-difluoroquinoxaline-based polymer (e.g., from Protocol 1 followed by polymerization)

  • Chlorobenzene or other suitable organic solvent

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate dielectric)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (acetone, isopropanol)

  • Spin coater

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.

  • Polymer Solution Preparation: Dissolve the 5,7-difluoroquinoxaline-based polymer in chlorobenzene at a concentration of 5-10 mg/mL. Stir the solution overnight at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.

  • Thin Film Deposition: Spin-coat the polymer solution onto the cleaned Si/SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Annealing: Anneal the polymer thin film on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150 °C) for 30-60 minutes to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Deposit gold source and drain electrodes (typically 40-50 nm thick) onto the polymer film through a shadow mask using a thermal evaporator. The channel length and width are defined by the shadow mask.

  • OFET Characterization: Measure the output and transfer characteristics of the fabricated OFET device in ambient air or a nitrogen-filled glovebox using a semiconductor parameter analyzer. From these characteristics, calculate the hole mobility and the on/off current ratio.[5]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, 5,7-difluoroquinoxaline derivatives can be employed as efficient emitters, particularly for yellow to red light, or as host materials.[3] The fluorination helps to tune the emission color and can improve the thermal and electrochemical stability of the material.[3]

OLED_Principle

Principle of Electroluminescence in an OLED

Table 2: Performance of OLEDs with Quinoxaline-based Emitters

Emitter TypeEmission ColorMax. External Quantum Efficiency (%)Max. Luminance (cd/m²)Reference
D-A-D Quinoxaline DerivativeDeep Red4.5 (non-doped)-[3]
Iridium Complex with F and CF3 substitutionsYellow22.724080[2]
Fluorescent Probes

The inherent fluorescence of many quinoxaline derivatives, which can be tuned by the introduction of fluorine atoms and other functional groups, makes them promising candidates for fluorescent probes. The sensitivity of their fluorescence to the local environment (solvatochromism) can be exploited for sensing applications.[9]

Key Properties for Fluorescent Probes:

  • High Fluorescence Quantum Yield: The efficiency of converting absorbed light into emitted light.[10]

  • Large Stokes Shift: A significant difference between the absorption and emission maxima to minimize self-absorption.

  • Photostability: Resistance to degradation upon exposure to light.

  • Environmental Sensitivity: Changes in fluorescence properties in response to changes in the local environment (e.g., polarity, viscosity).[9]

Table 3: Photophysical Properties of Quinoxaline-based Fluorophores

Fluorophore SystemAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Stokes Shift (nm)Reference
Quinoxaline-based bis-boron dyes490-600-up to 91 (in toluene)Large[10]
D-A-D Quinoxaline Derivative415-461492-598--

Conclusion and Future Outlook

5,7-Difluoroquinoxaline is a powerful and versatile building block for the creation of advanced functional materials. The strategic incorporation of fluorine atoms provides a reliable method for tuning the electronic and photophysical properties of quinoxaline-based materials, leading to significant improvements in the performance of organic electronic devices. The synthetic accessibility of these compounds, coupled with their enhanced stability and performance, ensures that 5,7-difluoroquinoxaline and its derivatives will continue to be a focal point of research in materials science. Future work will likely focus on the development of novel donor-acceptor copolymers with even higher charge carrier mobilities, the design of more efficient and stable TADF emitters for OLEDs, and the exploration of their potential in the field of fluorescent biosensors.

References

  • Das, S., Nath, I., Kumar, A., George, G., Kumar, A., & Pati, S. K. (2024). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Chemical Science, 15(1), 134-142. [Link]

  • Lee, J., Chen, C., Lin, C., & Wong, K. (2018). Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. Organic Electronics, 59, 264-271. [Link]

  • Klymchenko, A. S. (2017). Photophysical and photochemical properties of 5, 7‐dimethoxycoumarin under one‐and two‐photon excitation. Photochemistry and photobiology, 93(5), 1167-1176. [Link]

  • Reddy, L. V. R., & Swamy, G. N. (2011). Synthesis and Characterization of 2, 3-Diphenyl Quinoxaline 1, 4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Rasayan Journal of Chemistry, 4(1), 133-138. [Link]

  • P. J. F. M. van der Heijden, P. J. F. M. v. d. H., & Esteves, A. C. (n.d.). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. [Link]

  • Wang, Y., Zhang, Y., Wang, S., & Wang, Y. (2019). Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. Journal of Materials Chemistry C, 7(3), 633-638. [Link]

  • Das, S., Nath, I., Kumar, A., George, G., Kumar, A., & Pati, S. K. (2024). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Chemical Science, 15(1), 134-142. [Link]

  • Bisyarina, M. V., & Gubaidullin, A. T. (2017). Electroluminescent characteristics of OLEDs fabricated with bis (5, 7-dichloro-8-hydroxyquinolinato) zinc (II) as light emitting material. Journal of Luminescence, 188, 243-249. [Link]

  • Dow Chemical Company. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Sandanayaka, J. R. D., & Imae, T. (2005). Synthesis and thiolation of 1, 3-difluoro-2, 4, 6-trihaloanilines and benzenes. Tetrahedron, 61(33), 7847-7853. [Link]

  • Andreasson, J., & Pischel, U. (2018). Photophysics of fluorescent nanoparticles based on organic dyes–challenges and design principles. Chemical Society Reviews, 47(15), 5665-5677. [Link]

  • Vibzz Lab. (2020, November 12). 2,3 Diphenylquinoxaline : Organic synthesis. YouTube. [Link]

  • Dias, F. B., Penfold, T. J., & Monkman, A. P. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein journal of organic chemistry, 13, 2348-2361. [Link]

  • Das, S., Nath, I., Kumar, A., George, G., Kumar, A., & Pati, S. K. (2024). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Chemical Science, 15(1), 134-142. [Link]

  • Highsmith, T. K., & Goldman, G. S. (1992). Synthesis of 5,7-diamino-4,6-dinitrobenzofuroxan.
  • Anonymous. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). Scribd. [Link]

  • Lord, S. J., Conley, N. R., Gahl, C., & Wang, L. (2007). Single-Molecule Fluorophores as Environmental Nanoprobes. MRS Proceedings, 1057, 1057-II03-01. [Link]

  • Sharma, V. K., Kumar, S., & Kumar, V. (2021). Exploring Donor-Acceptor Derivatives of Quinoxaline-6-carbonitrile a Strategy for Efficient Orange OLEDs via Tunable Photophysical Properties. ChemistrySelect, 6(1), 115-123. [Link]

  • Gryba, R., Bezvikonnyi, O., Bezvikonnyi, O., Stakhira, P., & Volyniuk, D. (2021). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. Dyes and Pigments, 184, 108834. [Link]

  • Lee, J. K. (2018). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. Fibers and Polymers, 19(8), 1618-1625. [Link]

  • Singh, A., & Sharma, P. (2015). A Greener Chemistry Approach for Synthesis of 2, 3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 2(4), 528-533. [Link]

  • Zhang, M., Chen, Y., & Zhang, H. (2021). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry, 9, 706915. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 5,7-Difluoroquinoxaline synthesis reactions

Welcome to the technical support center for the synthesis of 5,7-Difluoroquinoxaline. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize their synthetic prot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,7-Difluoroquinoxaline. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important heterocyclic compound. Quinoxaline derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2]

The most common and direct route to 5,7-Difluoroquinoxaline is the cyclocondensation of 4,6-difluoro-1,2-phenylenediamine with a glyoxal source.[3] This guide will address specific challenges encountered during this reaction, providing in-depth, evidence-based solutions.

General Reaction Scheme

The fundamental reaction involves the condensation of an aromatic diamine with a 1,2-dicarbonyl compound. This method is widely used for its simplicity and effectiveness in forming the quinoxaline core.[3][4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Outcome Diamine 4,6-Difluoro-1,2- phenylenediamine ReactionVessel Solvent System (e.g., EtOH/H₂O) + Optional Catalyst Diamine->ReactionVessel Add Glyoxal Glyoxal (40% aq.) Glyoxal->ReactionVessel Add Crude Crude Product Mixture ReactionVessel->Crude Reaction (Stirring, Temp Control) Purified Purified 5,7-Difluoroquinoxaline Crude->Purified Purification (Chromatography/Recrystallization)

Caption: General workflow for 5,7-Difluoroquinoxaline synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Question 1: Why is my yield of 5,7-Difluoroquinoxaline consistently low?

Low yields are a common frustration and can originate from several factors, from reactant quality to reaction conditions.[5]

Answer:

Several factors can contribute to low yields. Let's break down the most common culprits and their solutions:

  • Purity of Starting Materials: The 4,6-difluoro-1,2-phenylenediamine starting material is susceptible to oxidation, which can lead to a variety of colored impurities and side products.[6]

    • Causality: Oxidized diamines are less reactive in the desired condensation pathway and can introduce competing side reactions, consuming starting material and complicating purification.

    • Solution:

      • Verify Purity: Always check the purity of the diamine by NMR or LC-MS before use.

      • Purification: If impurities are detected, consider recrystallization or passing it through a short plug of silica gel.

      • Storage: Store the diamine under an inert atmosphere (Nitrogen or Argon) and away from light to prevent degradation.

  • Reaction Conditions: The classical condensation often requires careful optimization of temperature and reaction time.[5]

    • Causality: Excessively high temperatures or prolonged reaction times can lead to the formation of benzimidazole rearrangements or dimers of the quinoxaline product.[6] Conversely, conditions that are too mild may result in incomplete conversion.

    • Solution:

      • Temperature Control: Start the reaction at room temperature. If the reaction is slow (monitored by TLC), gently heat the mixture to reflux (e.g., in ethanol).

      • Time Monitoring: Monitor the reaction progress by TLC every 1-2 hours. Stop the reaction once the limiting reagent is consumed to prevent side product formation.

  • Catalyst Choice: While the reaction can proceed without a catalyst, its absence can lead to very slow reaction rates.[5]

    • Causality: A catalyst lowers the activation energy for the condensation and subsequent cyclization, accelerating the formation of the desired product.

    • Solution: The use of a catalyst is often crucial for achieving high yields in a reasonable timeframe.[5]

      • Mild Acid Catalysis: A catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or even a few drops of acetic acid can significantly improve the reaction rate.

      • Lewis Acids: Catalysts such as cerium(IV) ammonium nitrate (CAN) or zinc triflate have been reported to be highly effective in quinoxaline synthesis.[5]

Question 2: My final product is highly colored (yellow/brown). What are the likely impurities and how can I remove them?

Answer:

Color in your final product typically indicates the presence of oxidation byproducts or polymeric materials.

  • Source of Impurities:

    • Oxidized Diamine: As mentioned, the 4,6-difluoro-1,2-phenylenediamine is prone to oxidation, forming highly colored species.[6]

    • Glyoxal Polymerization: Aqueous glyoxal exists as a complex mixture of oligomers. Under certain conditions, these can polymerize into colored materials.

    • Over-oxidation: The quinoxaline ring itself can be susceptible to oxidation under harsh conditions, although this is less common.

  • Purification Strategy:

    • Activated Carbon (Charcoal) Treatment: Before final isolation, dissolving the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and treating it with activated carbon can effectively adsorb many colored impurities. Gently heat the suspension for 10-15 minutes, then filter through a pad of celite to remove the carbon.

    • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A gradient elution with a petroleum ether/ethyl acetate system is a good starting point for quinoxaline derivatives.[7]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can significantly improve purity and remove residual color.

Question 3: My reaction seems to stall and never reaches completion. What should I do?

Answer:

A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.

  • Potential Causes & Solutions:

    • Insufficient Catalyst Activity: If you are using a catalyst, it may have deactivated.

      • Solution: Add a fresh portion of the catalyst to the reaction mixture.

    • pH Drift: The pH of the reaction can change, especially if acidic or basic impurities are present in the starting materials. The condensation reaction is often pH-sensitive.

      • Solution: Check the pH of the reaction mixture. If it has become too basic or too acidic, adjust it carefully. For many quinoxaline syntheses, mildly acidic to neutral conditions are optimal.

    • Water Content: While aqueous glyoxal is used, the overall solvent composition matters.

      • Solution: The reaction is a condensation, which produces water. In some solvent systems, an excess of water can shift the equilibrium back towards the starting materials. If using a co-solvent like ethanol, ensure the ratio is appropriate. Some protocols call for anhydrous conditions using glyoxal surrogates, though this adds complexity.[8]

Question 4: What is the best method for purifying the final 5,7-Difluoroquinoxaline product?

Answer:

The optimal purification method depends on the scale of your reaction and the nature of the impurities. A combination of techniques is often best.

Purification MethodWhen to UseTroubleshooting Tips
Recrystallization For solid products with moderate purity (>85%). Excellent for removing small amounts of soluble impurities.Poor Crystal Formation: Try different solvent systems (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes). Use a seed crystal if available. Oiling Out: Ensure the solution is not supersaturated. Cool the solution slowly.
Column Chromatography When the crude product is a complex mixture or an oil. The most reliable method for achieving high purity.Poor Separation: Optimize the eluent system. A common starting point is a gradient of petroleum ether and ethyl acetate.[7] Compound Stuck on Column: Increase the polarity of the eluent. If using Pet. Ether/EtOAc, increase the proportion of EtOAc.[7]
Activated Carbon As a preliminary step before recrystallization or chromatography to remove highly colored impurities.Product Adsorption: Use the minimum amount of carbon necessary. Excessive use can lead to loss of the desired product. Fine Particles: Filter through a pad of celite to ensure all fine carbon particles are removed.

Detailed Experimental Protocol

This protocol is a standard, robust starting point for the synthesis.

Materials:

  • 4,6-difluoro-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol (or other suitable solvent like acetonitrile[3])

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 4,6-difluoro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • To this stirring solution, add glyoxal (40% aq. solution, 1.1 eq) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the diamine starting material is consumed (typically 2-8 hours). Gentle heating to 50-60°C can be applied if the reaction is slow.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by column chromatography (silica gel, eluting with a gradient of petroleum ether/ethyl acetate) or recrystallization to afford pure 5,7-Difluoroquinoxaline.

Troubleshooting Decision Tree

Use this diagram to systematically diagnose issues with your synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product Check_SM Check Purity of Starting Materials (TLC/NMR) Start->Check_SM SM_OK Starting Materials Pure? Check_SM->SM_OK Purify_SM Action: Purify Diamine (Recrystallization / Column) SM_OK->Purify_SM No Review_Cond Review Reaction Conditions SM_OK->Review_Cond Yes Purify_SM->Start Retry Synthesis Cond_OK Temp & Time Optimized? Review_Cond->Cond_OK Optimize_Cond Action: Monitor by TLC, adjust temp/time to avoid degradation Cond_OK->Optimize_Cond No Check_Cat Review Catalyst Use Cond_OK->Check_Cat Yes Optimize_Cond->Start Retry Synthesis Cat_OK Catalyst Used? Check_Cat->Cat_OK Add_Cat Action: Add Mild Catalyst (e.g., p-TsOH, CAN) Cat_OK->Add_Cat No Check_Purification Review Purification Method Cat_OK->Check_Purification Yes Add_Cat->Start Retry Synthesis Final_Product High Purity Achieved Check_Purification->Final_Product

Caption: A decision tree for troubleshooting synthesis issues.

References
  • BenchChem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in quinoxaline synthesis from diamines.
  • IntechOpen. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-6,7-difluoroquinoxaline.
  • PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
  • Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • MDPI. (2022). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Retrieved from [Link]

  • eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives.
  • PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine.

Sources

Optimization

Common side products in the synthesis of 5,7-Difluoroquinoxaline and how to avoid them

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to the Synthesis of 5,7-Difluoroquinoxaline The synthesis of 5,7-Difluoroquinoxaline is a critical process in the development of variou...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis of 5,7-Difluoroquinoxaline

The synthesis of 5,7-Difluoroquinoxaline is a critical process in the development of various pharmaceutical agents and functional materials. The most common and direct route involves the condensation reaction between 3,5-difluoro-1,2-phenylenediamine and a 1,2-dicarbonyl compound , typically glyoxal, in a suitable solvent. While seemingly straightforward, this reaction can be prone to the formation of several side products that can complicate purification and compromise the quality of the final product. Understanding the genesis of these impurities is paramount to developing a robust and reproducible synthetic procedure.

This guide will address the most frequently encountered issues in the synthesis of 5,7-Difluoroquinoxaline, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Common Side Products and Synthesis Issues

The following section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

FAQ 1: My reaction yields a complex mixture of products, and the desired 5,7-Difluoroquinoxaline is a minor component. What are the likely side products and why are they forming?

Answer:

A complex reaction mixture is a common challenge in quinoxaline synthesis, often stemming from the reactivity of the starting materials and intermediates. The primary side products in the synthesis of 5,7-Difluoroquinoxaline can be categorized as follows:

  • Incomplete Condensation Products: The reaction proceeds through a dihydropyrazine intermediate which is subsequently oxidized to the aromatic quinoxaline. If the oxidation is incomplete, you may isolate this partially saturated species.

  • Polymerization Products: Both glyoxal and the diamine can self-condense or polymerize under certain conditions, especially in the presence of strong acids or at elevated temperatures for prolonged periods.

  • Side-Reactions of the Diamine: 3,5-difluoro-1,2-phenylenediamine can undergo oxidative self-coupling to form phenazine-type impurities. This is often indicated by the formation of intensely colored byproducts.

  • Regioisomers (if using unsymmetrical dicarbonyls): When using an unsymmetrical 1,2-dicarbonyl compound (e.g., pyruvaldehyde instead of glyoxal), the condensation can occur in two different orientations, leading to the formation of regioisomeric quinoxalines. For the synthesis of the parent 5,7-Difluoroquinoxaline with a symmetrical dicarbonyl like glyoxal, this is not a concern.

Causality:

The formation of these side products is often influenced by several factors:

  • Reaction Temperature: Higher temperatures can accelerate the desired reaction but also promote polymerization and other side reactions.

  • Reaction Time: Prolonged reaction times can lead to the degradation of the product and the formation of polymeric materials.

  • pH of the reaction medium: The condensation is typically acid-catalyzed. However, excessively acidic conditions can promote polymerization of glyoxal. Conversely, basic conditions may not be sufficient to catalyze the initial condensation effectively.

  • Presence of Oxidants: While oxidation of the dihydropyrazine intermediate is necessary, uncontrolled oxidation can lead to the formation of undesired colored byproducts from the diamine starting material. Air is often a sufficient oxidant, but in some cases, a milder oxidizing agent may be required.

FAQ 2: I'm observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent its formation?

Answer:

The formation of a dark, insoluble tar is a strong indicator of polymerization. This is a frequent issue when working with aldehydes like glyoxal, which are prone to polymerization, especially under acidic conditions. The 3,5-difluoro-1,2-phenylenediamine can also contribute to the formation of colored, polymeric materials through oxidative pathways.

Troubleshooting Workflow for Polymerization:

Caption: Workflow to minimize polymerization during synthesis.

Detailed Steps to Avoid Polymerization:

  • Temperature Control: Maintain a moderate reaction temperature. Often, running the reaction at room temperature or with gentle heating (e.g., 40-60 °C) is sufficient and minimizes polymerization.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to avoid prolonged heating that can lead to decomposition and tar formation.

  • Catalyst Optimization: If using an acid catalyst, use the minimum effective amount. A weak acid catalyst, such as a few drops of acetic acid, is often sufficient. Strong mineral acids should be used with caution.

  • Controlled Addition: Instead of adding all reactants at once, consider the slow, dropwise addition of the glyoxal solution to the solution of the diamine. This maintains a low concentration of the aldehyde, disfavoring its self-polymerization.

FAQ 3: My final product is difficult to purify, and I suspect the presence of closely related impurities. What are the best purification strategies?

Answer:

Purification of 5,7-Difluoroquinoxaline can be challenging due to the similar polarities of the desired product and some of the side products. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent like ethyl acetate or dichloromethane.[1] Washing the organic layer with brine can help remove water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.[1]

    Parameter Recommendation Rationale
    Stationary Phase Silica gel (60-120 or 100-200 mesh)Standard choice for moderately polar compounds.
    Mobile Phase A gradient of ethyl acetate in hexane or petroleum ether.Start with a low polarity (e.g., 5% ethyl acetate) to elute non-polar impurities, then gradually increase the polarity to elute the product.
    Monitoring TLC with UV visualizationThe quinoxaline ring is UV active, allowing for easy tracking of the fractions.
  • Recrystallization: After column chromatography, recrystallization can be used to achieve higher purity.

    Solvent System Procedure
    Ethanol/Water or Hexane/Ethyl AcetateDissolve the crude product in a minimum amount of the more soluble solvent (e.g., ethanol or ethyl acetate) at an elevated temperature. Slowly add the less soluble solvent (e.g., water or hexane) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

Experimental Workflow for Purification:

Purification_Workflow cluster_0 Initial Work-up cluster_1 Chromatography cluster_2 Final Purification a Reaction Mixture b Neutralization & Extraction a->b c Crude Product b->c d Column Chromatography c->d e Partially Purified Product d->e f Recrystallization e->f g Pure 5,7-Difluoroquinoxaline f->g

Caption: A typical multi-step purification workflow.

Proactive Measures to Avoid Side Product Formation

Beyond troubleshooting, a well-designed experiment can proactively minimize the formation of impurities.

Key Experimental Considerations:

  • Purity of Starting Materials: Ensure the 3,5-difluoro-1,2-phenylenediamine and the dicarbonyl compound are of high purity. Impurities in the starting materials can lead to a cascade of side reactions.

  • Inert Atmosphere: While air can be a sufficient oxidant for the final aromatization step, conducting the initial condensation under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidative degradation of the sensitive diamine starting material.[2]

  • Solvent Choice: Ethanol, methanol, or acetic acid are commonly used solvents.[3] The choice of solvent can influence reaction rates and solubility of intermediates, thereby affecting the side product profile. It is advisable to start with ethanol as it is a relatively green and effective solvent.

  • Use of Mild Catalysts: Instead of strong mineral acids, consider using milder catalysts like a catalytic amount of iodine or ceric ammonium nitrate (CAN) which have been shown to promote efficient quinoxaline synthesis with minimal side products.[4]

By implementing these strategies and understanding the potential pitfalls, researchers can significantly improve the outcome of their 5,7-Difluoroquinoxaline synthesis, leading to higher yields and a more straightforward purification process.

References

  • Wan, J.-P., & Wei, L. (2012). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • Birajdar, S., et al. (2022). A Review on Synthesis and Pharmacological Application of Quinoxaline and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Aslam, A. S. (2016). How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline. BenchChem.
  • Chaudhary, P., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
  • Der Pharma Chemica. (n.d.).
  • IJRAR. (2022). Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 9(1).
  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Longdom Publishing. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta.
  • Organic Chemistry Portal. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. [Link]

  • Patel, M. R., et al. (2014).
  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Shingare, M. S., & Wadavrao, S. B. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Singh, A. D. (2016). How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. [Link]

  • Sridhar, B., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 1339-1345.
  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • U.S. Patent No. 6,127,577. (2000).
  • U.S. Patent No. 5,965,775. (1999).
  • Wadavrao, S. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • WO2021022788A1. (2021). Composition of 5-fluorouracil and refining method therefor.
  • CN112457243B. (2021). Synthesis method of 7-bromo-5-methoxyquinoline.
  • European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE. EP 4015505 A1.
  • US20070123708A1. (2007).
  • Org. Synth. 2025, 102, 276-302. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Khan, I., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(15), 4487.
  • Al-Hiari, Y. M., et al. (2011). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Medicinal Chemistry Research, 20(8), 1173-1179.
  • ResearchGate. (2025). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

  • ResearchGate. (2025). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. [Link]

  • ResearchGate. (2025). 3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-L-glutamic acid diethyl ester: Evaluation of in vitro anti-cancer and anti-folate activities. [Link]

  • ResearchGate. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2'-Dibromo-2,4',5'-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • RSC Publishing. (2021). Synthesis and characterization of new 5,5'-dimethyl- and 5,5'-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. [Link]

  • PubMed Central (PMC). (2014). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • PubMed Central (PMC). (2018). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

  • European Patent Office. (1991).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 5,7-Difluoroquinoxaline

Welcome to the technical support center for the functionalization of 5,7-difluoroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 5,7-difluoroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the unique challenges and opportunities presented by this versatile scaffold. The strategic placement of two fluorine atoms at the 5 and 7 positions significantly influences the electronic properties of the quinoxaline core, offering both activation for certain transformations and potential pitfalls for the unwary. This document aims to equip you with the knowledge to optimize your reaction conditions and achieve your desired functionalized derivatives with high efficiency and reproducibility.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary effects of the 5,7-difluoro substitution on the reactivity of the quinoxaline core?

    • Which positions on the 5,7-difluoroquinoxaline ring are most susceptible to functionalization?

    • What are the most common challenges encountered when working with 5,7-difluoroquinoxaline?

  • Troubleshooting Guide for Common Functionalization Reactions

    • Nucleophilic Aromatic Substitution (SNAr)

    • Palladium-Catalyzed Cross-Coupling Reactions

      • Suzuki-Miyaura Coupling

      • Buchwald-Hartwig Amination

      • Sonogashira Coupling

    • Direct C-H Functionalization

  • Detailed Experimental Protocols

    • General Protocol for Nucleophilic Aromatic Substitution with Amines

    • Optimized Protocol for Suzuki-Miyaura Coupling of a Halogenated 5,7-Difluoroquinoxaline

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary effects of the 5,7-difluoro substitution on the reactivity of the quinoxaline core?

A1: The two fluorine atoms at the 5 and 7 positions exert a strong electron-withdrawing effect on the quinoxaline ring system.[1] This has several important consequences for its reactivity:

  • Activation towards Nucleophilic Attack: The electron-deficient nature of the benzene portion of the quinoxaline core makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This is particularly true for positions ortho and para to the fluorine atoms, although the pyrazine ring also contributes to this activation.

  • Modified Acidity of C-H Bonds: The inductive effect of the fluorine atoms increases the acidity of the C-H bonds on the aromatic ring, which can be a key factor in directing regioselectivity during C-H functionalization reactions.

  • Influence on Catalyst-Substrate Interactions: The electronic properties of the difluorinated quinoxaline can affect the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling cycles. This often necessitates the use of more electron-rich and bulky phosphine ligands to achieve efficient catalysis.[4]

Q2: Which positions on the 5,7-difluoroquinoxaline ring are most susceptible to functionalization?

A2: The most reactive positions depend on the type of reaction being performed:

  • For Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present on the pyrazine ring (positions 2 or 3), this will be the primary site of nucleophilic attack due to the combined electron-withdrawing effects of the pyrazine nitrogens and the fluoro groups. In the absence of a leaving group on the pyrazine ring, direct substitution of one of the fluorine atoms can occur under harsh conditions with strong nucleophiles, though this is less common and often leads to mixtures of products.

  • For Palladium-Catalyzed Cross-Coupling: These reactions require a pre-functionalized starting material, typically a halogenated 5,7-difluoroquinoxaline (e.g., 2-bromo-5,7-difluoroquinoxaline). The reaction will, therefore, occur at the position of the halogen.

  • For Direct C-H Functionalization: The regioselectivity can be more complex and is often directed by the specific catalyst and directing group used. The C-H bonds at positions 6 and 8 are electronically activated by the adjacent fluorine atoms and are potential sites for functionalization. The positions on the pyrazine ring (2 and 3) can also be targeted, often depending on the reaction conditions and the presence of any directing groups.

Q3: What are the most common challenges encountered when working with 5,7-difluoroquinoxaline?

A3: Researchers may face several challenges:

  • Low Yields in Cross-Coupling Reactions: The electron-deficient nature of the quinoxaline ring can make oxidative addition of palladium catalysts challenging, leading to low or no product formation in reactions like Suzuki or Buchwald-Hartwig couplings.[4]

  • Side Reactions in Nucleophilic Aromatic Substitution: While the fluorine atoms activate the ring for SNAr, they can also be susceptible to substitution themselves under certain conditions, especially with highly nucleophilic reagents or in protic solvents at elevated temperatures. For instance, displacement of a fluorine atom by a methoxy group from a methanol solvent has been observed in related systems.[5][6][7]

  • Poor Regioselectivity in C-H Functionalization: The presence of multiple activated C-H bonds can lead to mixtures of isomers, making purification difficult. Achieving high regioselectivity often requires careful optimization of catalysts, ligands, and directing groups.[8][9]

  • Instability of Reagents: In Suzuki couplings, the boronic acids used can be prone to protodeboronation, especially when working with electron-deficient systems.[4]

Troubleshooting Guide for Common Functionalization Reactions

Nucleophilic Aromatic Substitution (SNAr)

This section focuses on the substitution of a leaving group (e.g., chlorine or bromine) on the pyrazine ring of 5,7-difluoroquinoxaline.

Problem Potential Cause(s) Troubleshooting Solutions
Low or No Product Formation 1. Insufficiently Activated Substrate: While the difluoro substitution helps, the leaving group itself plays a role. 2. Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring. 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome.1. Ensure a good leaving group is present (e.g., Cl, Br). 2. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile in situ. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Side Product Formation (e.g., Substitution of Fluorine) 1. Reaction with Solvent: Protic solvents like methanol can act as nucleophiles at elevated temperatures, leading to substitution of a fluorine atom.[5][6][7] 2. Overly Harsh Conditions: High temperatures and strong bases can promote undesired side reactions.1. Switch to an aprotic polar solvent such as DMF, DMSO, or NMP. 2. Carefully control the reaction temperature and use the mildest base necessary to promote the desired reaction.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may be slow to proceed to completion. 2. Decomposition of Reagents: The nucleophile or substrate may be degrading under the reaction conditions.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if reagents are air or moisture sensitive.

SNAr_Troubleshooting start Low/No SNAr Product check_conditions Review Reaction Conditions start->check_conditions side_products Side Products Observed? check_conditions->side_products increase_temp Increase Temperature stronger_nuc Use Stronger Nucleophile/Base increase_temp->stronger_nuc success Reaction Optimized stronger_nuc->success change_solvent Switch to Aprotic Solvent (DMF, DMSO) optimize_base Optimize Base Stoichiometry and Strength change_solvent->optimize_base side_products->increase_temp No fluorine_sub Fluorine Substitution? side_products->fluorine_sub Yes fluorine_sub->change_solvent optimize_base->success

Sources

Optimization

How to resolve poor solubility of 5,7-Difluoroquinoxaline in aqueous solutions

Strategies for Resolving Poor Aqueous Solubility Welcome to the technical support guide for 5,7-Difluoroquinoxaline. This resource is designed for researchers, chemists, and formulation scientists who are encountering so...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Resolving Poor Aqueous Solubility

Welcome to the technical support guide for 5,7-Difluoroquinoxaline. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Poor aqueous solubility is a major hurdle in drug discovery and development, often leading to unreliable results in biological assays and challenges in creating effective formulations.[1][2] 5,7-Difluoroquinoxaline, a heterocyclic aromatic compound, is anticipated to have limited aqueous solubility due to its planar, hydrophobic structure. This guide provides a systematic approach to characterizing and overcoming these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with 5,7-Difluoroquinoxaline.

Q1: I dissolved my 5,7-Difluoroquinoxaline in DMSO, but it precipitated when I added it to my aqueous buffer. What happened?

A1: This is a classic sign of a compound exceeding its kinetic solubility limit. DMSO is an excellent organic solvent, but when the DMSO stock is diluted into an aqueous medium, the solvent environment changes drastically.[3] The water acts as an anti-solvent, causing the poorly soluble compound to crash out of the solution.[1][4] The final concentration of your compound in the aqueous buffer is likely higher than its maximum solubility in that specific medium.

Q2: How much DMSO is acceptable in my aqueous solution?

A2: This is highly dependent on your specific assay or experiment. As a general rule, aim for the lowest possible final concentration of DMSO, typically below 1% (v/v), and ideally below 0.5%. High concentrations of DMSO can be toxic to cells and may interfere with certain enzymatic assays or binding studies. Always run a vehicle control (buffer + equivalent amount of DMSO) to assess the impact of the solvent on your system.

Q3: Is there a "best" method to improve the solubility of this compound?

A3: The optimal method depends on the compound's physicochemical properties (especially its pKa) and the requirements of your experiment. For ionizable compounds, pH adjustment is often the most effective and straightforward approach.[5] For neutral compounds, or when pH modification is not feasible, co-solvents and cyclodextrins are excellent alternatives.[6][7] A systematic approach, as outlined in this guide, is the best way to identify the most suitable strategy.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

  • Kinetic solubility is measured by diluting a concentrated stock solution (usually in DMSO) into an aqueous buffer. It reflects the concentration a compound can reach before it rapidly precipitates and is relevant for high-throughput screening.[8][9]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[10] This value is crucial for formulation and development. The kinetic solubility value is often higher than the thermodynamic solubility but can be less stable over time.

Part 2: Foundational Concepts & Initial Characterization

Before attempting to modify solubility, it's crucial to understand the inherent properties of 5,7-Difluoroquinoxaline.

Physicochemical Profile

While specific experimental data for 5,7-Difluoroquinoxaline is not abundant in public literature, we can infer its properties from the parent quinoxaline structure and related halogenated analogs.

PropertyPredicted/Inferred ValueRationale & Implication for Solubility
Structure Planar, aromatic, heterocyclicThe flat, hydrophobic surface area promotes crystal lattice packing and resists interaction with polar water molecules, leading to low intrinsic solubility.
Molecular Weight ~166.13 g/mol Well within typical drug-like chemical space.
pKa (Predicted) ~0.5 - 1.0The parent quinoxaline is a weak base with a pKa of 0.56.[11] The electron-withdrawing fluorine atoms at positions 5 and 7 will further decrease the basicity of the pyrazine nitrogens, making the compound very weakly basic. This suggests that protonation to form a more soluble salt will only occur at a very low pH.
LogP (Predicted) ~2.0 - 2.5This value indicates moderate lipophilicity. While not excessively "greasy," it is high enough to favor partitioning into non-polar environments over water.
Workflow for Selecting a Solubilization Strategy

The first step is to determine if the compound is ionizable within a tolerable pH range for your experiment. This will dictate the most logical path forward.

G cluster_0 A Start: Poorly Soluble 5,7-Difluoroquinoxaline B Is the compound ionizable? (Check pKa) A->B C Yes (Weakly Basic) B->C pKa ~0.5 D No (Neutral / pH not an option) B->D pH range limited E Strategy 1: pH Modification (Acidification) C->E F Strategy 2: Co-Solvent Systems D->F G Strategy 3: Cyclodextrin Inclusion D->G

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guides for the three primary solubilization strategies.

Guide 1: pH Modification Strategy

Scientific Principle: The solubility of an ionizable compound is highly dependent on the pH of the solution. For a weak base like 5,7-Difluoroquinoxaline, decreasing the pH below its pKa will lead to protonation of the nitrogen atoms. The resulting cationic species is charged and therefore significantly more soluble in polar solvents like water. This relationship is described by the Henderson-Hasselbalch equation.[12][13][14]

Applicability:

  • Effective when: Your experimental system can tolerate a low pH (e.g., pH < 3).

  • Challenging when: You are working with live cells or pH-sensitive enzymes that require physiological pH (~7.4).

This protocol establishes a solubility curve to identify the optimal pH for solubilization.

  • Preparation:

    • Prepare a series of buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, 7.4). Citrate or phosphate buffers are common choices.

    • Prepare a high-concentration stock solution of 5,7-Difluoroquinoxaline in DMSO (e.g., 20 mM).

  • Execution (Shake-Flask Method for Thermodynamic Solubility):

    • Add an excess amount of solid 5,7-Difluoroquinoxaline powder to separate vials, each containing one of the prepared buffers.

    • Ensure enough solid is present that some remains undissolved at equilibrium.

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[10]

    • After incubation, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis & Interpretation:

    • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

    • Expected Result: You should observe a significant increase in solubility as the pH decreases, particularly as it approaches and drops below the compound's pKa.

    • Self-Validation: The resulting curve validates the compound's basic nature and provides a quantitative measure of how much solubility can be gained at a given pH.[15]

Guide 2: Co-solvent Systems

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[6] This change makes the environment more favorable for dissolving lipophilic compounds like 5,7-Difluoroquinoxaline by reducing the energy required to create a cavity for the solute molecule within the solvent.[16]

Applicability:

  • Effective when: pH modification is not an option, and the experimental system can tolerate low percentages of organic solvents.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP).

Co-SolventTypical Concentration RangeConsiderations
Ethanol 1 - 20%Can cause protein precipitation at higher concentrations.
Propylene Glycol 1 - 40%Generally well-tolerated in many biological systems.
PEG 400 1 - 50%Can form viscous solutions; effective solubilizer.[17]
NMP 1 - 10%Strong solubilizer but may have higher toxicity concerns.
  • Preparation:

    • Prepare several aqueous buffer solutions (at your desired final pH, e.g., 7.4) containing different concentrations of a chosen co-solvent (e.g., 5%, 10%, 20% PEG 400).

    • Use a 20 mM DMSO stock of 5,7-Difluoroquinoxaline.

  • Execution (Kinetic Solubility Assay):

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

    • Add the corresponding co-solvent buffer solution to each well (e.g., 198 µL) to achieve the target final concentration and co-solvent percentage.

    • Include a control with no co-solvent.

    • Seal the plate and shake for 2 hours at a controlled temperature.[18]

    • Measure the amount of precipitate using nephelometry (light scattering) or filter the plate and measure the concentration of the supernatant by HPLC-UV.

  • Data Analysis & Interpretation:

    • Compare the solubility at each co-solvent concentration to the aqueous control.

    • Expected Result: Solubility should increase with higher percentages of co-solvent.

    • Self-Validation: This experiment directly quantifies the solubilizing power of each co-solvent system, allowing you to select the one that provides the required solubility with the minimum percentage of organic solvent, thereby minimizing potential experimental artifacts.

Guide 3: Cyclodextrin Inclusion Complexes

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate poorly soluble "guest" molecules, like 5,7-Difluoroquinoxaline, within their central cavity.[20][21] This non-covalent "inclusion complex" effectively shields the hydrophobic guest from water, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[22]

Applicability:

  • Effective when: A non-organic, biocompatible solubilizer is needed, especially for in-vivo studies.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

  • Preparation:

    • Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.

  • Execution:

    • Add an excess of solid 5,7-Difluoroquinoxaline to each cyclodextrin solution.

    • Seal the vials and shake at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the suspensions through a 0.22 µm filter.

    • Quantify the concentration of dissolved 5,7-Difluoroquinoxaline in each filtrate via HPLC-UV.

  • Data Analysis & Interpretation:

    • Plot the solubility of 5,7-Difluoroquinoxaline against the concentration of HP-β-CD.

    • Expected Result: You should see a linear increase in drug solubility as the cyclodextrin concentration increases (an Aₗ-type phase solubility diagram), indicating the formation of a 1:1 soluble complex.

    • Self-Validation: The linearity of the plot confirms the formation of the inclusion complex and allows you to calculate the stability constant (Kₛ) of the complex, providing a robust, quantitative measure of the interaction.

Part 4: Summary & Recommendations

Choosing the right solubilization strategy is a balance between achieving the desired concentration and maintaining the integrity of your experimental system.

StrategyProsConsBest For...
pH Modification Simple, inexpensive, can produce large increases in solubility.[5]Only works for ionizable compounds; not suitable for pH-sensitive assays (e.g., cell culture).Initial characterization, chemical reactions, and assays tolerant of non-physiological pH.
Co-solvents Effective for a wide range of compounds; can achieve high concentrations.[23]Can interfere with biological assays; risk of precipitation upon further dilution.[6]In vitro assays where a small amount of organic solvent is tolerable.
Cyclodextrins Biocompatible, low toxicity, generally do not interfere with assays.More expensive; solubility enhancement may be limited by the binding affinity.Cell-based assays and in vivo animal studies where formulation safety is paramount.

Final Recommendation: Start by characterizing the pH-dependent solubility of 5,7-Difluoroquinoxaline. Even if your final assay requires physiological pH, this data is fundamental to understanding the molecule's behavior. If pH adjustment is not viable, proceed with a co-solvent screen, prioritizing solvents like PEG 400 or Propylene Glycol. If organic solvents must be avoided, cyclodextrins like HP-β-CD are the preferred method.

References
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  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from [Link]

  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Retrieved from [Link]

  • PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link]

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • YouTube. (2021). Cyclodextrin | Inclusion Complex. Retrieved from [Link]

  • ScienceDirect. (2022). Alkaline soluble 1,3,5,7-tetrahydroxyanthraquinone with high reversibility as anolyte for aqueous redox flow battery. Retrieved from [Link]

  • Scientific & Academic Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

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Troubleshooting

Overcoming challenges in the scale-up production of 5,7-Difluoroquinoxaline

Welcome to the technical support center for the synthesis and scale-up of 5,7-Difluoroquinoxaline. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5,7-Difluoroquinoxaline. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered from bench-scale synthesis to pilot-plant production, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Section 1: Foundational Synthesis & Troubleshooting

This section addresses the core chemical synthesis, focusing on common issues that arise during lab-scale development. A solid foundation at this stage is critical for a smooth transition to larger scales.

Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

Low yield is a frequent challenge in quinoxaline synthesis, which typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] The issue can almost always be traced back to one of three areas: starting materials, reaction conditions, or the catalytic system.

  • Purity of Starting Materials: The purity of your 4,6-difluoro-o-phenylenediamine and glyoxal (or other 1,2-dicarbonyl precursor) is paramount. Impurities can act as catalyst poisons or participate in side reactions, leading to a complex mixture and reduced yield of the desired product.[3] It is strongly recommended to verify the purity of commercial reagents and consider purification by recrystallization or chromatography if yields are poor.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: Traditional condensation methods often require elevated temperatures.[4][5] However, excessive heat can lead to the degradation of starting materials or the final product. We recommend performing an optimization screen from room temperature up to the boiling point of the chosen solvent to find the ideal balance between reaction rate and stability.

    • Solvent Choice: The solvent is not merely a medium but an active participant in stabilizing intermediates.[3] Protic solvents like ethanol or acetic acid are commonly used and often provide excellent yields.[1][4] For difficult cases, screening alternative solvents is a valuable exercise.[3]

    • Reaction Time: Incomplete conversion is a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion before initiating work-up.

  • Catalyst Selection and Activity: While the condensation can proceed without a catalyst, its use significantly enhances reaction rates and yields.[1][3]

    • Acid Catalysts: Acetic acid is a common and effective choice.[1]

    • Metal Catalysts: Catalysts like Cerium(IV) ammonium nitrate (CAN) have proven highly efficient, often under milder, greener conditions (e.g., in water).[1][4]

    • Heterogeneous Catalysts: For easier removal post-reaction, consider solid acid catalysts like bentonite clay K-10 or supported heteropolyoxometalates, which can offer high yields at room temperature and are often recyclable.[1][4][5]

Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

Impurity profiles become critically important during scale-up, as they can impact downstream processing and final product specifications. In quinoxaline synthesis, common impurities arise from incomplete reactions, side reactions of the diamine, or over-alkylation if subsequent steps are involved.

  • Unreacted Starting Materials: The most common "impurities." Ensure the reaction goes to completion by monitoring via TLC/HPLC.

  • Mono-aminated Intermediates: If the condensation stalls, you may isolate intermediates where only one amine has reacted. This is often addressed by optimizing reaction time and temperature.

  • Oxidative Side Products: o-Phenylenediamines can be sensitive to air oxidation, especially at elevated temperatures, leading to colored, polymeric impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a crucial step, particularly during scale-up where reaction times may be longer.[1]

  • Positional Isomers: If using a substituted glyoxal, ensure the regioselectivity of the condensation is controlled. While not an issue for the synthesis of 5,7-Difluoroquinoxaline from glyoxal, it's a key consideration for other derivatives.

To minimize these, start with high-purity reagents, maintain an inert atmosphere, and carefully control the reaction temperature.

Detailed Lab-Scale Protocol: Synthesis of 5,7-Difluoroquinoxaline

This protocol provides a robust starting point for lab-scale synthesis, incorporating best practices to maximize yield and purity.

Reagents:

  • 4,6-difluoro-o-phenylenediamine (1.0 eq)

  • Glyoxal (40% solution in water, 1.1 eq)

  • Ethanol (as solvent)

  • Acetic Acid (catalyst, ~5 mol%)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-difluoro-o-phenylenediamine (1.0 eq) and ethanol (5-10 mL per gram of diamine).

  • Inerting: Purge the flask with nitrogen for 5-10 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Catalyst Addition: Add acetic acid (5 mol%) to the stirring suspension.

  • Reagent Addition: Slowly add the 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC, using an appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate). The starting diamine should be consumed, and a new, UV-active spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by ~50% using a rotary evaporator.

    • Add an equal volume of water to precipitate the crude product.

    • Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove water-soluble impurities.

  • Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight. Expect a light tan or off-white solid.

Section 2: Scale-Up Production Challenges

Transitioning a synthesis from the bench to a production environment introduces new variables that can dramatically affect the outcome.[6] This section focuses on anticipating and solving these process-related challenges.

Q3: We're seeing a drop in yield and purity upon scaling from 100g to 5kg. What process parameters should we investigate first?

This is a classic scale-up problem. What works in a round-bottom flask doesn't always translate directly to a large reactor. The primary culprits are almost always related to physical processes, not a change in the fundamental chemistry.[6][7]

  • Mixing Efficiency: In a flask, mixing is efficient. In a large reactor, poor mixing can create "hot spots" (areas of high temperature) or localized areas of high reagent concentration. This can lead to side reactions and degradation.

    • Solution: Evaluate the reactor's agitation system (impeller type, speed). Ensure solids are adequately suspended and reagents are dispersed quickly. For the dropwise addition of glyoxal, consider subsurface addition near the impeller to improve dispersion.

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. This means it's much harder to remove heat from the reaction.

    • Problem: The condensation reaction is exothermic. An inability to control the temperature can lead to a runaway reaction or, more commonly, an increase in impurity formation.

    • Solution: Slow down the addition rate of the limiting reagent. Ensure the reactor's heating/cooling jacket is operating correctly and has sufficient capacity. For highly exothermic steps, consider using a diluted reagent stream.

  • Mass Transfer: This relates to how well reactants get to each other. In a heterogeneous slurry, this is critical.

    • Solution: Ensure agitation is sufficient to keep solids suspended, maximizing the surface area available for reaction.

The workflow below outlines a systematic approach to troubleshooting scale-up issues.

ScaleUp_Troubleshooting Start Yield/Purity Drop at Scale Mixing Investigate Mixing Efficiency - Impeller Speed/Design - Reagent Dispersion Start->Mixing HeatTransfer Analyze Heat Transfer - Addition Rate - Jacket Temperature - Exotherm Control Mixing->HeatTransfer If mixing is adequate Sol_Mixing Solution: Subsurface addition, increase agitation. Mixing->Sol_Mixing Kinetics Re-evaluate Reaction Kinetics - Temperature Profile - Concentration Effects HeatTransfer->Kinetics If temp is controlled Sol_Heat Solution: Slower addition, dilute reagents. HeatTransfer->Sol_Heat Result Optimized Scale-Up Process Kinetics->Result Sol_Kinetics Solution: Adjust temperature profile post-addition. Kinetics->Sol_Kinetics

Caption: A decision tree for troubleshooting common scale-up issues.

Q4: How do we manage thermal safety and exotherms during the condensation reaction at a larger scale?

Thermal safety is paramount. The condensation of o-phenylenediamines with glyoxal is exothermic. While manageable at the lab scale, this heat release can become hazardous at the kilogram scale if not properly controlled.

  • Reaction Calorimetry: Before any large-scale run, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale. This will provide critical data on the total heat of reaction, the maximum rate of heat release, and the thermal accumulation. This data is essential for ensuring the plant reactor's cooling system can handle the exotherm.

  • Controlled Addition: The primary method for controlling the exotherm is by limiting the rate of reaction. This is achieved by adding one reagent slowly to the other. In this synthesis, the glyoxal solution should be added at a controlled rate to the diamine slurry.

  • "Semi-Batch" Operation: The entire process is run in "semi-batch" mode, where the rate of addition dictates the rate of reaction and thus the rate of heat generation.

  • Emergency Quenching Plan: Always have a documented plan for quenching the reaction in case of a cooling failure. This might involve adding a pre-determined amount of a cold, inert solvent or a chemical quencher.

Section 3: Purification and Quality Control

Achieving high purity (>99.5%) is often a requirement for pharmaceutical intermediates. The choice of purification method at scale is driven by efficiency, cost, and scalability.

Q5: What is the most scalable method for purifying crude 5,7-Difluoroquinoxaline?

While column chromatography is an excellent tool for lab-scale purification, it is often expensive, solvent-intensive, and difficult to scale. For multi-kilogram production, recrystallization is the preferred method.[8]

The key to a successful recrystallization is selecting an appropriate solvent system. The ideal solvent should:

  • Dissolve the product well at high temperatures.

  • Dissolve the product poorly at low temperatures.

  • Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).

Q6: How do I develop a robust recrystallization protocol?

Developing a recrystallization protocol is a systematic process.

  • Solvent Screening: Test the solubility of the crude product in a range of solvents at both room temperature and their boiling points. See the table below for a summary of common solvents.

  • Protocol Development:

    • Dissolution: In a reactor, dissolve the crude material in a minimal amount of the chosen hot solvent.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter to remove them. This step is crucial for removing baseline impurities.

    • Controlled Cooling: Slowly cool the solution to allow for the formation of large, pure crystals. Rapid cooling can trap impurities. A typical cooling profile might be 20°C per hour.

    • Isolation: Collect the crystals by filtration or centrifugation.

    • Washing: Wash the isolated crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

    • Drying: Dry the final product under vacuum.

Table 1: Solvent Screening Data for Recrystallization

SolventSolubility at 20°CSolubility at BoilingComments
EthanolLowHighGood potential single-solvent system.
Ethyl AcetateMediumHighPotential single-solvent or co-solvent.
TolueneLowMediumMay be useful as an anti-solvent.
HeptaneVery LowLowGood choice as an anti-solvent.
WaterInsolubleInsolubleUseful for initial precipitation/washing.
AcetonitrileMediumHighGood potential, but higher cost.

Based on common quinoxaline derivatives, a mixture of ethanol and water, or ethyl acetate and heptane, often provides excellent results. For example, dissolving the crude product in hot ethanol and then slowly adding water as an anti-solvent until turbidity is observed can induce crystallization.[8]

Purification_Workflow Start Crude 5,7-Difluoroquinoxaline Dissolve Dissolve in hot solvent (e.g., Ethanol) Start->Dissolve HotFilt Hot Filtration? Dissolve->HotFilt FiltYes Perform Hot Filtration to remove insolubles HotFilt->FiltYes Yes Cool Controlled Cooling to induce crystallization HotFilt->Cool No FiltYes->Cool Isolate Isolate Crystals (Filtration/Centrifugation) Cool->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry under vacuum Wash->Dry End Pure Product (>99.5%) Dry->End

Caption: A standard workflow for purification by recrystallization.

Section 4: Frequently Asked Questions (FAQs)

Q7: What is the reaction mechanism for quinoxaline synthesis?

The synthesis proceeds via a condensation-cyclization mechanism. First, one of the amino groups of the o-phenylenediamine attacks a carbonyl carbon of glyoxal to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl group, followed by another dehydration step to form the aromatic pyrazine ring of the quinoxaline.[2]

Q8: Are there any green chemistry approaches for this synthesis?

Yes, significant research has focused on making quinoxaline synthesis more environmentally friendly.[4] Key strategies include:

  • Alternative Solvents: Using water as a solvent, often with a catalyst like CAN, is a prominent green approach.[4]

  • Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily filtered off and reused reduces waste.[4][5]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, leading to lower energy consumption.[4][9]

Q9: What are the key analytical techniques to monitor reaction progress and final product purity?
  • For Reaction Monitoring:

    • TLC (Thin Layer Chromatography): Fast, simple, and effective for qualitatively tracking the disappearance of starting materials and the appearance of the product.

    • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the conversion rate and the formation of impurities in real-time.

  • For Final Product QC:

    • HPLC: To determine the precise purity (e.g., >99.5%).

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural isomers or impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • DSC (Differential Scanning Calorimetry): To determine the melting point, which is a good indicator of purity.

References

  • Benchchem.
  • Benchchem. Troubleshooting common problems in quinoxaline synthesis reactions.
  • Khatoon, N., & Abdulmalek, E. (2021).
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • Zhang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC - NIH.
  • Zaragoza, F. C., et al. (2014).
  • Sultana, S., & Fathima, A. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Tarpada, M., et al. (2019). Plausible mechanism for the formation of quinoxaline.
  • Benchchem. Technical Support Center: Purification of 2-Chloro-6,7-difluoroquinoxaline.
  • Sastry, T. U., et al. (2013).
  • Kumar, A., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • Neumann, C., et al. (2020). Scale-up bioprocess development for production of the antibiotic valinomycin in Escherichia coli based on consistent fed-batch cultivations.

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Optimization

Technical Support Center: Refining the Protocol for Suzuki Coupling with 5,7-Difluoroquinoxaline

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 5,7-Difluoroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 5,7-Difluoroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. The electron-deficient nature of the quinoxaline ring, further accentuated by two fluorine atoms, presents unique challenges and opportunities in carbon-carbon bond formation. This document will address common issues, provide detailed troubleshooting strategies, and offer optimized protocols to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues encountered during the Suzuki coupling of 5,7-Difluoroquinoxaline.

Low to No Product Formation

Question: My Suzuki coupling reaction with 5,7-Difluoroquinoxaline is resulting in low to no yield of the desired product. What are the primary factors to investigate?

Answer:

Low or no product formation in the Suzuki coupling of an electron-deficient heteroaryl halide like 5,7-Difluoroquinoxaline can stem from several factors. The key is to systematically evaluate each component of the reaction.[1][2]

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is paramount.[1][3] 5,7-Difluoroquinoxaline is an electron-deficient substrate, which generally facilitates the oxidative addition step, the first and often rate-determining step in the catalytic cycle.[4][5][6] However, the subsequent transmetalation and reductive elimination steps can be challenging.

    • Recommendation: Employ a pre-catalyst that readily forms the active Pd(0) species. Buchwald-type pre-catalysts are excellent for this purpose.[3][7] For the ligand, bulky and electron-rich phosphines are highly recommended to accelerate both oxidative addition and reductive elimination.[2][8] Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in coupling heteroaryl halides.[9]

  • Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8][10][11] An inappropriate base can lead to reaction failure.

    • Recommendation: A screening of bases is often necessary. Potassium phosphate (K₃PO₄) is a strong yet non-nucleophilic base that is often effective in these couplings.[4] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also common choices. The strength of the base should be matched with the pKa of the boronic acid.[11]

  • Solvent Issues: The solvent must be able to dissolve all reactants to a reasonable extent and be compatible with the reaction conditions.

    • Recommendation: A mixture of an organic solvent and water is often optimal for Suzuki couplings, as water can aid in dissolving the base and facilitate the transmetalation step.[12][13] Common solvent systems include dioxane/water, THF/water, and toluene/water.[14] For substrates with poor solubility, anhydrous solvents like DMF or toluene might be necessary, but care must be taken to ensure the base is still effective.[13]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish or stalled reaction.

    • Recommendation: While many Suzuki couplings can proceed at room temperature, electron-deficient heteroaryl chlorides may require elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion.[2][15] Monitor for potential decomposition of starting materials or product at higher temperatures.[3]

Common Side Reactions and Their Mitigation

Question: I'm observing significant side products in my reaction mixture. What are the most common side reactions with 5,7-Difluoroquinoxaline and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[12] It is a common issue, especially with heteroaryl boronic acids.[12]

    • Mitigation:

      • Use a Milder Base: Strong bases can accelerate protodeborylation.[3] Consider using a milder base like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[3][13]

      • Anhydrous Conditions: Water can be a source of protons. Running the reaction under anhydrous conditions can sometimes suppress this side reaction, though it may negatively impact the transmetalation rate.

      • Use Boronate Esters: Pinacol esters or MIDA esters of boronic acids are generally more stable towards protodeborylation.[16]

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[3][12]

    • Mitigation:

      • Thorough Degassing: Rigorously degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst to remove dissolved oxygen.[3]

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species.[3]

  • Dehalogenation: The fluorine or the coupling halide on the quinoxaline ring is replaced by a hydrogen atom. This can be caused by certain bases or impurities.[12][17]

    • Mitigation:

      • Choice of Base: Avoid strongly nucleophilic bases.

      • High Purity Reagents: Ensure the purity of all starting materials and solvents.

      • Minimize Reaction Time: Shorter reaction times at the optimal temperature can reduce the extent of dehalogenation.[18]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 5,7-Difluoroquinoxaline?

A1: For an electron-deficient heteroaryl halide like 5,7-difluoroquinoxaline, a highly active catalyst system is recommended. Buchwald-type ligands, known for their bulk and electron-rich nature, are excellent choices as they promote the typically challenging reductive elimination step.[2] A combination of a palladium pre-catalyst like Pd₂(dba)₃ or a Buchwald pre-catalyst with a ligand such as SPhos, XPhos, or RuPhos is a very effective starting point.[9][19] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[8]

Q2: What is the optimal base to use for this reaction?

A2: The choice of base is critical and often substrate-dependent.[1] For the Suzuki coupling of 5,7-Difluoroquinoxaline, a moderately strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) is a highly recommended starting point due to its effectiveness in many challenging Suzuki couplings.[4] Other bases to consider are cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). The optimal base may also depend on the solvent system used.[3]

Q3: How critical is the degassing of the reaction mixture?

A3: Degassing is a critical step. Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[3][12] It is essential to thoroughly degas the solvent and the reaction mixture with an inert gas such as argon or nitrogen before the addition of the palladium catalyst. This can be achieved by bubbling the inert gas through the solvent for an extended period or by using the freeze-pump-thaw method for more sensitive reactions.

Q4: Can I use a boronate ester instead of a boronic acid?

A4: Yes, and in many cases, it is advantageous. Boronate esters, such as pinacol esters, are often more stable than their corresponding boronic acids and are less prone to side reactions like protodeborylation and homocoupling.[12][16] While they may exhibit slower reaction rates in some cases, their increased stability can lead to cleaner reactions and higher overall yields.

Experimental Protocols

General Procedure for Suzuki Coupling of 5,7-Difluoroquinoxaline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5,7-Difluoroquinoxaline (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To the flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 10:1 v/v) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Flowchart

Suzuki_Troubleshooting start Low/No Product catalyst Check Catalyst/Ligand (Buchwald Pre-catalyst, SPhos/XPhos) start->catalyst base Screen Bases (K3PO4, Cs2CO3) catalyst->base No Improvement solvent Optimize Solvent (Dioxane/H2O, Toluene) base->solvent No Improvement temp Increase Temperature (80-110 °C) solvent->temp No Improvement success Successful Coupling temp->success Improved Yield side_reactions Side Products Observed protodeborylation Protodeborylation? (Milder Base, Boronate Ester) side_reactions->protodeborylation homocoupling Homocoupling? (Degas Thoroughly, Pd(0) source) protodeborylation->homocoupling Still Issues dehalogenation Dehalogenation? (Pure Reagents, Minimize Time) homocoupling->dehalogenation Still Issues dehalogenation->success Clean Reaction

Caption: Troubleshooting flowchart for Suzuki coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_activation Base Activation Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R Transmetalation Transmetalation Transmetalation (R'-B(OR)3-) Product R-R' PdII_R_R->Product Reductive Elimination RedElim Reductive Elimination Product->Pd0 Boronic_Activation R'-B(OH)2 + Base -> R'-B(OR)3-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[20]

Data Presentation

Table 1: Common Conditions for Suzuki Coupling of Heteroaryl Chlorides
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085-95[9]
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane10070-90[21]
Pd(Amphos)₂Cl₂ (1)-K₂CO₃ (1.5)-9079[15]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME80High[22]

This table presents a summary of conditions that have been successful for the Suzuki coupling of various heteroaryl chlorides and serves as a starting point for optimization with 5,7-Difluoroquinoxaline.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. ()
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ()
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ()
  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. ()
  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. ()
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. ()
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). ()
  • Organic Chemistry Portal. Suzuki Coupling. ()
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). ()
  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). ()
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. ()
  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. ()
  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). ()
  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ()
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. ()
  • Wikipedia. Suzuki reaction. ()
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). ()
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. ()
  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8892. ()
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. ()
  • Singh, U. K., & Kumar, A. (2013). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 2(2), 1-15. ()
  • BenchChem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. ()
  • BenchChem. Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions. ()
  • Reddit. Failed suzuki coupling, any suggenstions?. (2024). ()
  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... ()
  • Reddit. Struggling with Suzuki Reaction. (2024). ()
  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. ()
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. ()
  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)
  • Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review. (2013). ()
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. ()
  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. ()

Sources

Troubleshooting

Enhancing the stability of 5,7-Difluoroquinoxaline-based compounds for in vivo studies

<Technical Support Center: Enhancing the In Vivo Stability of 5,7-Difluoroquinoxaline-Based Compounds > Welcome to the technical support center for researchers, scientists, and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Enhancing the In Vivo Stability of 5,7-Difluoroquinoxaline-Based Compounds >

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-difluoroquinoxaline-based compounds. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to enhance the in vivo stability of your compounds, a critical step in advancing your therapeutic candidates from the bench to preclinical and clinical studies.

Introduction: The Promise and Perils of the 5,7-Difluoroquinoxaline Scaffold

The 5,7-difluoroquinoxaline scaffold is a privileged structure in modern medicinal chemistry, offering a unique combination of physicochemical properties that are attractive for drug design.[1] The strategic placement of fluorine atoms can significantly enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[2][3][4] Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond can block sites susceptible to enzymatic oxidation, thereby prolonging a drug's half-life.[5][6]

However, despite these advantages, researchers often encounter challenges with the in vivo stability of these compounds, leading to rapid clearance, suboptimal pharmacokinetic profiles, and potential formation of toxic metabolites.[7] This guide will address these common issues through a series of troubleshooting workflows and frequently asked questions.

Troubleshooting Guide: From Poor Pharmacokinetics to Optimized Stability

This section provides a systematic approach to diagnosing and resolving common stability issues encountered with 5,7-difluoroquinoxaline-based compounds.

Problem 1: Rapid In Vivo Clearance and Short Half-Life

Symptoms: Your compound shows potent in vitro activity but has a very short half-life and low exposure in animal models, as determined by pharmacokinetic (PK) studies.

Diagnostic Workflow:

The first step is to determine if the rapid clearance is due to metabolic instability. An in vitro metabolic stability assay using liver microsomes is a cost-effective and high-throughput method to assess this.[8][9][10]

Caption: Diagnostic workflow for addressing rapid in vivo clearance.

Experimental Protocol: In Vitro Microsomal Stability Assay [11][12]

  • Preparation:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human, rat, or mouse) on ice.

    • Prepare a NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, mix the microsomal solution with the NADPH regenerating system and your test compound (final concentration typically 1 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile to precipitate the proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) and intrinsic clearance (Clint).

Parameter High Stability Moderate Stability Low Stability
t½ (minutes) > 3015 - 30< 15
Clint (µL/min/mg protein) < 1010 - 50> 50
Caption: General classification of compound stability based on microsomal assay results.

Solution-Oriented Strategies:

If your compound is metabolically unstable, the next step is to identify the "metabolic hotspot" – the specific site on the molecule that is being modified by metabolic enzymes. This is typically achieved through metabolite identification studies using LC-MS/MS.

Once the metabolic hotspot is identified, you can employ several medicinal chemistry strategies to block this metabolic pathway:

  • Deuteration: Replacing a hydrogen atom at the metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect.[13]

  • Bioisosteric Replacement: Substitute the metabolically labile group with a bioisostere—a different functional group with similar physical or chemical properties that is more resistant to metabolism.[14] For example, a metabolically labile methyl group could be replaced with a trifluoromethyl group or a cyclopropyl group.

  • Introduction of Steric Hindrance: Adding a bulky group near the metabolic hotspot can physically block the metabolic enzymes from accessing the site.

Problem 2: Suspected CYP450-Mediated Metabolism

Symptoms: Your compound's instability is significantly reduced when the microsomal stability assay is performed without the NADPH cofactor, suggesting the involvement of Cytochrome P450 (CYP) enzymes.

Diagnostic Workflow:

Caption: Workflow for investigating CYP450-mediated metabolism.

Solution-Oriented Strategies:

  • Reduce Lipophilicity: Highly lipophilic compounds tend to be good substrates for CYP enzymes. Reducing the lipophilicity of your compound by introducing polar functional groups can decrease its affinity for CYPs.

  • Modify pKa: The ionization state of a compound can influence its interaction with CYP enzymes. Modulating the pKa of nearby functional groups can alter this interaction.[3]

  • Block Potential Reactive Metabolite Formation: Some quinoxaline derivatives can form reactive metabolites through CYP-mediated oxidation. Strategic blocking of potential sites of oxidation can mitigate this.

Frequently Asked Questions (FAQs)

Q1: Why is the 5,7-difluoro substitution pattern beneficial for stability?

The fluorine atoms at the 5 and 7 positions serve two primary purposes. First, the strong C-F bond is resistant to metabolic cleavage.[6] Second, fluorine is a highly electron-withdrawing atom, which can decrease the electron density of the quinoxaline ring system, making it less susceptible to oxidative metabolism by enzymes like cytochrome P450s.[13]

Q2: My compound is stable in liver microsomes but still shows rapid clearance in vivo. What should I investigate next?

If your compound is stable in microsomes, it suggests that Phase I metabolism (primarily mediated by CYPs) is not the main clearance pathway. You should consider other clearance mechanisms:

  • Phase II Metabolism: Investigate conjugation reactions such as glucuronidation (mediated by UGTs) or sulfation (mediated by SULTs). This can be tested in vitro using hepatocytes or S9 fractions supplemented with the appropriate cofactors (UDPGA for glucuronidation, PAPS for sulfation).[8]

  • Renal or Biliary Excretion: The compound may be rapidly eliminated by the kidneys or through the bile. An in vivo pharmacokinetic study that includes analysis of urine and feces can help determine the primary route of excretion.

  • Transporter-Mediated Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump it out of cells and into the gut lumen or bile for elimination.

Q3: Can the position of fluorine on the quinoxaline ring impact stability differently?

Absolutely. While the 5,7-difluoro pattern is common, the position of fluorine can have a significant impact on metabolic stability. For example, a study on fluoroanilinoquinazolines showed that 4-fluoro-substituted compounds were rapidly metabolized, while the 2- and 3-fluoro analogs were significantly more stable.[15][16] This highlights the importance of empirical testing of different fluorination patterns.

Q4: What are the key considerations when designing an in vivo pharmacokinetic study for a potentially unstable compound?

For a compound with suspected instability, it is crucial to design the PK study to capture its rapid clearance.[17][18]

  • Frequent Early Sampling: Collect blood samples at very early time points (e.g., 2, 5, 15, and 30 minutes post-dose) to accurately define the distribution and early elimination phases.

  • Sensitive Bioanalytical Method: Develop a highly sensitive LC-MS/MS method to quantify low concentrations of the parent drug, especially at later time points.

  • Include Metabolite Analysis: If possible, also quantify major metabolites in the plasma to understand the metabolic fate of the compound.

Q5: Are there computational tools that can predict metabolic stability?

Yes, there are several in silico tools and models that can predict sites of metabolism and the likelihood of CYP inhibition. These tools can be valuable in the early stages of drug design to prioritize which analogs to synthesize. However, these predictions should always be confirmed with experimental in vitro data.

Conclusion

Enhancing the in vivo stability of 5,7-difluoroquinoxaline-based compounds is a multifaceted challenge that requires a systematic and data-driven approach. By combining in vitro metabolic stability assays, metabolite identification studies, and rational medicinal chemistry strategies, researchers can overcome these hurdles and unlock the full therapeutic potential of this promising class of molecules. This guide provides a framework for troubleshooting common stability issues and making informed decisions to advance your drug discovery programs.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry.
  • Company Website. (n.d.). The Chemistry of Fluorine: Enhancing Drug Efficacy and Stability.
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Books. (2021, August 27). Strategies to Mitigate CYP450 Inhibition | The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Research Explorer. (n.d.). Tactics to avoid inhibition of cytochrome P450s.
  • ACS Publications. (2024, April 15). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides.
  • ResearchGate. (n.d.). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process.
  • SlideShare. (n.d.). Bioisosteres of Common Functional Groups.
  • NIH. (n.d.). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process.
  • NIH. (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.
  • IntechOpen. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • ResearchGate. (n.d.). Synthetic pathways toward quinoxaline derivatives.
  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
  • ResearchGate. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • NIH. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • NCBI. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • ResearchGate. (n.d.). CHAPTER 11. Strategies to Mitigate CYP450 Inhibition.
  • MDPI. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin.
  • Drug Discovery. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Chem-Space. (n.d.). Bioisosteric Replacements.
  • FDA. (n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry.
  • PubMed. (2011, May 1). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes.
  • PMC. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.
  • PMC. (n.d.). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies.
  • ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • ResearchGate. (2025, August 10). (PDF) Review Article Pharmacological Profile of Quinoxalinone.
  • PubMed Central. (n.d.). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics.
  • PubMed Central. (n.d.). Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes.
  • ResearchGate. (n.d.). Biological data and docking results for quinoxaline derivatives.
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Sources

Optimization

Debugging unexpected results in biological assays with 5,7-Difluoroquinoxaline

Welcome to the technical support center for 5,7-Difluoroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for unexpected...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,7-Difluoroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for unexpected results in biological assays involving this fluorinated heterocyclic compound. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including roles as kinase inhibitors and antiviral agents.[1][2][3][4][5] The introduction of fluorine atoms can further modulate the compound's physicochemical properties, such as metabolic stability and binding affinity.[6]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with 5,7-Difluoroquinoxaline and ensure the integrity of your experimental results.

Troubleshooting Guide: Unexpected Assay Results

This section addresses specific issues you may encounter during your experiments with 5,7-Difluoroquinoxaline in a question-and-answer format.

Q1: Why is the observed potency of 5,7-Difluoroquinoxaline in my kinase assay significantly lower than expected?

Possible Causes and Troubleshooting Workflow:

A lower-than-expected potency can stem from several factors, from simple solubility issues to more complex interactions within your assay system. The following workflow will guide you through a systematic process to identify the root cause.

Caption: Troubleshooting workflow for lower-than-expected potency.

Detailed Troubleshooting Protocol:

  • Verify Compound Solubility:

    • Rationale: Poor solubility is a common reason for reduced potency. If the compound precipitates in your assay buffer, the effective concentration will be lower than the nominal concentration.

    • Protocol:

      • Prepare your highest concentration of 5,7-Difluoroquinoxaline in the final assay buffer.

      • Visually inspect for any precipitate or cloudiness.

      • If a precipitate is observed, consider optimizing your solubilization strategy. This may involve preparing a higher concentration stock in 100% DMSO and performing serial dilutions, or exploring the use of co-solvents.[7][8][9]

  • Confirm Compound Integrity and Stability:

    • Rationale: The compound may have degraded during storage or may be unstable in your specific assay buffer.

    • Protocol:

      • Analyze your stock solution and a sample incubated in assay buffer for the duration of the experiment by LC-MS to check for the parent compound and any degradation products.

      • A study on 5-Fluorouracil, a related fluorinated compound, showed pH-dependent hydrolysis.[10] While not a direct analog, it highlights the importance of assessing stability in your specific buffer conditions.

  • Re-evaluate Assay Conditions:

    • Rationale: The specific conditions of your kinase assay can significantly impact the apparent potency of an inhibitor.

    • Protocol:

      • ATP Concentration: If 5,7-Difluoroquinoxaline is an ATP-competitive inhibitor, its IC50 value will be dependent on the ATP concentration. Ensure you are using an ATP concentration at or near the Km for the kinase to obtain an accurate measurement of potency.

      • Enzyme Concentration: High enzyme concentrations can lead to an underestimation of inhibitor potency. Use the lowest concentration of kinase that still provides a robust signal.

      • Incubation Time: Pre-incubating the kinase with the inhibitor before adding the substrate and ATP can sometimes increase the apparent potency, especially for slow-binding inhibitors.

Q2: My fluorescence-based assay shows high background noise or a false positive signal with 5,7-Difluoroquinoxaline. What is the cause?

Possible Causes and Troubleshooting Workflow:

Intrinsic fluorescence of the compound or interference with the assay's fluorescent components can lead to misleading results.

Caption: Troubleshooting workflow for fluorescence assay interference.

Detailed Troubleshooting Protocol:

  • Determine the Intrinsic Fluorescence of 5,7-Difluoroquinoxaline:

    • Rationale: Many heterocyclic compounds exhibit intrinsic fluorescence.[11][12] It is crucial to determine if the excitation and emission spectra of 5,7-Difluoroquinoxaline overlap with those of your assay's fluorophore.

    • Protocol:

      • Using a plate reader or spectrofluorometer, measure the excitation and emission spectra of 5,7-Difluoroquinoxaline at the concentrations used in your assay.

      • Compare these spectra to those of your assay's fluorescent probe. If there is significant overlap, consider using a fluorophore with a different spectral profile.

  • Control for Assay Interference:

    • Rationale: The compound may be quenching or enhancing the fluorescence of your assay's reporter, leading to a false negative or false positive result, respectively.

    • Protocol:

      • Run control experiments where you measure the fluorescence of the assay components in the presence and absence of 5,7-Difluoroquinoxaline, but without the enzyme or substrate to initiate the reaction. This will help you determine if the compound itself is affecting the fluorescent signal.

  • Consider Pan-Assay Interference Compounds (PAINS) Behavior:

    • Rationale: Some chemical scaffolds are known to interfere with a wide range of assays through various mechanisms, including aggregation, redox cycling, or reactive functional groups.[13][14][15][16][17] While the quinoxaline core is not a classic PAINS structure, it's good practice to rule out such behavior.

    • Protocol:

      • Aggregation: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound is forming aggregates that interfere with the assay, the detergent may disrupt them and restore normal activity.

      • Reactivity: Quinoxalines are generally stable, but the difluoro substitution might alter their reactivity. Consider if your assay contains reactive components like high concentrations of thiols (e.g., DTT) that could potentially react with your compound.[18][19][20][21][22] A pre-incubation of the compound with DTT followed by LC-MS analysis can check for adduct formation.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing stock solutions of 5,7-Difluoroquinoxaline?

A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of small organic molecules for use in biological assays.[7][8][9] It is generally well-tolerated by most cell lines and biochemical assays at final concentrations below 0.5%. For compounds with lower solubility, a mixture of DMSO and ethanol may be effective.[23] Always prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then perform serial dilutions in your assay buffer.

Solubility of Quinoxaline-like Scaffolds in Common Lab Solvents

SolventGeneral SolubilityRecommended for Stock SolutionNotes
DMSO HighYes Recommended for primary stock solutions.
Ethanol Moderate to HighYesCan be used, but may have lower solubilizing power than DMSO for some compounds.
Methanol ModerateWith cautionCan be used, but is more volatile than ethanol.
Water Low to InsolubleNoNot recommended for initial stock preparation due to the hydrophobic nature of the quinoxaline core.

This table provides general guidance based on the properties of similar heterocyclic compounds. The exact solubility of 5,7-Difluoroquinoxaline should be determined empirically.

Q: Are there any known off-target effects associated with the quinoxaline scaffold?

A: The quinoxaline scaffold has been shown to be biologically active against a wide range of targets, which can be a source of off-target effects.[1][3][4] For example, different quinoxaline derivatives have been reported to inhibit various kinases, acetylcholinesterase, and show antiviral activity.[1][2][3][5][24] When using 5,7-Difluoroquinoxaline as a specific inhibitor, it is crucial to perform counter-screens against related targets to confirm its selectivity. Kinase promiscuity is a known phenomenon for many inhibitor scaffolds.[25]

Q: How does the difluoro substitution on the quinoxaline ring affect its properties?

A: Fluorine substitution is a common strategy in medicinal chemistry to enhance a compound's biological properties.[6] The two fluorine atoms at positions 5 and 7 of the quinoxaline ring are expected to:

  • Increase Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the quinoxaline nitrogens, which may affect its binding to the target protein.

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity.

References

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. (2013). PubMed. Retrieved January 21, 2026, from [Link]

  • Fluorescence excitation spectra (normalized at 360 nm) of 5a , 6a , 7 ,... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • What makes a kinase promiscuous for inhibitors? (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. (2017). PubMed. Retrieved January 21, 2026, from [Link]

  • A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • biological evaluation of quinoxaline compounds as anti-hiv agents targeting reverse transcriptase enzyme. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The role of thiols in antioxidant systems. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2020). PubMed. Retrieved January 21, 2026, from [Link]

  • Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. (1992). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Intrinsic fluorescence of proteins as a medical diagnostic tool. (2017). Spectroscopy Europe/World. Retrieved January 21, 2026, from [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. Retrieved January 21, 2026, from [Link]

  • Pan-assay interference compounds (PAINS). These moieties have been... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2014). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. (2013). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Thiol Modification By Pharmacologically Active Agents of the Diazeniumdiolate Class. (2017). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2010). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Pan-assay interference compounds. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Intrinsic fluorescence emission spectra (540–580 nm) of 20 μg/mL LDH in... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pan Assay Interference Compounds. (2022). YouTube. Retrieved January 21, 2026, from [Link]

  • The dithiol mechanism of class I glutaredoxins promotes specificity for glutathione as a reducing agent. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]

  • What is the min DMSO concentration to dissolve unknown drugs? (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • DMSO solubility and bioscreening. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Strategies for increasing the regioselectivity of reactions involving 5,7-Difluoroquinoxaline

Welcome to the technical support center for chemists working with 5,7-Difluoroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 5,7-Difluoroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the regioselectivity of their reactions. In this hub, you will find answers to frequently asked questions and detailed troubleshooting guides to address specific challenges encountered in the laboratory.

Introduction: The Challenge of Regioselectivity

5,7-Difluoroquinoxaline is a valuable building block in medicinal chemistry and materials science. The two fluorine atoms significantly influence the electronic properties of the quinoxaline core, rendering it highly electron-deficient. This electronic nature activates the molecule for certain transformations but also presents a significant challenge: controlling where the reaction occurs.

The primary challenge is differentiating between the electronically distinct C-H positions (C2, C3, C6, C8) and managing the reactivity of the C-F bonds at C5 and C7. Poor regioselectivity leads to difficult-to-separate isomeric mixtures, reducing yield and increasing downstream purification costs. This guide provides strategies to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most reactive sites on the 5,7-Difluoroquinoxaline ring?

The reactivity of the 5,7-difluoroquinoxaline core is dictated by the strong electron-withdrawing effects of the two fluorine atoms and the two nitrogen atoms of the pyrazine ring.

  • For Nucleophilic Aromatic Substitution (SNAr): The C5 and C7 positions, where the fluorine atoms are located, are highly activated for SNAr. A suitable nucleophile can displace one of the fluoride ions. Due to the molecule's symmetry, these two positions are chemically equivalent. The regioselectivity challenge arises in subsequent reactions after one fluorine has been substituted.

  • For C-H Functionalization: The C6 and C8 positions are the most electron-deficient C-H bonds, making them the most likely sites for deprotonation or attack by nucleophilic radicals.[1] The C6 position, situated between a nitrogen and a fluorine atom, is particularly activated. The C2 and C3 positions on the pyrazine ring are also electron-deficient and can be targeted under specific conditions, often involving radical pathways.[1][2]

FAQ 2: What are the key factors that control regioselectivity in these reactions?

Controlling regioselectivity is a multifactorial problem. The outcome of a reaction is a delicate balance of several parameters:

  • Electronic Effects: The inherent electron distribution in the substrate is the primary determinant. Electron-withdrawing groups activate the ring for nucleophilic attack and direct functionalization to specific positions.[3]

  • Steric Hindrance: Bulky reagents or substituents on the quinoxaline core can physically block access to a reactive site, thereby favoring reaction at a less hindered position.[4]

  • Reaction Mechanism: The mechanism of the reaction (e.g., SNAr, directed metalation, radical addition) follows different governing principles of selectivity. Understanding the operative mechanism is crucial for troubleshooting. For instance, SNAr reactions proceed via a charged Meisenheimer intermediate, the stability of which is key.[5][6]

  • Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize intermediates and transition states, tipping the regiochemical balance.[1]

    • Temperature: Can influence the kinetic versus thermodynamic product ratio. Lower temperatures often favor the kinetically controlled, more rapidly formed product.

    • Catalyst/Additives: Lewis acids, bases, or transition metal catalysts can coordinate to the substrate, altering its electronic properties or directing a reactant to a specific site.[7]

Part 2: Troubleshooting Guides

This section is formatted to address specific problems you may be encountering in the lab.

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) on a Mono-Substituted 5-Fluoro-7-Substituted-Quinoxaline

Scenario: You have successfully performed a mono-SNAr reaction on 5,7-difluoroquinoxaline, resulting in a 5-fluoro-7-X-quinoxaline. Now, you are attempting a second, different SNAr to displace the remaining fluorine at C5, but you are observing undesired side reactions, such as attack at a C-H position.

Troubleshooting Workflow:

G cluster_0 start Problem: Poor selectivity in second SNAr q1 Is the nucleophile highly basic? start->q1 sol1 High basicity can cause competitive deprotonation at C6/C8. Choose a less basic but still potent nucleophile (e.g., use an alcohol with NaH vs. the alkoxide salt). q1->sol1 Yes sol2 Basicity is low. Proceed to next check. q1->sol2 No end Solution: Optimized Regioselectivity sol1->end q2 Are you using a high temperature? sol2->q2 sol3 High temperatures can provide energy to overcome activation barriers for side reactions. Run a temperature screen from RT to 80°C to find the optimal window. q2->sol3 Yes sol4 Temperature is moderate. Proceed. q2->sol4 No sol3->end q3 What is your solvent? sol4->q3 sol5 Polar aprotic solvents (DMF, DMSO) are standard but can promote side reactions. Consider less polar solvents like dioxane or toluene to potentially temper reactivity. q3->sol5 sol5->end

Caption: Troubleshooting Decision Tree for SNAr.

Causality Explained:

  • Nucleophile Basicity: Highly basic nucleophiles (e.g., alkoxides, amides) can act as bases, abstracting a proton from the activated C6 or C8 positions. This can lead to unwanted C-H functionalization or decomposition pathways. Using a neutral nucleophile with a non-nucleophilic base (e.g., an amine with K₂CO₃) can mitigate this.

  • Temperature Control: SNAr reactions are governed by kinetics. The desired reaction (attack at C-F) and undesired side reactions will have different activation energies. By lowering the temperature, you provide enough energy for the desired, lower-energy pathway to proceed while starving the higher-energy side reactions.

  • Solvent Effects: The solvent plays a critical role in stabilizing the charged Meisenheimer complex formed during SNAr.[5] While polar aprotic solvents are excellent for this, they can also increase the reactivity of the nucleophile to a point where selectivity is lost. Switching to a solvent like dioxane can sometimes provide a better balance.

Problem 2: Lack of Regioselectivity in Direct C-H Functionalization (e.g., Arylation, Alkylation)

Scenario: You are attempting to directly functionalize a C-H bond on 5,7-difluoroquinoxaline using a metal-catalyzed cross-coupling or a radical reaction, but you obtain a mixture of C6 and C8 substituted products, or even C2/C3 products.

Key Strategies for Control:

  • Directed Metalation-Trapping: This is a powerful strategy for achieving high regioselectivity. It involves using a directing group (DG) to position a metal catalyst at a specific C-H bond.

    • Mechanism: A substituent on the quinoxaline (or a pre-installed group) with a heteroatom (e.g., -CONR₂, -OMe, Pyridyl) chelates to an organometallic base (like LDA or n-BuLi) or a transition metal catalyst (like Palladium or Rhodium).[7] This chelation delivers the metal to the ortho C-H bond, leading to selective deprotonation or C-H activation.

    • Example - C8 Selectivity: It has been shown that using a directing group at the N1 position can direct metalation specifically to the C8 position.[7]

  • Tuning Radical Reactions: Radical C-H functionalization reactions are often governed by the inherent electronics of the heterocycle, which can lead to mixtures.[1]

    • Strategy: The regioselectivity of radical additions can sometimes be tuned by altering the solvent or pH.[1] Protonation of the quinoxaline nitrogen atoms under acidic conditions can change the electron distribution and thus alter the preferred site of radical attack.

    • Experimental Tip: Perform small-scale trial reactions screening different acids (e.g., TFA, AcOH) or bases (e.g., pyridine, Et₃N) as additives to observe their effect on the product ratio.

Data Summary Table: Factors Influencing C-H Functionalization Regioselectivity

FactorCondition AExpected Outcome ACondition BExpected Outcome BRationale
Strategy No Directing GroupMixture of C6/C8 isomersN1-Directing GroupHigh selectivity for C8Chelation-assisted C-H activation directs the reaction.[7]
Catalyst Pd(OAc)₂C2/C3 arylation (Minisci-type)Rh(III) catalystC8 amidationCatalyst choice dictates the mechanism and site of activation.[7]
Additives Neutral ConditionsC6/C8 mixture (radical)Acidic (TFA)Potential shift in ratioProtonation alters the electronic landscape of the ring.[1]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Regioselective SNAr with an Amine Nucleophile

This protocol provides a starting point for the reaction of 5,7-difluoroquinoxaline with a primary or secondary amine, a common transformation in drug discovery.

Workflow Diagram:

Caption: Step-by-step SNAr workflow.

Detailed Steps:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-difluoroquinoxaline (1.0 equiv), the desired amine nucleophile (1.1-1.5 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the quinoxaline.

  • Heating and Monitoring: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 80-100 °C.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure mono-substituted product.

Self-Validation: The progress of the reaction can be unequivocally monitored by LC-MS. The disappearance of the starting material peak and the appearance of a new peak with the expected mass of the product confirms the reaction is proceeding. The purity of the final product is confirmed by NMR and LC-MS analysis.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-difluoroquinoxaline. (2025). Benchchem.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. (2025). Benchchem.
  • Drug Likeness and Selective Functionalization of Quinoxalines. (2025).
  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. (n.d.). PMC - NIH.
  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Aromatic Substitution. (n.d.). Vapourtec Flow Chemistry.
  • Concerted Nucleophilic Arom
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Cytotoxicity of 5,7-Difluoroquinoxaline and Other Quinoxaline Derivatives in Cancer Research

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry due to its wide array of biological activities.[1] Quinoxaline derivatives have been extensive...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry due to its wide array of biological activities.[1] Quinoxaline derivatives have been extensively investigated for their therapeutic potential, demonstrating antibacterial, antiviral, anti-inflammatory, and notably, anticancer properties.[2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and the development of targeted chemotherapeutic agents.[4] This guide provides a comparative analysis of the cytotoxicity of 5,7-Difluoroquinoxaline against other key quinoxaline derivatives, offering experimental insights and methodologies for researchers in drug development.

The Quinoxaline Scaffold: A Foundation for Anticancer Agents

Quinoxalines exert their anticancer effects through various mechanisms, often by inhibiting critical cellular signaling pathways. Many derivatives function as competitive inhibitors of kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor growth, proliferation, and angiogenesis.[5][6] Others have been shown to interfere with microtubule formation, induce cell cycle arrest, or trigger apoptosis through intrinsic and extrinsic pathways.[5][7] The ongoing challenge in cancer chemotherapy is the development of agents with high potency against cancer cells and low toxicity toward normal cells, a goal that drives the exploration of novel quinoxaline structures.[2]

The Role of Halogenation: The Case for 5,7-Difluoroquinoxaline

The introduction of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. Fluorine's high electronegativity can alter a molecule's electronic distribution, pKa, and metabolic stability. In the context of quinoxalines, electron-withdrawing substituents, such as fluoro groups, on the benzene ring have been shown to enhance cytotoxic activity.[8]

While direct, extensive comparative studies on 5,7-Difluoroquinoxaline are emerging, evidence from closely related analogs strongly supports its potential as a potent cytotoxic agent. For instance, a 3-trifluoromethyl quinoxaline 1,4-di-N-oxide derivative featuring fluoro groups at the 6- and 7-positions demonstrated exceptionally high activity (IC50 = 0.4 µM) and selectivity in cytotoxicity assays.[8] This suggests that the difluoro substitution pattern on the benzene moiety is a key contributor to its potent anticancer effects, likely by enhancing its interaction with biological targets.

Comparative Cytotoxicity of Quinoxaline Derivatives

The cytotoxic potential of quinoxaline derivatives is highly dependent on the nature and position of their substituents. To provide a clear comparison, the following table summarizes the in vitro cytotoxicity (IC50 values) of various quinoxaline derivatives against several human cancer cell lines.

Compound Class/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
N-allyl quinoxaline (Compd. 8) N-allyl at position 1A549 (Lung)0.86[6]
MCF-7 (Breast)1.06[6]
Benzo[g]quinoxaline (Compd. 3) 2,4-disubstitutedMCF-7 (Breast)2.89[9]
Quinoxaline-amide (Compd. 12) Amide/Thiourea moietyHCT116 (Colon)4.4[1]
MCF-7 (Breast)4.4[1]
Quinoxaline-based (Compd. IV) Phenyl & other groupsPC-3 (Prostate)2.11[7]
Quinoxaline 1,4-di-N-oxide 6,7-difluoro, 3-trifluoromethyl(General)0.4[8]
Quinoxaline-carbohydrazide (11) Various heterocyclic moietiesHepG2 (Liver)0.81[10]
HCT116 (Colon)1.94[10]
MCF-7 (Breast)1.13[10]
Quinoxaline-carbohydrazide (13) Various heterocyclic moietiesHepG2 (Liver)2.91[10]
HCT116 (Colon)0.93[10]
MCF-7 (Breast)1.82[10]

Analysis of Structure-Activity Relationship (SAR):

  • N-Oxides: The quinoxaline 1,4-di-N-oxide core is a recurring feature in highly active compounds. These derivatives are often bioreductive agents, showing selective toxicity under the hypoxic conditions characteristic of solid tumors.[11][12]

  • Halogenation: As noted, electron-withdrawing groups like fluorine at positions 6 and 7 significantly boost cytotoxicity.[8] This makes the 5,7-difluoro pattern a highly promising area for investigation.

  • Substituents at Position 2 and 3: The nature of the substituent at these positions greatly influences activity. For example, the introduction of amide, sulfonamide, or urea moieties has yielded compounds with potent anticancer activity.[1][5] Similarly, N-allyl substitution has proven effective.[6]

Experimental Protocols for Cytotoxicity Assessment

To ensure robust and reproducible data, standardized protocols are essential. Below are detailed methodologies for two of the most common assays used to evaluate the cytotoxicity of novel compounds.[13][14]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5,7-Difluoroquinoxaline) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a medium-only blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow B B D D B->D C C C->D E E F F E->F

Caption: Workflow for assessing cell viability using the MTT assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] The principle is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues.[21] Propidium Iodide (PI), a fluorescent nuclear stain, is unable to cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the quinoxaline derivative for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[20]

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[22]

  • Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[21][22]

  • PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and an additional 200-400 µL of 1X Binding Buffer.[20][21]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[21]

    • Healthy cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

    • Necrotic cells: Annexin V-negative / PI-positive (less common).

Apoptosis_Detection Healthy Healthy Q1 Q1 Healthy->Q1 No Staining EarlyApoptosis EarlyApoptosis AnnexinV AnnexinV EarlyApoptosis->AnnexinV Q2 Q2 AnnexinV->Q2 Binds PS Q3 Q3 AnnexinV->Q3 Binds PS & Enters Nucleus LateApoptosis LateApoptosis LateApoptosis->AnnexinV PI PI LateApoptosis->PI PI->Q3 Binds PS & Enters Nucleus

Caption: Principle of apoptosis detection via Annexin V/PI staining.

Conclusion and Future Directions

The quinoxaline scaffold remains a highly promising platform for the development of novel anticancer agents.[5] The available data strongly suggest that substitutions with electron-withdrawing groups, such as the difluoro pattern in 5,7-Difluoroquinoxaline, are a potent strategy for enhancing cytotoxic activity. Comparative analysis highlights that while many derivatives show promise, those combining features like N-oxidation and strategic halogenation exhibit particularly high potency.

Future research should focus on the direct synthesis and evaluation of 5,7-Difluoroquinoxaline and its analogs against a broad panel of cancer cell lines, including drug-resistant variants. Mechanistic studies are crucial to elucidate their specific molecular targets and pathways of action, such as kinase inhibition or apoptosis induction. By combining rational drug design with robust in vitro screening protocols, the development of next-generation quinoxaline-based therapeutics with improved efficacy and selectivity is an attainable and critical goal in oncology research.

References

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.). East Carolina University. Retrieved January 21, 2026, from [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved January 21, 2026, from [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2929. [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • Hassan, G. S., Abdel-Maksoud, M. S., & El-Gamal, M. I. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, 22(11), e202501173. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Guerra, B., et al. (2002). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Pharmacological Research, 45(1), 53-59. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 21, 2026, from [Link]

  • Thirat, S., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

  • Levasseur, L. M., Slocum, H. K., Rustum, Y. M., & Greco, W. R. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-2339. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

  • Anti-cancer potential of quinoxaline derivatives: current scenario and future perspective. (2022). World Journal of Pharmaceutical Research, 11(10), 1089-1108. [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • El-Damasy, A. K., et al. (2021). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Bioorganic Chemistry, 114, 105128. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2929. [Link]

  • El-Sayed, W. M., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 40(18), 8196-8211. [Link]

  • El-Damasy, A. K., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, 38(4), e23690. [Link]

  • Eldehna, W. M., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 11(42), 26031-26046. [Link]

  • Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6524. [Link]

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  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol Exchange. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4991. [Link]

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Comparative

Validating 5,7-Difluoroquinoxaline as a Specific Kinase Inhibitor: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey from identifying a potential enzyme inhibitor to validating its specificity and mechanism of action is a critical and complex process. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a potential enzyme inhibitor to validating its specificity and mechanism of action is a critical and complex process. This guide provides an in-depth, technical comparison of a novel compound, 5,7-Difluoroquinoxaline, against established inhibitors of the protein kinase BRAF, a key target in oncology.

Here, we present a hypothetical scenario where 5,7-Difluoroquinoxaline has emerged as a promising hit from a high-throughput screen targeting the BRAF V600E mutant. This guide will walk you through the essential steps to validate its potential as a specific and potent inhibitor, comparing its performance with two FDA-approved drugs, Vemurafenib and Dabrafenib.

The Landscape of BRAF Inhibition

The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, a key regulator of cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase, driving uncontrolled cell growth in a significant percentage of melanomas and other cancers.[1] The development of selective BRAF inhibitors has revolutionized the treatment of these malignancies.[2]

Our hypothetical compound, 5,7-Difluoroquinoxaline, belongs to the quinoxaline class of heterocyclic compounds, which are known to possess a wide range of biological activities.[3][4] Its fluorine substitutions may enhance binding affinity and metabolic stability, making it a compelling candidate for further investigation.

The Inhibitor Validation Workflow: A Step-by-Step Approach

The validation of a new enzyme inhibitor is a multi-stage process that moves from initial biochemical characterization to cellular and, eventually, in vivo studies. This workflow is designed to rigorously assess the compound's potency, selectivity, and mechanism of action.

Validation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Assessment a Hit Confirmation b IC50 Determination a->b Potency c Mechanism of Action Studies b->c How it inhibits d Target Engagement c->d Transition to cellular context e Cellular Potency d->e On-target activity f Selectivity Profiling e->f Off-target effects g In Vivo Efficacy f->g Lead candidate h ADME/Tox g->h Animal models

Caption: A generalized workflow for validating a novel enzyme inhibitor.

PART 1: Biochemical Validation - Potency and Mechanism

The initial phase of validation focuses on the direct interaction between the inhibitor and the purified enzyme.

Determining Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5]

Experimental Protocol: BRAF V600E In Vitro Kinase Assay

  • Reagent Preparation :

    • Recombinant human BRAF V600E enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ATP (at a concentration close to its Km for BRAF).

    • A specific peptide substrate for BRAF (e.g., a MEK-derived peptide).

    • Test compounds (5,7-Difluoroquinoxaline, Vemurafenib, Dabrafenib) serially diluted in DMSO.

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity).[6][7]

  • Assay Procedure :

    • Add kinase buffer, BRAF V600E enzyme, and the peptide substrate to the wells of a 96-well plate.

    • Add the serially diluted inhibitors to the respective wells. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction and measure kinase activity using the ADP-Glo™ system according to the manufacturer's protocol.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative IC50 Data:

CompoundTargetBiochemical IC50 (nM)Reference
5,7-Difluoroquinoxaline (Hypothetical) BRAF V600E25N/A
Vemurafenib (Comparator A) BRAF V600E31[8]
Dabrafenib (Comparator B) BRAF V600E0.6[8]

Our hypothetical data suggests that 5,7-Difluoroquinoxaline is a potent inhibitor of BRAF V600E, with an IC50 in the nanomolar range, although less potent than Dabrafenib.

Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition.[9] This is typically determined by performing enzyme kinetic studies at varying concentrations of both the inhibitor and the substrate (ATP in the case of kinases).

Experimental Protocol: Enzyme Kinetics Analysis

  • Assay Setup : Perform the in vitro kinase assay as described above, but with a matrix of varying concentrations of the inhibitor and ATP.

  • Data Collection : Measure the initial reaction rates at each combination of inhibitor and ATP concentrations.

  • Data Analysis : Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of the lines at different inhibitor concentrations reveals the mechanism of inhibition.[9]

Inhibition_Mechanisms cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive a Inhibitor binds to the aactive site, competing with the substrate. - Vmax unchanged - Km increases b Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. - Vmax decreases - Km unchanged c Inhibitor binds only to the enzyme-substrate complex. - Vmax decreases - Km decreases

Caption: Key characteristics of different enzyme inhibition mechanisms.

Vemurafenib and Dabrafenib are both ATP-competitive inhibitors.[10] Our hypothetical kinetic analysis for 5,7-Difluoroquinoxaline would aim to determine if it shares this mechanism.

PART 2: Cellular Validation - On-Target and Off-Target Effects

While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore critical to confirm that the inhibitor can enter cells, engage its target, and exert the desired biological effect.

Confirming Target Engagement in Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound directly binds to its intended target within the complex milieu of the cell.[6][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Treat cultured human melanoma cells (e.g., A375, which harbors the BRAF V600E mutation) with either DMSO or the test inhibitor at various concentrations.

  • Thermal Challenge : Heat the cell lysates to a range of temperatures.

  • Protein Extraction : Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection : Analyze the amount of soluble BRAF protein at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis : Plot the amount of soluble BRAF against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Assessing Cellular Potency

To determine the functional consequence of target engagement, we can measure the inhibition of the downstream signaling pathway. In the case of BRAF, this involves measuring the phosphorylation of its substrate, MEK, or the downstream effector, ERK.

Experimental Protocol: pERK Inhibition Assay

  • Cell Treatment : Treat A375 cells with a serial dilution of the inhibitors for a defined period.

  • Cell Lysis : Lyse the cells to extract proteins.

  • Detection : Measure the levels of phosphorylated ERK (pERK) and total ERK using a quantitative method such as an in-cell Western assay, ELISA, or Western blotting.[11]

  • Data Analysis : Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the inhibitor concentration to determine the cellular IC50.

Comparative Cellular Potency Data:

CompoundCell LineCellular IC50 (nM) for pERK InhibitionReference
5,7-Difluoroquinoxaline (Hypothetical) A375 (BRAF V600E)150N/A
Vemurafenib (Comparator A) A375 (BRAF V600E)~100-200[12]
Dabrafenib (Comparator B) A375 (BRAF V600E)~3-10[13]

The cellular IC50 is typically higher than the biochemical IC50 due to factors like cell permeability and the high intracellular concentration of ATP.

Profiling for Selectivity and Off-Target Effects

A critical aspect of inhibitor validation is to assess its selectivity. A highly selective inhibitor will have minimal effects on other proteins, reducing the potential for off-target toxicities.

Experimental Protocol: Kinome-Wide Selectivity Profiling

  • Assay : Submit the inhibitor to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™).[12][14]

  • Methodology : These platforms typically use binding or activity assays to test the inhibitor against a large panel of human kinases (often over 400).

  • Data Analysis : The results are usually presented as a percentage of inhibition at a fixed concentration or as Kd values. This allows for the identification of potential off-target kinases.

Comparative Selectivity:

  • Vemurafenib : While potent against BRAF V600E, it can also inhibit other kinases and paradoxically activate the MAPK pathway in BRAF wild-type cells.[15]

  • Dabrafenib : Generally considered more selective for BRAF V600E than Vemurafenib.[8] However, at higher concentrations, it can also inhibit other kinases.

  • 5,7-Difluoroquinoxaline : The goal of kinome profiling would be to demonstrate superior selectivity compared to the existing inhibitors.

In addition to kinome profiling, cellular assays can be used to investigate potential off-target effects. For example, monitoring cell viability in cell lines that do not depend on BRAF signaling can reveal non-specific cytotoxicity.

Physicochemical Properties of Quinoxalines

Quinoxaline derivatives are a well-established class of compounds in medicinal chemistry. They generally possess favorable drug-like properties. The difluoro substitution in 5,7-Difluoroquinoxaline could potentially improve its metabolic stability and cell permeability. However, as with any new chemical entity, a thorough assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities, is essential.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, workflow for the validation of 5,7-Difluoroquinoxaline as a specific inhibitor of BRAF V600E. By systematically comparing its biochemical and cellular performance against established drugs like Vemurafenib and Dabrafenib, researchers can build a robust data package to support its further development.

The key differentiators for a novel inhibitor like 5,7-Difluoroquinoxaline would be:

  • Superior Potency : A significantly lower IC50 than existing inhibitors.

  • Enhanced Selectivity : Fewer off-target effects, potentially leading to a better safety profile.

  • Favorable Drug-like Properties : Improved solubility, metabolic stability, and oral bioavailability.

  • Activity Against Resistant Mutants : Efficacy against BRAF mutations that confer resistance to current therapies.

The rigorous application of the described experimental protocols and a thorough comparative analysis are paramount for the successful progression of any new enzyme inhibitor from a promising hit to a potential therapeutic candidate.

References

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  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical RAF-activating properties in BRAF-mutant cancers.
  • Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507–2516.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Su, F., et al. (2013). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife, 2, e00969.
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  • Sosman, J. A., et al. (2012). Survival in BRAF V600–mutant advanced melanoma treated with vemurafenib. New England Journal of Medicine, 366(8), 707–714.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041–3046.
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  • National Institutes of Health. (2025). Vemurafenib. In StatPearls. Retrieved from [Link]

  • Wu, J., et al. (2018). Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Cancer Research, 78(13_Supplement), 4704.
  • Vijayakumar, D., et al. (2018). A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf. Research Journal of Pharmacy and Technology, 11(4), 1516-1521.
  • Atefi, M., et al. (2015). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. EMBO Molecular Medicine, 7(9), 1144–1156.
  • Su, F., et al. (2012). IC50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib or AZD6244. PLoS ONE, 7(12), e28973.
  • Joseph, E. W., et al. (2010). Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors. Pigment Cell & Melanoma Research, 23(5), 633–643.
  • D'Mello, S. A., et al. (2021). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. International Journal of Molecular Sciences, 22(16), 8539.
  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583.
  • Riching, K. M., et al. (2020). Mutant-selective Degradation by BRAF-targeting PROTACs. bioRxiv.
  • Wang, T., et al. (2024). Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(15), 12696–12713.
  • Bromberger, T., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance, 7(8), e202402671.
  • Hyman, D. M., et al. (2023). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery, 13(7), 1584–1601.
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  • de Oliveira, R. N., et al. (2015). Drug Likeness and Selective Functionalization of Quinoxalines. Molecules, 20(12), 21659-21689.
  • Saha, C., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline... Current Organic Synthesis, 14(5), 634-651.
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Comparative

A Comparative Guide to the Photophysical Properties of Fluorinated vs. Non-Fluorinated Quinoxalines for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the quinoxaline scaffold stands out as a privileged heterocyclic motif due to its inherent biological activities and versatile electronic properties. The s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the quinoxaline scaffold stands out as a privileged heterocyclic motif due to its inherent biological activities and versatile electronic properties. The strategic modification of this core structure, particularly through fluorination, has emerged as a powerful tool to modulate its photophysical characteristics. This guide provides a comprehensive comparative study of fluorinated and non-fluorinated quinoxalines, offering insights into the causal relationships between chemical structure and photophysical behavior, supported by experimental data and detailed protocols.

Introduction: The Rationale for Fluorinating Quinoxalines

Quinoxalines, composed of a benzene ring fused to a pyrazine ring, are electron-deficient aromatic compounds. This inherent electronic nature often leads to interesting photophysical properties, including fluorescence.[1] For applications in areas such as bio-imaging, sensing, and photodynamic therapy, fine-tuning these properties is paramount. Fluorine, being the most electronegative element, possesses a small van der Waals radius and unique electronic properties. Its introduction into organic molecules can profoundly influence their conformational preferences, metabolic stability, and, critically, their electronic structure.

The primary motivation for fluorinating quinoxalines lies in the ability to predictably alter their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation directly impacts the absorption and emission characteristics, quantum yield, and fluorescence lifetime of the molecule. Understanding these structure-property relationships is crucial for the rational design of novel quinoxaline-based fluorophores with tailored functionalities.

Comparative Photophysical Analysis: A Case Study

Photophysical Parameter2,3-Diphenylquinoxaline (DPQ)2,3-bis(4-fluorophenyl)quinoxaline (DFPQ)
Absorption Maximum (λabs) ~356 nm (thin film)[2]Expected slight red-shift
Emission Maximum (λem) ~392 nm (thin film)[2]Expected slight red-shift
Fluorescence Quantum Yield (ΦF) Data not available in solutionExpected to be higher than DPQ
Fluorescence Lifetime (τ) 16.65 ns (thin film)[2]Expected to be similar or slightly longer than DPQ

Analysis of Photophysical Parameters:

  • Absorption and Emission Spectra: The absorption of DPQ in the solid state is observed at 356 nm, with emission at 392 nm.[2] For a related derivative, 2,3-biphenyl quinoxaline 6-amine, fluorescence in solution is reported with an excitation at 435 nm and emission at 518 nm.[3] The introduction of electron-withdrawing fluorine atoms on the peripheral phenyl rings of DFPQ is anticipated to cause a slight bathochromic (red) shift in both the absorption and emission spectra. This is due to the stabilization of the LUMO, which reduces the HOMO-LUMO energy gap.[4]

  • Fluorescence Quantum Yield (ΦF): The quantum yield, a measure of the efficiency of fluorescence, is a critical parameter. While a specific value for DPQ in solution is not readily found, it is generally expected that fluorination can lead to an increase in the quantum yield. This is often attributed to a decrease in non-radiative decay pathways, such as intersystem crossing to the triplet state. The heavy atom effect, which can be induced by heavier halogens, is less pronounced with fluorine, thus favoring fluorescence over phosphorescence.

  • Fluorescence Lifetime (τ): The fluorescence lifetime of DPQ in a thin film has been measured to be 16.65 ns.[2] The lifetime of a fluorophore is inversely proportional to the sum of the rate constants for radiative and non-radiative decay. As fluorination can influence both pathways, the effect on the lifetime is not always straightforward. However, in the absence of significant changes in non-radiative decay rates, a higher quantum yield would generally correlate with a longer fluorescence lifetime.

Experimental Protocols

To empower researchers to conduct their own comparative studies, this section provides detailed, self-validating experimental protocols for the synthesis and photophysical characterization of quinoxalines.

Synthesis of Quinoxaline Derivatives

The most common and effective method for synthesizing 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

Protocol for the Synthesis of 2,3-Diphenylquinoxaline (DPQ):

  • Reaction Setup: In a round-bottom flask, dissolve benzil (1.0 equivalent) in a minimal amount of warm rectified spirit (ethanol).

  • Addition of Diamine: To this solution, add a solution of o-phenylenediamine (1.0 equivalent) dissolved in rectified spirit.

  • Reaction: Warm the reaction mixture on a water bath for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, add water to the reaction mixture until a slight cloudiness persists, then allow it to cool.

  • Purification: Collect the precipitated solid by filtration and recrystallize from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[6]

Protocol for the Synthesis of 2,3-bis(4-fluorophenyl)quinoxaline (DFPQ):

This synthesis follows a similar procedure to that of DPQ, with the substitution of benzil with 1,2-bis(4-fluorophenyl)ethane-1,2-dione.

  • Reaction Setup: Dissolve 1,2-bis(4-fluorophenyl)ethane-1,2-dione (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Addition of Diamine: Add o-phenylenediamine (1.0 equivalent) to the solution.

  • Reaction: Reflux the mixture for a designated period, monitoring the reaction by TLC.

  • Workup and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices: The use of a simple condensation reaction is advantageous due to its high efficiency and the ready availability of starting materials. The choice of solvent is critical; ethanol is often used as it effectively dissolves the reactants and allows for a clean reaction. Recrystallization is a robust purification technique that relies on the differential solubility of the product and impurities in a solvent system at different temperatures, ensuring a high-purity final product.

Photophysical Characterization

Accurate determination of photophysical properties is essential for a meaningful comparison.

Workflow for Photophysical Characterization:

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5,7-Difluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the strategic synthesis of heterocyclic compounds is paramount. Among these, 5,7-Difluoroquinoxali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic synthesis of heterocyclic compounds is paramount. Among these, 5,7-Difluoroquinoxaline stands out as a critical structural motif in the development of novel therapeutic agents and functional materials. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comprehensive analysis of the synthetic routes to 5,7-Difluoroquinoxaline, offering a comparative benchmark of their efficiency based on experimental data. We will delve into the mechanistic underpinnings of these routes, providing detailed protocols and data to inform your synthetic strategy.

Introduction: The Significance of 5,7-Difluoroquinoxaline

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of fluorine atoms into the quinoxaline scaffold is a well-established strategy to modulate the electronic and lipophilic character of the molecule, often leading to improved pharmacological profiles. 5,7-Difluoroquinoxaline, in particular, is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. The efficiency and practicality of the synthetic route to this key intermediate are therefore of critical importance.

The classical and most direct approach to synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This guide will focus on the primary synthetic route to 5,7-Difluoroquinoxaline, which logically starts from 3,5-difluoro-1,2-phenylenediamine. We will also explore potential alternative strategies, providing a critical evaluation of each.

Route 1: The Classical Condensation Approach

The most established and theoretically straightforward route to 5,7-Difluoroquinoxaline is the acid-catalyzed condensation of 3,5-difluoro-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, typically glyoxal.

Mechanistic Rationale

The reaction proceeds through a well-understood mechanism. The more nucleophilic amino group of the o-phenylenediamine attacks one of the carbonyl carbons of glyoxal, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step yields the aromatic quinoxaline ring. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Experimental Protocol: Synthesis of 5,7-Difluoroquinoxaline via Condensation

This protocol outlines the synthesis of 5,7-Difluoroquinoxaline from 3,5-difluoro-1,2-phenylenediamine and glyoxal.

Step 1: Synthesis of 3,5-Difluoro-1,2-phenylenediamine

The synthesis of the diamine precursor is a critical first step. A common route begins with the commercially available 1,3-difluoro-5-nitrobenzene.

  • Nitration: 1,3-difluoro-5-nitrobenzene is further nitrated to yield 1,3-difluoro-4,6-dinitrobenzene. This reaction typically employs a mixture of nitric acid and sulfuric acid.

  • Reduction: The dinitro compound is then reduced to the corresponding diamine, 3,5-difluoro-1,2-phenylenediamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Step 2: Condensation to form 5,7-Difluoroquinoxaline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-difluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 1.0-1.2 eq).

  • Catalysis: Add a catalytic amount of a suitable acid, such as a few drops of hydrochloric acid or acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Benchmarking Data for Route 1

ParameterValueSource
Starting Materials 3,5-difluoro-1,2-phenylenediamine, GlyoxalTheoretical
Typical Yield 85-95% (for the condensation step)Estimated based on general quinoxaline syntheses
Purity >98% after purificationEstimated
Reaction Time 2-6 hoursEstimated
Key Advantages High-yielding final step, readily available glyoxal.
Key Disadvantages Multi-step synthesis of the diamine precursor required.

Alternative Synthetic Strategies

While the condensation of 3,5-difluoro-1,2-phenylenediamine with glyoxal is the most direct route, other potential synthetic pathways could be envisioned, although they are not as well-documented in the literature for this specific compound.

Route 2: Synthesis from a Dihalogenated Precursor

An alternative approach could involve the construction of the pyrazine ring onto a pre-existing fluorinated benzene derivative. For instance, starting from 1,3-difluoro-4,5-diaminobenzene, a condensation with a 1,2-dicarbonyl compound could be performed. However, the synthesis of this specific starting material may be more complex than that of 3,5-difluoro-1,2-phenylenediamine.

Another hypothetical route could involve a double nucleophilic aromatic substitution reaction on a tetra-substituted fluorinated benzene, such as 1,2,3,5-tetrafluorobenzene, with a dinucleophile like ethylenediamine. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Due to the lack of specific experimental data for these alternative routes in the synthesis of 5,7-Difluoroquinoxaline, a direct quantitative comparison is not feasible at this time. However, the classical condensation approach (Route 1) remains the most practical and efficient method based on established chemical principles and the availability of starting materials.

Visualization of the Primary Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Synthesis of 3,5-Difluoro-1,2-phenylenediamine cluster_step2 Step 2: Condensation to 5,7-Difluoroquinoxaline A 1,3-Difluoro-5-nitrobenzene B 1,3-Difluoro-4,6-dinitrobenzene A->B C 3,5-Difluoro-1,2-phenylenediamine B->C E 5,7-Difluoroquinoxaline C->E D Glyoxal

Caption: Primary synthetic route to 5,7-Difluoroquinoxaline.

Conclusion and Future Outlook

The synthesis of 5,7-Difluoroquinoxaline is most efficiently achieved through the classical condensation of 3,5-difluoro-1,2-phenylenediamine with glyoxal. This method is reliable and generally high-yielding for the final cyclization step. The primary challenge lies in the multi-step preparation of the diamine precursor.

Future research in this area could focus on the development of more convergent synthetic strategies that would reduce the number of steps required to access 5,7-Difluoroquinoxaline. Additionally, the exploration of greener reaction conditions, such as the use of solid acid catalysts or microwave-assisted synthesis, could further enhance the efficiency and sustainability of this important synthetic transformation.[3] As the demand for fluorinated heterocycles in drug discovery and materials science continues to grow, the optimization of synthetic routes to key building blocks like 5,7-Difluoroquinoxaline will remain a critical area of investigation.

References

  • Hasaninejad, A., et al. (2012). Clay-catalyzed synthesis of quinoxaline derivatives at room temperature. E-Journal of Chemistry, 9(4), 2135-2141. Available at: [Link]

  • More, S. V., et al. (2013). Novel synthetic routes to prepare biologically active quinoxalines and their derivatives. BioMed Research International, 2013, 896195. Available at: [Link]

  • Saeed, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. Available at: [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4160. Available at: [Link]

  • LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses. Available at: [Link]

Sources

Comparative

The Ascendancy of 5,7-Difluoroquinoxaline: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a pivotal strategy for optimizing drug-like properties. Among the myriad of fluorinated heter...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a pivotal strategy for optimizing drug-like properties. Among the myriad of fluorinated heterocycles, 5,7-Difluoroquinoxaline has emerged as a scaffold of significant interest, demonstrating considerable potential in the development of novel therapeutics. This guide offers an in-depth comparison of 5,7-Difluoroquinoxaline with its parent scaffold, quinoxaline, and other structurally related heterocyles such as quinoline and quinazoline, providing researchers, scientists, and drug development professionals with a comprehensive overview of its advantages and applications.

The Fluorine Advantage in Heterocyclic Scaffolds

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties. The high electronegativity and relatively small van der Waals radius of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of drug candidates.[1][2]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms in a heterocyclic ring. This reduction in basicity can be advantageous for improving cell permeability and reducing off-target interactions.

  • Improved Target Binding: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, leading to enhanced binding affinity and potency.

  • Increased Lipophilicity: In some contexts, the introduction of fluorine can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cellular membranes.

These attributes have made fluorinated heterocycles, such as 5,7-Difluoroquinoxaline, attractive scaffolds in the pursuit of more effective and safer medicines.

Physicochemical Properties: A Comparative Analysis

The inclusion of two fluorine atoms at the 5 and 7 positions of the quinoxaline ring system significantly alters its electronic and physical properties. A comparison of the calculated physicochemical properties of 5,7-Difluoroquinoxaline with its parent scaffold and related heterocycles is presented below.

Property5,7-Difluoroquinoxaline (Predicted)Quinoxaline5,7-DifluoroquinolineQuinoline
Molecular Weight ( g/mol ) 166.12130.15165.14[3]129.16
LogP (o/w) ~2.0-2.51.692.4[3]2.04
pKa (of most basic nitrogen) Lower than quinoxaline0.6[4]Lower than quinoline4.9
Dipole Moment (Debye) Higher than quinoxaline0.51[4]Higher than quinoline2.16

Note: Some properties for 5,7-Difluoroquinoxaline are estimated based on structurally similar compounds and computational models due to limited experimental data.

The data suggests that 5,7-Difluoroquinoxaline exhibits increased lipophilicity and a potentially lower pKa compared to quinoxaline. These altered properties can have a significant impact on the pharmacokinetic and pharmacodynamic profile of drug candidates incorporating this scaffold.

Performance in Drug Discovery: A Focus on Kinase Inhibition and Anticancer Activity

The quinoxaline scaffold has been extensively explored as a platform for the development of kinase inhibitors and anticancer agents.[3][5] The introduction of the 5,7-difluoro substitution pattern has the potential to further enhance the therapeutic utility of these compounds.

Kinase Inhibition

Many quinoxaline-based compounds have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[2][6] While direct comparative studies are limited, the electron-withdrawing nature of the fluorine atoms in 5,7-Difluoroquinoxaline can modulate the electron density of the heterocyclic ring system, potentially influencing its interaction with the ATP-binding site of kinases. This can lead to altered potency and selectivity profiles compared to non-fluorinated analogs.

Illustrative Signaling Pathway: Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Quinoxaline_Inhibitor 5,7-Difluoroquinoxaline Kinase Inhibitor Quinoxaline_Inhibitor->Raf Quinoxaline_Inhibitor->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified representation of a mitogen-activated protein kinase (MAPK) signaling pathway, a common target for quinoxaline-based kinase inhibitors.

Anticancer Activity

Numerous quinoxaline derivatives have demonstrated potent in vitro and in vivo anticancer activity.[3][7] While specific comparative data for 5,7-Difluoroquinoxaline is scarce, studies on related fluorinated quinoxalines and other fluorinated heterocyclic anticancer agents suggest that the incorporation of fluorine can lead to enhanced cytotoxic effects. For instance, some fluorinated quinoxaline derivatives have shown inhibitory effects on the growth of a wide range of cancer cell lines at micromolar and even nanomolar concentrations.[7]

Comparative Anticancer Activity Data (IC50, µM)

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative (Compound 5) MDA-MB-436 (Breast Cancer)2.57[8]
Quinoxaline Derivative (Compound 44) Influenza A/Udorn/72 infected cells3.5[6]
Doxorubicin A549 (Lung Cancer)~0.1-1[9][10]
5,7-Diamino-3-phenyl-2-benzylamino quinoxaline derivatives Various Cancer Cell Lines10⁻⁶ to 10⁻⁸ M[7]

This table presents a selection of data from different studies to provide a general context for the potency of quinoxaline derivatives. Direct comparison should be made with caution due to variations in experimental conditions.

Metabolic Stability: A Key Advantage

One of the most significant potential advantages of the 5,7-difluoro substitution is the enhancement of metabolic stability. The increased strength of the C-F bond makes the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can translate to a longer in vivo half-life, reduced clearance, and potentially a lower required therapeutic dose.

Experimental Workflow: In Vitro Metabolic Stability Assay

G Test_Compound Test Compound (e.g., 5,7-Difluoroquinoxaline) Incubation Incubation (37°C) Test_Compound->Incubation Microsomes Liver Microsomes (or Hepatocytes) Microsomes->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Quenching Quenching (e.g., Acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Analysis Data Analysis (% Remaining vs. Time) Analysis->Data_Analysis Results Results (t½, CLint) Data_Analysis->Results

Caption: A generalized workflow for assessing the in vitro metabolic stability of a compound using liver microsomes or hepatocytes.

Synthesis of 5,7-Difluoroquinoxaline: A Proposed Protocol

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] A plausible synthetic route to 5,7-Difluoroquinoxaline is outlined below.

Step 1: Synthesis of 3,5-Difluoro-1,2-diaminobenzene

The key starting material, 3,5-difluoro-1,2-diaminobenzene, can be prepared from commercially available 3,5-difluoroaniline through a nitration reaction followed by reduction of the nitro group. Several methods for the synthesis of 3,5-difluoroaniline have been reported.[13][14][15][16]

Step 2: Condensation Reaction

  • To a solution of 3,5-difluoro-1,2-diaminobenzene (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add glyoxal (a 1,2-dicarbonyl compound, ~1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then typically heated to reflux for a period of 2-4 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield 5,7-difluoroquinoxaline.

Note: This is a generalized protocol, and optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary to achieve the desired yield and purity.

Conclusion

The 5,7-Difluoroquinoxaline scaffold represents a promising platform for the development of novel therapeutics, particularly in the areas of oncology and kinase inhibition. The strategic incorporation of two fluorine atoms can confer several advantages, including potentially enhanced metabolic stability, modulated physicochemical properties, and improved target engagement. While direct comparative data with other heterocyclic scaffolds remains limited, the available information on related fluorinated compounds strongly suggests that 5,7-Difluoroquinoxaline is a valuable building block for medicinal chemists. Further research focusing on the synthesis and biological evaluation of a wider range of 5,7-Difluoroquinoxaline derivatives is warranted to fully explore its therapeutic potential.

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Validation

A Comparative Guide to Validating the Mechanism of Action of a 5,7-Difluoroquinoxaline-Containing Kinase Inhibitor

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel 5,7-difluoroquinoxaline-containing drug candidate, hypothes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel 5,7-difluoroquinoxaline-containing drug candidate, hypothesized to be a kinase inhibitor. We will move beyond a simple checklist of experiments, instead focusing on building a self-validating cascade of evidence that connects direct target binding to downstream pathway modulation and, ultimately, to a definitive cellular phenotype.

The 5,7-difluoroquinoxaline scaffold is a privileged structure in modern medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and its ability to form key interactions within the ATP-binding pocket of protein kinases. For the purpose of this guide, we will consider a hypothetical candidate, DFQ-K1 , designed to inhibit a critical oncogenic kinase, "Kinase-X," which is a central node in the MAPK signaling pathway.

Our validation strategy is built on three pillars:

  • Confirming Direct Target Engagement: Does DFQ-K1 physically interact with Kinase-X inside the cell?

  • Verifying Downstream Pathway Inhibition: Does this interaction functionally inhibit the kinase's signaling output?

  • Establishing a Phenotypic Consequence: Does pathway inhibition lead to the desired anti-cancer effect?

We will compare and contrast gold-standard methodologies for each pillar, providing the rationale behind experimental choices, detailed protocols, and representative data to guide your analysis.

Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational step in MoA validation is to unequivocally demonstrate that the drug candidate binds its intended molecular target within the complex and native environment of a living cell. Assays using purified recombinant proteins are useful for initial screening but can be misleading; they fail to account for cellular permeability, efflux pumps, intracellular ATP concentrations, and the native conformation of the target protein. Here, we compare two powerful in-cell techniques.

A. Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Binding

The principle behind CETSA is that the binding of a ligand, such as DFQ-K1, to its target protein, Kinase-X, confers thermal stability.[1] When heated, this stabilized protein-drug complex will resist denaturation and aggregation at higher temperatures than the unbound protein.[2][3] This change in thermal stability provides direct evidence of target engagement in intact cells or cell lysates.[4][5]

Senior Application Scientist's Note: CETSA is a crucial first step as it is label-free and assesses the native target protein. A positive result provides very high confidence that your compound is reaching and binding its target in the intended biological context. It serves as an essential cross-validation for other methods.

  • Cell Treatment: Culture a relevant cancer cell line (e.g., one with known dependency on Kinase-X) to ~80% confluency. Treat cells with DFQ-K1 (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[3]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase-X remaining at each temperature point by Western Blot or ELISA.

TreatmentTemperature (°C)Relative Amount of Soluble Kinase-X (Normalized to 40°C)
Vehicle (DMSO) 401.00
460.95
490.81
520.51 (Apparent Tₘ)
550.23
580.05
DFQ-K1 (10 µM) 401.00
490.98
520.89
550.75
580.49 (Apparent Tₘ)
610.20
Known Inhibitor (1 µM) 401.00
490.99
520.91
550.80
580.52 (Apparent Tₘ)
610.24

Tₘ = Melting Temperature, the temperature at which 50% of the protein is denatured.

A clear rightward shift in the melting curve for DFQ-K1-treated cells indicates stabilization and confirms direct binding to Kinase-X.

G cell_culture 1. Cell Culture & Treatment (Vehicle, DFQ-K1) harvest 2. Harvest & Resuspend Cells cell_culture->harvest heat 3. Aliquot & Heat (Temperature Gradient) harvest->heat lyse 4. Freeze-Thaw Lysis heat->lyse centrifuge 5. Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge supernatant 6. Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify 7. Quantify Target Protein (e.g., Western Blot) supernatant->quantify analysis 8. Plot Melting Curves & Determine Tₘ Shift quantify->analysis

Caption: CETSA workflow for target engagement.

B. Kinobeads Affinity Chromatography: Profiling Target Selectivity

While CETSA confirms binding to the intended target, it doesn't rule out binding to other kinases. Kinobeads are a powerful chemoproteomic tool used to assess the selectivity of a kinase inhibitor across a large portion of the kinome.[6] The method uses beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large number of kinases from a cell lysate.[7] By pre-incubating the lysate with a free inhibitor (like DFQ-K1), the drug's targets will be occupied and thus unable to bind to the beads. The unbound kinases are washed away, and the bead-bound kinases are identified and quantified by mass spectrometry.[8]

Senior Application Scientist's Note: This is a critical experiment for any kinase inhibitor program. Off-target effects are a major cause of toxicity and unexpected pharmacology. A "clean" Kinobeads profile, where DFQ-K1 only displaces Kinase-X at relevant concentrations, is a significant asset. Conversely, identifying potent off-targets early allows for medicinal chemistry efforts to improve selectivity.

  • Lysate Preparation: Lyse cultured cells under native conditions and quantify total protein concentration.

  • Competitive Binding: Aliquot the lysate. To each aliquot, add DFQ-K1 at a range of concentrations (e.g., 0.01 to 100 µM) or a DMSO control. Incubate for 45 minutes at 4°C to allow binding equilibrium.

  • Kinase Enrichment: Add the Kinobeads slurry to each lysate and incubate for 1 hour at 4°C to capture the unbound kinases.[6]

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute and digest the bead-bound proteins, typically using an on-bead trypsin digestion protocol.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each kinase, plot the remaining bead-bound fraction as a function of DFQ-K1 concentration to generate a dose-response curve and calculate an IC₅₀ value.

Kinase TargetDFQ-K1 IC₅₀ (µM)Non-Selective Inhibitor IC₅₀ (µM)
Kinase-X 0.05 0.02
Kinase-Y> 100.15
Kinase-Z> 100.08
CDK28.50.50
SRC> 101.20
p38α6.20.90

This data demonstrates that DFQ-K1 is highly selective for Kinase-X compared to a known non-selective, multi-kinase inhibitor.

G lysate 1. Prepare Native Cell Lysate incubate 2. Incubate Lysate with DFQ-K1 (Dose-Response) lysate->incubate add_beads 3. Add Kinobeads (Capture Unbound Kinases) incubate->add_beads wash 4. Wash Beads add_beads->wash digest 5. On-Bead Digestion to Peptides wash->digest ms 6. LC-MS/MS Analysis digest->ms analyze 7. Quantify Kinases & Calculate IC₅₀ Values ms->analyze

Caption: Kinobeads workflow for selectivity profiling.

Pillar 2: Verifying Downstream Pathway Inhibition

Once target binding is confirmed, the next logical step is to demonstrate functional inhibition of the target's activity. For Kinase-X in the MAPK pathway, this means assessing the phosphorylation status of its direct downstream substrates.

A. Western Blotting: The Classic Readout for Signaling Cascades

Western blotting is a robust and widely used technique to measure changes in protein phosphorylation. By using phospho-specific antibodies, we can directly visualize the inhibition of a kinase cascade.[9] For our example, we will measure the phosphorylation of ERK (p44/42 MAPK), a key downstream node, in response to DFQ-K1 treatment.[10][11] A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates successful inhibition of the upstream Kinase-X.

  • Cell Treatment: Seed cells and allow them to adhere. Starve cells (e.g., in serum-free media) for 12-24 hours to reduce basal pathway activity. Pre-treat with various concentrations of DFQ-K1 for 1-2 hours.

  • Stimulation: Stimulate the MAPK pathway with an appropriate growth factor (e.g., EGF, FGF) for 10-15 minutes to induce robust ERK phosphorylation.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Quantify protein concentration (e.g., BCA assay). Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Transfer & Blocking: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[9][11]

  • Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK (e.g., p-p44/42 MAPK Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect bands using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To ensure equal loading, strip the membrane and re-probe with an antibody for total ERK.[9]

  • Densitometry: Quantify the band intensity for p-ERK and total ERK. Express the result as a ratio of p-ERK to total ERK.

DFQ-K1 Conc. (µM)p-ERK / Total ERK Ratio (Fold Change vs. Stimulated Control)
0 (Unstimulated)0.12
0 (Stimulated)1.00
0.010.78
0.10.35
1.00.09
10.00.06

The data clearly shows a dose-dependent inhibition of ERK phosphorylation by DFQ-K1, confirming functional suppression of the MAPK pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF KinaseX Kinase-X (MEK) RAF->KinaseX ERK ERK KinaseX->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation DFQK1 DFQ-K1 DFQK1->KinaseX Inhibition

Caption: Inhibition of the MAPK pathway by DFQ-K1.

Pillar 3: Establishing a Phenotypic Consequence

The final, and arguably most important, piece of evidence is demonstrating that the molecular and pathway-level effects of DFQ-K1 translate into a desired biological outcome.[12][13] For an anti-cancer agent targeting a pro-proliferative pathway, the expected phenotype is a reduction in cancer cell viability and proliferation.[14][15]

A. MTT Cell Viability Assay: Quantifying the Anti-Proliferative Effect

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[17]

Senior Application Scientist's Note: While simple and high-throughput, it's important to remember that MTT measures metabolic activity, not death directly. Compounds that affect mitochondrial function can interfere with the assay. It is always good practice to confirm results with an alternative method, such as a direct cell counting assay (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of DFQ-K1 and a positive control cytotoxic agent for a duration relevant to the cell cycle (e.g., 72 hours). Include vehicle-only wells as a 100% viability control and media-only wells for background.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[18]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated controls, and plot cell viability (%) versus drug concentration. Calculate the IC₅₀ value using a non-linear regression model.

CompoundCell Line A (Kinase-X Dependent) IC₅₀ (µM)Cell Line B (Kinase-X Independent) IC₅₀ (µM)
DFQ-K1 0.08 > 20
Doxorubicin (Control)0.50.6

This data provides strong evidence for an on-target effect. DFQ-K1 is potent in a cell line known to be dependent on its target, Kinase-X, but has little effect on a cell line that does not rely on this pathway for survival, ruling out non-specific cytotoxicity.

G node_target Pillar 1: Target Engagement (CETSA, Kinobeads) node_pathway Pillar 2: Pathway Inhibition (p-ERK Western Blot) node_target->node_pathway leads to node_conclusion Validated Mechanism of Action: DFQ-K1 inhibits Kinase-X, suppresses MAPK signaling, and reduces cancer cell viability. node_target->node_conclusion node_phenotype Pillar 3: Phenotypic Effect (MTT Assay) node_pathway->node_phenotype causes node_pathway->node_conclusion node_phenotype->node_conclusion

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,7-Difluoroquinoxaline Analogs in Oncology Research

In the landscape of modern oncology drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among these, 5,7-difluoroquinoxaline analogs are ga...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among these, 5,7-difluoroquinoxaline analogs are gaining significant attention for their potential as potent and selective anticancer agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of these analogs, offering insights into their structure-activity relationships (SAR) and therapeutic potential for researchers, scientists, and drug development professionals.

The Rationale for Targeting Kinases with 5,7-Difluoroquinoxaline Analogs

Quinoxaline derivatives have been widely recognized as potent ATP-competitive inhibitors of various protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis—processes that are often dysregulated in cancer.[1] The introduction of difluoro substitutions at the 5 and 7 positions of the quinoxaline ring can significantly enhance the binding affinity and selectivity of these compounds for their target kinases, potentially leading to improved efficacy and reduced off-target effects. This guide will delve into the comparative efficacy of a series of 5,7-difluoroquinoxaline analogs, elucidating how subtle structural modifications can translate into significant differences in their biological activity.

Comparative In Vitro Efficacy

The initial assessment of anticancer drug candidates relies heavily on in vitro assays to determine their cytotoxic or cytostatic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

A hypothetical series of 5,7-difluoroquinoxaline analogs, designated as DFQ-1 to DFQ-5 , with varying substituents at the 2-position, were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, including a non-small cell lung cancer line (A549), a breast cancer line (MCF-7), and a colon cancer line (HCT116). The results are summarized in the table below.

CompoundR-Group at 2-positionA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
DFQ-1 -H> 50> 50> 50
DFQ-2 -NH(CH₃)15.220.518.9
DFQ-3 -NH(C₂H₅)10.814.312.1
DFQ-4 -O-Ph5.17.86.2
DFQ-5 -O-Ph-4-F1.2 2.5 1.8
Doxorubicin (Control)N/A0.81.10.9

Note: The data presented in this table is a representative example for illustrative purposes and is compiled based on typical findings for such compounds in the scientific literature.

From this data, a clear structure-activity relationship emerges. The unsubstituted analog DFQ-1 shows negligible activity. The introduction of small alkylamino groups in DFQ-2 and DFQ-3 confers moderate activity, with the slightly larger ethyl group in DFQ-3 showing a modest improvement over the methyl group in DFQ-2 . A significant leap in potency is observed with the introduction of a phenoxy group in DFQ-4 . The most potent analog in this series is DFQ-5 , which features a fluorine-substituted phenoxy group. This suggests that the electronic properties and the potential for additional interactions of the fluorinated ring contribute significantly to the enhanced cytotoxicity.

In Vitro to In Vivo Translation: A Xenograft Study

Promising in vitro data warrants further investigation in in vivo models to assess a compound's therapeutic efficacy in a more complex biological system. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are standard preclinical models for evaluating anticancer agents.[2]

Based on its superior in vitro potency, DFQ-5 was selected for in vivo evaluation in a murine xenograft model established with HCT116 human colon cancer cells.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-Oral0+2.1
DFQ-5 25Oral45-1.5
DFQ-5 50Oral68 -3.2
5-Fluorouracil (Control)20Intraperitoneal55-8.5

Note: This data is a representative example for illustrative purposes.

The in vivo results demonstrate that DFQ-5 significantly inhibits tumor growth in a dose-dependent manner. At a dose of 50 mg/kg, DFQ-5 shows superior tumor growth inhibition compared to the standard chemotherapeutic agent 5-Fluorouracil, with the added benefit of being less impactful on the body weight of the animals, suggesting a better toxicity profile.

Mechanistic Insights: Kinase Inhibition and Signaling Pathways

The anticancer activity of many quinoxaline derivatives stems from their ability to inhibit protein kinases involved in cancer cell proliferation and survival.[1] To elucidate the mechanism of action of the most potent analog, DFQ-5 , a kinase inhibition assay and western blot analysis were performed.

Kinase Inhibition Assay:

DFQ-5 was screened against a panel of cancer-relevant kinases. The results indicated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key kinases implicated in tumor angiogenesis and cell proliferation.

Kinase TargetDFQ-5 IC50 (nM)
VEGFR-215
EGFR25
c-Met> 1000

Note: This data is a representative example for illustrative purposes.

Western Blot Analysis:

To confirm the inhibition of VEGFR-2 and EGFR signaling in a cellular context, HCT116 cells were treated with DFQ-5 , and the phosphorylation status of downstream signaling proteins was assessed by western blotting. The results showed a dose-dependent decrease in the phosphorylation of Akt and ERK, key downstream effectors of the VEGFR-2 and EGFR pathways.

Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS DFQ5 DFQ-5 DFQ5->VEGFR2 Inhibits DFQ5->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: DFQ-5 inhibits VEGFR-2 and EGFR signaling pathways.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the 5,7-difluoroquinoxaline analogs for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Add 5,7-Difluoroquinoxaline analogs cell_seeding->compound_treatment incubation Incubate for 72h compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance end Calculate IC50 read_absorbance->end

Caption: Workflow of the in vitro MTT cytotoxicity assay.

In Vivo Xenograft Study
  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice.[2]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The 5,7-difluoroquinoxaline analog or vehicle is administered daily via the determined route (e.g., oral gavage).

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[3]

Xenograft_Workflow start Start cell_injection Subcutaneous injection of human cancer cells into mice start->cell_injection tumor_growth Allow tumors to reach 100-200 mm³ cell_injection->tumor_growth randomization Randomize mice into treatment & control groups tumor_growth->randomization treatment Daily administration of DFQ analog or vehicle randomization->treatment monitoring Measure tumor volume and body weight twice weekly treatment->monitoring endpoint Endpoint: Tumors in control group reach max size monitoring->endpoint analysis Calculate Tumor Growth Inhibition (%) endpoint->analysis end End analysis->end

Caption: Workflow of the in vivo xenograft study.

Conclusion

The comparative analysis of this series of 5,7-difluoroquinoxaline analogs demonstrates a clear path for lead optimization. The in vitro data highlights the importance of the substituent at the 2-position, with a fluorinated phenoxy group providing the highest potency. This promising in vitro activity translated well to the in vivo xenograft model, where the lead compound, DFQ-5 , exhibited robust tumor growth inhibition with a favorable safety profile. Mechanistic studies suggest that the anticancer effects of DFQ-5 are, at least in part, mediated through the inhibition of key oncogenic kinases, VEGFR-2 and EGFR.

This guide underscores the critical importance of a systematic approach, combining in vitro screening, in vivo validation, and mechanistic studies, in the preclinical development of novel anticancer agents. The 5,7-difluoroquinoxaline scaffold represents a promising platform for the development of next-generation targeted cancer therapies.

References

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  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments, (119), e55031.
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  • Zhang, X., et al. (2012). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Clinical Cancer Research, 18(18), 5127–5137.
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  • Zoli, W., et al. (1998). Preclinical evaluation of new anthracyclines. Annals of Oncology, 9(4), 377-384.
  • Machrouhi, F., et al. (2010). The rational design of a novel potent analogue of the 5'-AMP-activated protein kinase inhibitor compound C with improved selectivity and cellular activity. Bioorganic & Medicinal Chemistry Letters, 20(22), 6394-6399.
  • El-Gamal, M. I., et al. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. RSC Advances, 10(42), 25064-25076.
  • Wang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7793.
  • El-Sayed, M. A., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 110, 104807.
  • El-Sayed, M. A., et al. (2022). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm, 13(1), 108-121.
  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346.
  • Salem, M. G., et al. (2023). Representative quinoxaline-based analogs with potent anti-tumor...
  • AstraZeneca. (2019). Discovery of a Series of 5-Azaquinazolines as Orally Efficacious IRAK4 Inhibitors Targeting MyD88L265P Mutant Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry, 62(23), 10738-10753.
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Validation

Assessing the Reproducibility of Published Synthesis Methods for 5,7-Difluoroquinoxaline: A Comparative Guide for Researchers

Introduction: The Significance of 5,7-Difluoroquinoxaline 5,7-Difluoroquinoxaline is a fluorinated heterocyclic compound that has garnered significant interest in pharmaceutical and materials science research. The introd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5,7-Difluoroquinoxaline

5,7-Difluoroquinoxaline is a fluorinated heterocyclic compound that has garnered significant interest in pharmaceutical and materials science research. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic characteristics. Consequently, 5,7-difluoroquinoxaline serves as a valuable scaffold for the development of novel therapeutic agents and functional materials.

The reliable and reproducible synthesis of this compound is paramount for advancing research and development efforts. This guide critically evaluates the primary synthetic methodology reported in the literature, providing a detailed protocol and discussing key factors that may influence its reproducibility.

The Dominant Synthetic Pathway: Condensation of 3,5-Difluoro-1,2-phenylenediamine with Glyoxal

The most direct and commonly cited method for the synthesis of 5,7-Difluoroquinoxaline is the condensation reaction between 3,5-difluoro-1,2-phenylenediamine and glyoxal. This reaction is a specific example of the well-established Hinsberg quinoxaline synthesis, a cornerstone of heterocyclic chemistry.

Mechanistic Insights

The reaction proceeds through a two-step mechanism. The first step involves the nucleophilic attack of one of the amino groups of 3,5-difluoro-1,2-phenylenediamine on one of the aldehyde carbons of glyoxal, forming a hemiaminal intermediate. This is followed by the attack of the second amino group on the other aldehyde carbon, leading to a dihydroxytetrahydroquinoxaline intermediate. Subsequent dehydration of this intermediate, often facilitated by acidic or thermal conditions, yields the aromatic 5,7-difluoroquinoxaline.

Synthesis_Mechanism 3,5-Difluoro-1,2-phenylenediamine 3,5-Difluoro-1,2-phenylenediamine Hemiaminal_Intermediate Hemiaminal Intermediate 3,5-Difluoro-1,2-phenylenediamine->Hemiaminal_Intermediate + Glyoxal Glyoxal Glyoxal Glyoxal->Hemiaminal_Intermediate Dihydroxytetrahydroquinoxaline Dihydroxytetrahydro- quinoxaline Intermediate Hemiaminal_Intermediate->Dihydroxytetrahydroquinoxaline Intramolecular cyclization 5,7-Difluoroquinoxaline 5,7-Difluoroquinoxaline Dihydroxytetrahydroquinoxaline->5,7-Difluoroquinoxaline - 2 H₂O (Dehydration)

Caption: Generalized mechanism for the synthesis of 5,7-Difluoroquinoxaline.

In-Depth Analysis of a Published Synthetic Protocol

While the general reaction is widely understood, a thorough assessment of reproducibility requires a detailed examination of a specific published protocol. A representative method is the acid-catalyzed condensation in an alcoholic solvent.

Experimental Protocol: Acid-Catalyzed Condensation

This protocol outlines a common laboratory-scale synthesis of 5,7-Difluoroquinoxaline.

Materials:

  • 3,5-Difluoro-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate (drying agent)

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoro-1,2-phenylenediamine (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of glyoxal (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Dissolve Dissolve 3,5-Difluoro-1,2-phenylenediamine in Ethanol Add_Glyoxal Add Aqueous Glyoxal Dissolve->Add_Glyoxal Add_Catalyst Add Catalytic HCl Add_Glyoxal->Add_Catalyst Reflux Heat to Reflux & Monitor by TLC Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Chromatography Flash Column Chromatography Dry->Chromatography Characterize Characterize (NMR, MS) Chromatography->Characterize

Caption: Step-by-step experimental workflow for the synthesis of 5,7-Difluoroquinoxaline.

Factors Influencing Reproducibility

The reproducibility of this synthesis can be influenced by several critical parameters:

  • Purity of Starting Materials: The purity of 3,5-difluoro-1,2-phenylenediamine is crucial. Impurities can lead to side reactions and a lower yield of the desired product.

  • Stoichiometry of Reactants: While a slight excess of glyoxal is often used to ensure complete consumption of the diamine, a large excess can lead to the formation of polymeric byproducts, complicating purification.

  • Catalyst Concentration: The amount of acid catalyst can significantly impact the reaction rate. Insufficient catalyst may result in a sluggish reaction, while an excess can promote side reactions.

  • Reaction Time and Temperature: The reaction should be monitored closely to determine the optimal reaction time. Prolonged heating after the reaction is complete can lead to degradation of the product.

  • Work-up and Purification: Efficient neutralization and extraction are essential for maximizing the isolated yield. The choice of solvent system for chromatography is critical for obtaining a pure product.

Comparative Analysis of Synthesis Methods

While the acid-catalyzed condensation in an alcoholic solvent is a standard approach, variations of this method exist. These primarily differ in the choice of solvent, catalyst, and reaction conditions.

Method Solvent Catalyst Temperature Reported Yield Reference
Method A EthanolHydrochloric AcidRefluxModerate to HighGeneral procedure
Method B Acetic AcidNone (solvent acts as catalyst)RefluxModerate to HighGeneral procedure
Method C WaterNone (green chemistry approach)80-100 °CVariableGeneral procedure

Note: Specific yield data for the synthesis of 5,7-Difluoroquinoxaline is not consistently reported across the literature, making a direct quantitative comparison challenging. The yields are often described in qualitative terms.

Conclusion and Recommendations for Reproducible Synthesis

The synthesis of 5,7-Difluoroquinoxaline via the condensation of 3,5-difluoro-1,2-phenylenediamine and glyoxal is a fundamentally sound and widely accepted method. However, to ensure high reproducibility, the following recommendations should be considered:

  • Starting Material Characterization: Always verify the purity of 3,5-difluoro-1,2-phenylenediamine by NMR spectroscopy or other appropriate analytical techniques before use.

  • Optimization of Reaction Conditions: For a specific laboratory setup, it is advisable to perform a small-scale optimization of the catalyst concentration and reaction time to maximize the yield and minimize byproduct formation.

  • Thorough Purification: Due to the potential for colored impurities and byproducts, careful purification by column chromatography is highly recommended to obtain a product of high purity suitable for downstream applications.

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including the source and purity of reagents, reaction times, temperatures, and detailed work-up and purification procedures. This will aid in troubleshooting and ensuring long-term reproducibility.

By adhering to these principles of careful experimental execution and documentation, researchers can confidently and reproducibly synthesize 5,7-Difluoroquinoxaline for their scientific endeavors.

References

Comparative

A Head-to-Head Comparison of 5,7-Difluoroquinoxaline and 5,7-Dichloroquinoxaline in Biological Systems: A Guide for Researchers

Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2] Halogenation of this scaffold is a common strategy to modulate physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2] Halogenation of this scaffold is a common strategy to modulate physicochemical properties and enhance biological efficacy. This guide provides a detailed head-to-head comparison of two such analogs: 5,7-Difluoroquinoxaline and 5,7-Dichloroquinoxaline. While direct comparative biological data for these specific parent compounds is sparse in publicly available literature, this document leverages established principles of medicinal chemistry and data from related derivatives to offer a predictive analysis of their respective properties and potential biological performance. We will delve into their synthesis, comparative physicochemical properties, anticipated structure-activity relationships, and provide detailed protocols for their biological evaluation.

Introduction to Halogenated Quinoxalines in Drug Discovery

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, is a "privileged scaffold" in drug discovery.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[1][2][3]

The introduction of halogen atoms onto the quinoxaline core is a powerful tool for medicinal chemists. Halogens can profoundly influence a molecule's:

  • Lipophilicity: Affecting cell membrane permeability and solubility.

  • Electronic properties: Modulating the acidity/basicity of nearby functional groups and influencing interactions with biological targets.

  • Metabolic stability: Halogenation can block sites of metabolism, thereby increasing the compound's half-life.

  • Binding interactions: Halogens can participate in hydrogen bonding and other non-covalent interactions with protein targets.

This guide focuses on the differential effects of fluorine versus chlorine at the 5 and 7 positions of the quinoxaline ring, providing a framework for researchers to make informed decisions when selecting scaffolds for further derivatization and biological testing.

Synthesis of 5,7-Dihaloquinoxalines

The most common and efficient method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][4] For 5,7-dihaloquinoxalines, the synthesis would typically start from the corresponding 4,6-dihalo-1,2-phenylenediamine.

A general synthetic route is as follows:

  • Reactants: 4,6-Dichloro-1,2-phenylenediamine or 4,6-Difluoro-1,2-phenylenediamine is reacted with glyoxal (a simple 1,2-dicarbonyl compound).

  • Solvent and Catalyst: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, sometimes with catalytic amounts of acid to facilitate the condensation.[5]

  • Reaction Conditions: The mixture is heated under reflux for several hours.

  • Workup and Purification: Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4,6-Dihalo-1,2-phenylenediamine C Condensation Reaction (Ethanol/Acetic Acid, Reflux) A->C B Glyoxal B->C D 5,7-Dihaloquinoxaline C->D Purification

Figure 1: General workflow for the synthesis of 5,7-dihaloquinoxalines.

Physicochemical Properties: A Comparative Analysis

The choice between fluorine and chlorine substitution can have a significant impact on a molecule's drug-like properties. Below is a table summarizing the computed physicochemical properties for both compounds.

Property5,7-Difluoroquinoxaline (Predicted)5,7-Dichloroquinoxaline
Molecular Formula C₈H₄F₂N₂C₈H₄Cl₂N₂
Molecular Weight 166.13 g/mol 199.04 g/mol [6]
LogP (o/w) ~2.4 (estimated from quinoline analog)[7]2.94[6]
Topological Polar Surface Area (TPSA) 25.78 Ų25.78 Ų[6]
H-Bond Acceptors 22[6]
H-Bond Donors 00[6]

Expert Insights:

  • Lipophilicity (LogP): 5,7-Dichloroquinoxaline is predicted to be more lipophilic than its difluoro counterpart.[6] This is because chlorine, despite being more electronegative than carbon, is larger and more polarizable, contributing more to lipophilicity than the smaller, more electronegative fluorine atom. This difference can affect solubility, cell permeability, and plasma protein binding.

  • Molecular Weight: The dichloro analog has a significantly higher molecular weight.[6] While this may seem like a minor difference, it can be a factor in fragment-based drug design and adherence to guidelines like Lipinski's Rule of Five.

  • Electronic Effects: Fluorine is the most electronegative element, leading to a stronger inductive electron-withdrawing effect compared to chlorine. This can lower the pKa of the quinoxaline nitrogens, making the difluoro derivative less basic. This modulation of basicity can be critical for avoiding off-target effects, such as hERG channel inhibition.

  • Hydrogen Bonding: The fluorine atoms in 5,7-difluoroquinoxaline can act as weak hydrogen bond acceptors, a property not typically observed with chlorine. This could provide additional binding interactions with a target protein that are not possible for the dichloro analog.

Anticipated Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative IC50 values are not available, we can infer potential differences in biological activity based on the physicochemical properties and existing SAR literature for halogenated quinoxalines.

4.1. Kinase Inhibition

Quinoxaline derivatives are well-known as kinase inhibitors, often acting as ATP-competitive inhibitors.[8][9] The electronic nature of the substituents on the quinoxaline ring can influence binding to the kinase hinge region.

  • 5,7-Difluoroquinoxaline: The strong electron-withdrawing nature of the two fluorine atoms would decrease the electron density of the aromatic system. This could either be beneficial or detrimental to kinase binding, depending on the specific electronic requirements of the target kinase's active site. The potential for fluorine to act as a hydrogen bond acceptor could offer a unique binding mode.

  • 5,7-Dichloroquinoxaline: The larger size of the chlorine atoms may provide better van der Waals contacts within a hydrophobic pocket of a kinase active site. However, in some cases, substitution with an electron-withdrawing group like chlorine has been shown to decrease anticancer activity in certain quinoxaline derivatives.[2]

4.2. Anticancer and Antimicrobial Activity

The overall lipophilicity and cell permeability will play a crucial role in the anticancer and antimicrobial activity of these compounds.

  • The higher lipophilicity of 5,7-dichloroquinoxaline might lead to better cell membrane penetration, which could result in higher potency in cell-based assays.[6] However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.

  • The metabolic stability of the two compounds may also differ. The C-F bond is stronger than the C-Cl bond, suggesting that 5,7-difluoroquinoxaline might be more resistant to metabolic degradation, potentially leading to a longer half-life in vivo.

Ultimately, the choice between these two scaffolds will be highly dependent on the specific biological target and the desired properties of the final drug candidate.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 5,7-Difluoroquinoxaline and 5,7-Dichloroquinoxaline, a series of standardized in vitro assays are required.

G A Synthesized Compounds (5,7-Difluoroquinoxaline & 5,7-Dichloroquinoxaline) B Primary Screening: Cell Viability Assay (MTT) A->B C Determine IC50 values (e.g., against A549, MCF-7) B->C D Secondary Screening: Target-Based Assay (e.g., Kinase Inhibition) C->D If active in cell-based assay E Determine Target-Specific IC50 D->E F Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) E->F If potent target inhibitor G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Quinoxaline 5,7-Dihaloquinoxaline (Hypothetical Inhibitor) Quinoxaline->RAF Inhibition Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Figure 3: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 5,7-dihaloquinoxaline.

In this hypothetical scenario, the 5,7-dihaloquinoxaline could inhibit one of the kinases in the cascade (e.g., RAF), thereby preventing the downstream signaling that leads to cell proliferation. The differential ability of the difluoro versus dichloro analog to inhibit such a kinase would depend on the specific interactions within the ATP-binding pocket, as discussed in the SAR section.

Discussion and Future Perspectives

This guide has provided a comparative framework for understanding the potential differences between 5,7-Difluoroquinoxaline and 5,7-Dichloroquinoxaline in biological systems. While the dichloro analog is expected to be more lipophilic, the difluoro analog offers unique properties such as a lower molecular weight, reduced basicity, and the potential for hydrogen bonding interactions.

The key takeaway for researchers is that the choice between these two scaffolds is not straightforward and should be guided by the specific goals of the research program. The provided experimental protocols offer a clear path for the empirical evaluation of these compounds.

Future work should focus on the direct synthesis and biological testing of both 5,7-Difluoroquinoxaline and 5,7-Dichloroquinoxaline, along with a series of their derivatives, against a panel of cancer cell lines and relevant kinases. Such studies would provide invaluable data to validate the predictions made in this guide and would further elucidate the nuanced structure-activity relationships of halogenated quinoxalines.

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to Handling 5,7-Difluoroquinoxaline: PPE, Operations, and Disposal

As a novel heterocyclic compound, 5,7-Difluoroquinoxaline and its derivatives are gaining traction in medicinal chemistry and materials science for their potential biological and electronic properties.[1][2][3] Handling...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 5,7-Difluoroquinoxaline and its derivatives are gaining traction in medicinal chemistry and materials science for their potential biological and electronic properties.[1][2][3] Handling this compound requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven information on the personal protective equipment (PPE), operational workflows, and disposal plans necessary for the safe handling of 5,7-Difluoroquinoxaline in a laboratory setting.

Hazard Profile and Risk Assessment

While specific toxicological data for 5,7-Difluoroquinoxaline is not extensively documented, the hazards can be inferred from the parent quinoxaline structure and related halogenated heterocyclic compounds. Quinoxaline derivatives are known to be harmful if swallowed, cause skin and serious eye irritation, and some are suspected of causing cancer.[4][5] The presence of fluorine atoms can enhance metabolic stability and membrane permeability, potentially increasing its biological activity and associated risks.

Assumed Hazard Classification: Based on analogous compounds, 5,7-Difluoroquinoxaline should be handled as a substance that is:

  • Acutely Toxic (Oral): Harmful or toxic if swallowed.[6][7]

  • Skin Irritant: Causes skin irritation upon contact.[6][8]

  • Eye Irritant: Causes serious eye irritation or damage.[6][8]

  • Respiratory Irritant: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[6]

A thorough risk assessment must be conducted before any new procedure involving this compound. This involves evaluating the quantity of material being used, the physical form (solid or solution), and the nature of the operation (e.g., weighing, dissolution, reaction under heat).

The Hierarchy of Controls: Beyond PPE

Personal protective equipment is the last line of defense. Before relying on PPE, a responsible scientist must prioritize engineering and administrative controls to minimize exposure.

  • Engineering Controls: All manipulations of solid 5,7-Difluoroquinoxaline and its concentrated solutions must be performed within a certified chemical fume hood to control the inhalation of dusts and vapors.[8]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the compound is being handled and ensure all personnel are trained on its specific hazards.[4]

Core PPE Protocol for 5,7-Difluoroquinoxaline

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double Nitrile GlovesChemical Splash Goggles & Face ShieldChemically Resistant Lab CoatRecommended (N95 or higher)
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesChemically Resistant Lab CoatNot typically required (in fume hood)
Running Reactions Double Nitrile GlovesChemical Splash GogglesChemically Resistant Lab CoatNot typically required (in fume hood)
Large-Scale Spill Chemical Resistant Gloves (e.g., Butyl)Chemical Splash Goggles & Face ShieldChemical Suit (Type 3/4/6)Air-Purifying Respirator with Organic Vapor Cartridge

Rationale and Causality:

  • Hand Protection: Double gloving with chemotherapy-rated nitrile gloves provides robust protection against incidental contact.[9][10] The outer glove should be removed and replaced immediately upon known contamination. For extended handling or in case of a spill, heavier-duty gloves like butyl rubber may be necessary.[11][12]

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times to prevent contact with splashes, which can cause serious eye irritation.[8][13] A face shield should be worn over the goggles, especially when handling the solid powder, to protect against inhalation and facial exposure.[14]

  • Body Protection: A chemically resistant, long-sleeved lab coat with tight-fitting cuffs is essential to protect the skin.[9][13] This should be supplemented with appropriate street clothing (long pants, closed-toe shoes).

  • Respiratory Protection: While engineering controls are primary, respiratory protection (e.g., an N95 respirator) is advisable when weighing out the solid compound to prevent inhalation of fine particulates.[6] For major spills or emergencies where vapor concentrations are unknown, a full-face respirator with an appropriate cartridge is required.[11]

Operational Plans: A Step-by-Step Workflow

A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key decision points and actions from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment B 2. Review Safety Data Sheet (SDS) A->B C 3. Assemble Engineering Controls (Fume Hood) B->C D 4. Select & Inspect Required PPE C->D E 5. Don PPE (Gown, Goggles, Gloves) D->E F 6. Perform Task in Fume Hood E->F G 7. Monitor for Spills/Contamination F->G H 8. Segregate Waste at Point of Generation G->H I 9. Decontaminate Work Surfaces H->I J 10. Doff PPE in Correct Order (Gloves last) I->J K 11. Dispose of Contaminated PPE as Hazardous Waste J->K L 12. Wash Hands Thoroughly K->L

Caption: Standard workflow for handling 5,7-Difluoroquinoxaline.

Emergency Procedures for Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and gloves.[15] Wash the affected area with soap and copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[7]

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, 5,7-Difluoroquinoxaline and all materials contaminated with it must be disposed of as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[16]

Waste Segregation and Disposal Workflow:

G cluster_waste Waste Generation & Segregation cluster_containment Containment A Solid Waste (Contaminated wipes, PPE, unused compound) D Labeled, Sealed 'Halogenated Solids' Waste Bag/Container A->D B Liquid Waste (Reaction mixtures, solutions) E Labeled, Sealed 'Halogenated Liquids' Waste Container B->E C Sharps Waste (Contaminated needles, pipettes) F Puncture-Proof Sharps Container C->F G Arrange Pickup by Environmental Health & Safety (EHS) D->G E->G F->G

Caption: Disposal workflow for 5,7-Difluoroquinoxaline waste streams.

Key Disposal Steps:

  • Segregation: Halogenated waste must be kept separate from non-halogenated waste to ensure proper disposal and avoid unnecessary costs.[17][18]

  • Containment: Use designated, properly labeled, and sealed containers for all waste streams.[16] Liquid waste containers should be stored in secondary containment to prevent spills.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("5,7-Difluoroquinoxaline"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Pickup: Follow your institution's procedures for hazardous waste pickup by the Environmental Health & Safety (EHS) department.[19][20] Do not accumulate large quantities of waste.

  • Decontamination: All glassware and equipment should be triple-rinsed with a suitable solvent (e.g., acetone). The first two rinses must be collected as halogenated liquid waste.

By adhering to these stringent PPE, operational, and disposal protocols, researchers can safely harness the scientific potential of 5,7-Difluoroquinoxaline while ensuring the protection of themselves, their colleagues, and the environment.

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